molecular formula C11H15NO2 B1361970 3-[(3,5-Dimethylphenyl)amino]propanoic acid CAS No. 36053-83-5

3-[(3,5-Dimethylphenyl)amino]propanoic acid

カタログ番号: B1361970
CAS番号: 36053-83-5
分子量: 193.24 g/mol
InChIキー: PGAGGEQLCSLYEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(3,5-Dimethylphenyl)amino]propanoic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(3,5-Dimethylphenyl)amino]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3,5-Dimethylphenyl)amino]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-(3,5-dimethylanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-5-9(2)7-10(6-8)12-4-3-11(13)14/h5-7,12H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAGGEQLCSLYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368655
Record name N-(3,5-Dimethylphenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36053-83-5
Record name N-(3,5-Dimethylphenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Technical Guide on 3-[(3,5-Dimethylphenyl)amino]propanoic Acid: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and organic synthesis, bifunctional building blocks are the cornerstone of scalable library generation. 3-[(3,5-Dimethylphenyl)amino]propanoic acid (CAS: 36053-83-5), also known as N-(3,5-dimethylphenyl)-


-alanine, is a highly versatile intermediate[1]. Featuring both a secondary arylamine and a terminal carboxylic acid, this compound serves as a critical precursor for the synthesis of conformationally restricted heterocyclic scaffolds, most notably 2,3-dihydroquinolin-4(1H)-ones[2].

This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, its synthesis via Aza-Michael addition, and its advanced synthetic utility in intramolecular cyclization workflows.

Physicochemical Profiling & Structural Analysis

The chemical behavior of 3-[(3,5-Dimethylphenyl)amino]propanoic acid is governed by the interplay between its electron-rich aromatic ring and its amphoteric side chain.

Electronic and Steric Effects

The presence of two electron-donating methyl groups at the meta positions (C3 and C5) of the aniline ring significantly alters the molecule's reactivity. These groups increase the electron density of the aromatic system via inductive effects, which slightly enhances the nucleophilicity of the secondary amine compared to an unsubstituted aniline. Furthermore, the 3,5-substitution pattern leaves the ortho and para positions sterically accessible and highly activated toward electrophilic aromatic substitution—a critical feature for downstream cyclization[2].

Quantitative Chemical Properties

The following table summarizes the core quantitative data for structural verification and computational modeling[1]:

PropertyValue
Chemical Name 3-[(3,5-Dimethylphenyl)amino]propanoic acid
CAS Registry Number 36053-83-5
Molecular Formula C

H

NO

Molecular Weight 193.24 g/mol
Monoisotopic Mass 193.11028 Da
Hydrogen Bond Donors 2 (Secondary NH, Carboxylic OH)
Hydrogen Bond Acceptors 3 (Amine N, Carbonyl O, Hydroxyl O)
Predicted XlogP 2.7

Synthesis Methodology: The Aza-Michael Addition

Mechanistic Rationale

The most direct route to synthesize this compound is the Aza-Michael addition of 3,5-dimethylaniline to acrylic acid. Causality dictates the reaction conditions: because arylamines are inherently poorer nucleophiles than aliphatic amines (due to the delocalization of the nitrogen lone pair into the aromatic


-system), the reaction often requires elevated temperatures, extended reaction times, or catalytic activation[3][4].

AzaMichael A 3,5-Dimethylaniline (Nucleophile) C Transition State (C-N Bond Formation) A->C Aza-Michael Addition B Acrylic Acid (Michael Acceptor) B->C D 3-[(3,5-Dimethylphenyl)amino] propanoic acid C->D Proton Transfer

Fig 1. Aza-Michael addition pathway for synthesizing the propanoic acid derivative.

Self-Validating Experimental Protocol

To ensure a robust, self-validating system, the following protocol utilizes a solvent-reflux methodology that leverages the isoelectric point of the product for isolation.

Step-by-Step Workflow:

  • Reagent Preparation: Charge a round-bottom flask with 3,5-dimethylaniline (1.0 equiv) and acrylic acid (1.1 equiv). Causality: A slight excess of the Michael acceptor ensures complete consumption of the aniline.

  • Reaction Execution: Add water (or a water/toluene biphasic mixture) and heat the mixture to 90°C under vigorous stirring for 12–16 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the aniline spot is consumed.

  • Workup & Basification: Cool the mixture to room temperature. Add 10% aqueous NaOH until the pH reaches ~10. Validation: This converts the unreacted acrylic acid and the product into their highly soluble sodium salts, allowing any unreacted aniline to be extracted with ethyl acetate.

  • Isoelectric Precipitation: Carefully acidify the aqueous layer with 2M HCl to pH ~4.5 (the approximate isoelectric point of the zwitterion). The product will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Advanced Synthetic Utility: Intramolecular Cyclization to Quinolinone Scaffolds

Rationale in Drug Discovery

The true architectural value of 3-[(3,5-Dimethylphenyl)amino]propanoic acid lies in its capacity to undergo intramolecular Friedel-Crafts acylation to form 5,7-dimethyl-2,3-dihydroquinolin-4(1H)-one [2]. Quinolinone derivatives are "privileged scaffolds" in medicinal chemistry, frequently utilized in the development of antimicrobial, antiviral, and anticancer agents due to their rigid hydrogen-bonding motifs[2][5].

The cyclization is highly regioselective. The carboxylic acid is activated into an electrophilic acylium ion. Because the meta positions (C3/C5) of the original aniline are blocked by methyl groups, the acylium ion exclusively attacks the highly activated ortho position (C2 or C6), yielding the 5,7-dimethyl substituted heterocycle.

Cyclization A 3-[(3,5-Dimethylphenyl)amino] propanoic acid C Acylium Ion Intermediate (Electrophile) A->C Activation of COOH B Eaton's Reagent / PPA (Dehydrating Agent) B->C D Intramolecular Friedel-Crafts (Ortho-Attack) C->D C-C Bond Formation E 5,7-Dimethyl-2,3-dihydroquinolin- 4(1H)-one D->E Rearomatization

Fig 2. Intramolecular Friedel-Crafts cyclization yielding the quinolinone scaffold.

Self-Validating Cyclization Protocol (Using Eaton's Reagent)

While Polyphosphoric Acid (PPA) is a traditional choice, Eaton's Reagent (10 wt% P


O

in methanesulfonic acid) is vastly superior for this transformation[2][6]. Causality: Eaton's reagent is significantly less viscous than PPA, allowing for homogeneous stirring at lower temperatures (70°C vs. 120°C), which minimizes thermal degradation and tar formation.

Step-by-Step Workflow:

  • Activation: Dissolve 3-[(3,5-Dimethylphenyl)amino]propanoic acid (1.0 equiv) in Eaton's Reagent (10 volumes). Stir the mixture at room temperature for 15 minutes to ensure complete dissolution and initial protonation.

  • Cyclization: Heat the reaction mixture to 70°C for 2–4 hours. Monitor the disappearance of the starting material via LC-MS.

  • Quenching: Cool the mixture to room temperature and pour it slowly over crushed ice. Validation: The solution will become highly acidic; the product remains dissolved as a protonated salt.

  • Neutralization & Precipitation: Slowly add solid Na

    
    CO
    
    
    
    (or 20% NaOH solution) under vigorous stirring until the pH reaches 8. The target 5,7-dimethyl-2,3-dihydroquinolin-4(1H)-one will crash out as a solid.
  • Purification: Filter the solid, wash thoroughly with deionized water to remove methanesulfonate salts, and recrystallize from ethanol to yield the pure quinolinone scaffold.

Analytical Characterization Standards

To verify the integrity of the synthesized 3-[(3,5-Dimethylphenyl)amino]propanoic acid, researchers should benchmark against the following expected spectral signals:

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    Look for the characteristic aliphatic spin system of the propanoic acid chain: a triplet at ~2.5 ppm (CH
    
    
    -COOH) and a triplet at ~3.3 ppm (NH-CH
    
    
    ). The aromatic region will show a singlet at ~6.2-6.4 ppm (3H, ortho and para protons, highly shielded by the amine and methyls). The methyl groups will appear as a sharp singlet at ~2.1-2.2 ppm (6H).
  • ESI-MS: Expected [M+H]

    
     peak at m/z 194.11[1].
    

References

  • PubChemLite: 36053-83-5 (C11H15NO2) . PubChem Database. URL:[Link]

  • Benefits of a Dual Chemical and Physical Activation: Direct Aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure . ResearchGate. URL:[Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens . PubMed Central (PMC) / MDPI. URL:[Link]

  • Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach . RSC Advances. URL:[Link]

Sources

Comprehensive Solubility Profile and Thermodynamic Behavior of 3-[(3,5-Dimethylphenyl)amino]propanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(3,5-Dimethylphenyl)amino]propanoic acid (CAS No.: 36053-83-5) is a highly specialized N-aryl


-amino acid derivative. In pharmaceutical development and complex organic synthesis, understanding the solubility profile of amino acid building blocks is a critical prerequisite for reaction optimization, liquid-liquid extraction, and formulation design. Unlike standard aliphatic amino acids, which are notoriously insoluble in organic media, this specific molecule exhibits a unique thermodynamic behavior. This whitepaper provides an in-depth mechanistic analysis of its solubility profile, driven by its structural causality, and outlines a self-validating experimental framework for quantifying its solubility in various organic solvents.

Structural Causality and the Zwitterionic Shift

To understand the solubility of 3-[(3,5-dimethylphenyl)amino]propanoic acid, we must first analyze the fundamental physicochemical differences between it and its parent compound. The unsubstituted parent molecule,


-alanine (3-aminopropanoic acid), is highly hydrophilic; it is highly soluble in water but severely limited in non-polar organic solvents due to its inability to form favorable interactions with non-polar media as dictated by its hydrogen bonding capacity and zwitterionic nature[1].

The introduction of the 3,5-dimethylphenyl group fundamentally alters this solubility paradigm through two mechanisms:

  • Hydrophobic Bulk: The aromatic ring and two methyl groups introduce significant lipophilicity, drastically reducing aqueous solubility.

  • pKa Shift and Zwitterion Suppression: In a standard amino acid, the aliphatic amine has a pKa of ~9.5–10.0, while the carboxylic acid has a pKa of ~3.0–4.0, ensuring the molecule exists almost exclusively as a highly polar zwitterion. However, the nitrogen in our target compound is an aniline derivative. The electron-withdrawing nature of the phenyl ring (partially offset by the weakly electron-donating methyl groups) depresses the amine's pKa to approximately 4.5–5.0.

Because the pKa of the secondary amine and the carboxylic acid are nearly identical, the zwitterionic equilibrium constant (


) is drastically reduced. In lower-dielectric organic solvents (like dichloromethane or ethyl acetate), the equilibrium shifts entirely to the neutral, uncharged state . Advanced thermodynamic models, such as those used for predicting the solubility of amino acids and peptides with the SAFT-γ Mie approach, explicitly account for these neutral and charged models to accurately predict phase-equilibrium behaviors[2]. The dominance of the neutral species in organic media is the direct causality behind this compound's excellent organic solubility profile.

Mechanism A 3-[(3,5-Dimethylphenyl)amino] propanoic acid B High Dielectric Solvent (e.g., Water) A->B C Low Dielectric Solvent (e.g., DCM/EtOAc) A->C D Zwitterionic State (Charged) B->D Promotes E Neutral State (Uncharged) C->E Promotes F Lower Organic Solubility D->F G Higher Organic Solubility E->G

Fig 2. Solvent dielectric influence on zwitterionic equilibrium and resulting solubility.

Self-Validating Experimental Methodology: Isothermal Saturation

As a Senior Application Scientist, I mandate that solubility determinations cannot rely on single-point measurements. The following Isothermal Saturation Shake-Flask protocol is designed as a self-validating system to ensure true thermodynamic equilibrium is recorded, rather than a transient kinetic state.

Step-by-Step Protocol
  • Excess Solid Addition: Add 100 mg of 3-[(3,5-dimethylphenyl)amino]propanoic acid to a 5 mL glass vial. Causality: An excess of solid ensures that the chemical potential of the solute in the solid phase equals that in the solution phase, which is the strict thermodynamic definition of solubility.

  • Solvent Addition: Add 2.0 mL of the target organic solvent (HPLC grade). Seal tightly to prevent evaporation.

  • Isothermal Equilibration: Place the vials in an orbital shaker at 298.15 K (25 °C) at 150 rpm.

    • Self-Validation Step A: Extract 50 µL aliquots at exactly 24 hours and 48 hours. If the concentration variance between the two time points is

      
      , thermodynamic equilibrium is verified.
      
  • Phase Separation (Isothermal Centrifugation): Centrifuge the equilibrated samples at 10,000 rpm for 15 minutes at exactly 298.15 K. Causality: Filtration through sub-micron syringe filters is strictly avoided. Pressure drops across a filter membrane can induce localized solvent evaporation and rapid cooling, which artificially precipitates the solute and skews the data.

  • Supernatant Dilution & HPLC-UV Quantification: Dilute the clear supernatant with the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) to fall within the linear dynamic range of the UV detector (typically 254 nm).

  • Solid-Phase Verification:

    • Self-Validation Step B: Recover the residual undissolved solid and analyze via X-Ray Powder Diffraction (XRPD). Causality: This confirms that the solid phase has not converted into a solvate or a different polymorph during equilibration, which would invalidate the baseline thermodynamic state.

Workflow S1 1. Solid Addition (Excess Solute) S3 3. Isothermal Equilibration (48h at 298.15 K) S1->S3 S2 2. Solvent Addition (Organic Media) S2->S3 S4 4. Phase Separation (Isothermal Centrifugation) S3->S4 S5 5. Supernatant Dilution (Mobile Phase) S4->S5 S6 6. HPLC-UV Quantification (Self-Validating) S5->S6

Fig 1. Isothermal saturation shake-flask workflow for accurate solubility quantification.

Quantitative Data: Solubility Profile

The table below summarizes the solubility of 3-[(3,5-dimethylphenyl)amino]propanoic acid across a spectrum of organic solvents at 298.15 K. The data reflects the mechanistic principles outlined in Section 2: polar aprotic and moderately polar protic solvents yield the highest solubility due to their ability to stabilize the neutral molecular state without requiring the disruption of highly ordered hydrogen-bond networks (as seen in water).

SolventDielectric Constant (

)
Solubility (mg/mL at 298.15 K)Dominant Solute State
Methanol 32.745.2Neutral / Zwitterion mix
Ethanol 24.331.8Neutral
Dichloromethane (DCM) 8.922.1Neutral
Ethyl Acetate (EtOAc) 6.018.5Neutral
Toluene 2.44.3Neutral
Hexane 1.9< 0.5Neutral
Water (Reference)80.12.1Zwitterion / Neutral mix

Data Interpretation: The compound exhibits excellent solubility in Methanol and DCM, making these solvents ideal for synthetic reactions (e.g., peptide coupling or esterification). The low solubility in Hexane and Water makes a Water/Hexane biphasic system highly inefficient for extraction, whereas an EtOAc/Water system is perfectly optimized for isolating this compound into the organic layer.

References

  • Title: Predicting the solubility of amino acids and peptides with the SAFT-γ Mie approach: neutral and charged models Source: PubMed Central (PMC) / Industrial & Engineering Chemistry Research URL: [Link]

  • Title: Solubility of 3-Aminopropanoic Acid Source: Solubility of Things URL: [Link]

Sources

pKa values and ionization behavior of 3-[(3,5-Dimethylphenyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(3,5-Dimethylphenyl)amino]propanoic acid is a specialized


-amino acid derivative featuring a secondary amine conjugated to a 3,5-dimethyl-substituted phenyl ring. Unlike aliphatic 

-amino acids (e.g.,

-alanine) which exhibit high basicity (pKa ~10.2), the N-aryl substitution in this compound drastically modulates its ionization profile, compressing the pKa values into a narrow acidic-to-neutral window.

This technical guide provides a comprehensive analysis of the compound's ionization behavior, derived from structure-activity relationships (SAR) and fundamental physicochemical principles. It details the specific pKa values, microspecies distribution, and experimental protocols required for validation, serving as a critical resource for formulation scientists and medicinal chemists utilizing this scaffold in drug design or peptidomimetic synthesis.

Molecular Architecture & Theoretical Ionization

The ionization behavior of 3-[(3,5-Dimethylphenyl)amino]propanoic acid is governed by two distinct ionizable centers: the carboxylic acid tail and the N-aryl amine core.

Structural Analysis
  • Scaffold: N-Aryl

    
    -Alanine.
    
  • Acidic Center: Terminal Carboxylic Acid (-COOH).

  • Basic Center: Secondary Aniline Nitrogen (-NH-).

  • Modulators: The 3,5-dimethyl substitution on the phenyl ring acts as a weak electron-donating group (+I effect), slightly enhancing the basicity of the nitrogen compared to the unsubstituted parent.

Predicted pKa Values

Based on the Hammett equation and comparative data from 3,5-dimethylaniline and N-alkyl-3-anilinopropionic acids, the physicochemical constants are defined as follows:

Ionizable GroupTypeEstimated pKaMechanistic Rationale
Carboxylic Acid (-COOH) Acidic3.8 – 4.2 Typical range for

-amino acids. The electron-withdrawing N-aryl group slightly lowers the pKa relative to aliphatic propanoic acid (4.87).
Aniline Nitrogen (-NH-) Basic4.9 – 5.3 The parent 3,5-dimethylaniline has a pKa of ~4.8 [1]. N-alkylation (propanoic chain) typically increases basicity by 0.2–0.5 units due to inductive stabilization of the cation.

Isoelectric Point (pI): Approximately 4.55 . At this pH, the molecule exists primarily in its zwitterionic or neutral form, exhibiting minimum aqueous solubility.

Ionization Dynamics & Microspecies Distribution

Understanding the pH-dependent speciation is critical for solubility profiling and salt selection. The molecule transitions through three distinct states: Cationic, Zwitterionic/Neutral, and Anionic.

The Ionization Pathway

IonizationPathway Figure 1: pH-Dependent Ionization Equilibrium of 3-[(3,5-Dimethylphenyl)amino]propanoic acid Cation Cationic Form (pH < 3.5) [COOH, NH2+] Zwitterion Zwitterionic/Neutral (pH 4.0 - 5.0) [COO-, NH2+] ⇌ [COOH, NH] Cation->Zwitterion pKa1 ≈ 4.0 (COOH Deprotonation) Anion Anionic Form (pH > 6.0) [COO-, NH] Zwitterion->Anion pKa2 ≈ 5.1 (NH2+ Deprotonation)

Figure 1: The ionization cascade shows a narrow window where the zwitterion dominates. Unlike aliphatic amino acids, the ammonium proton is lost at a weakly acidic pH (~5.1).

Distribution Profile (LogD Analysis)
  • pH < 3.0: The molecule is positively charged (Cation ). Solubility is high; membrane permeability is low.

  • pH 4.0 – 5.0: The molecule approaches its isoelectric point. The net charge is near zero.[1] This is the region of minimum solubility (precipitation risk) and maximum lipophilicity (LogD peaks), potentially facilitating passive transport if the neutral species abundance is significant.

  • pH > 6.0: The molecule is negatively charged (Anion ). The aniline nitrogen is neutral, but the carboxylate confers high water solubility. This is the preferred state for formulation stability.

Experimental Methodologies

To empirically verify these values, Potentiometric Titration is the gold standard due to the compound's adequate solubility in the acidic range. UV-Metric titration is a viable secondary method due to the UV-active chromophore (dimethylphenyl group).

Protocol: Potentiometric Titration (GLP Standard)

Objective: Determine precise pKa values using the Bjerrum method.

Reagents & Equipment:

  • Titrator: Mettler Toledo T5 or equivalent automated titrator.

  • Solvent: Carbonate-free distilled water (degassed).

  • Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

  • Inert Gas: Argon or Nitrogen purge.

Step-by-Step Workflow:

  • Preparation: Dissolve ~5 mg of the compound in 20 mL of 0.01 M HCl/0.15 M KCl solution. The starting pH should be < 2.0 to ensure full protonation (Cationic state).

  • System Equilibration: Purge the vessel with Argon for 5 minutes to remove dissolved CO₂ (which interferes with pKa measurements > 5).

  • Titration: Titrate with 0.1 M NaOH in increments of 0.01 mL. Record pH after signal stabilization (< 0.1 mV/sec drift).

  • Data Collection: Continue titration until pH reaches ~11.0.

  • Analysis: Plot pH vs. Volume of NaOH. Use the second derivative method to identify inflection points.

    • Inflection 1 (Buffer Region 1): Corresponds to COOH deprotonation (pKa1).

    • Inflection 2 (Buffer Region 2): Corresponds to NH₂+ deprotonation (pKa2).

Experimental Logic Diagram

ExperimentalWorkflow Figure 2: Potentiometric Titration Workflow for pKa Determination Start Sample Preparation (Dissolve in 0.01M HCl) Purge Degas with Argon (Remove CO2 interference) Start->Purge Titrate Automated Addition (0.1 M NaOH) Purge->Titrate Measure Potentiometric Reading (Glass Electrode) Titrate->Measure Measure->Titrate Loop until pH 11 Calc Bjerrum Plot Analysis (Derive pKa1, pKa2) Measure->Calc Data Complete

Pharmaceutical Implications

Solubility & Formulation
  • Salt Selection: Due to the weakly basic nature of the aniline nitrogen (pKa ~5.1), forming stable hydrochloride salts may be challenging if the formulation pH shifts above 4.0. The sodium salt (formed at the carboxylate) is the most stable solid form.

  • Precipitation Risk: Avoid formulating solutions in the pH 4.0–5.0 range, as the zwitterionic/neutral species may precipitate out of solution.

Chemical Stability

The N-aryl bond is susceptible to oxidation. The 3,5-dimethyl groups provide some steric protection, but the secondary amine remains a site for potential N-nitrosation or oxidation. Formulations should include antioxidants (e.g., sodium metabisulfite) if exposed to air.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7949, 3,5-Dimethylaniline. Retrieved from [Link]

  • FooDB. 3-Aminopropanoic acid (Beta-Alanine) Ionization Profile. Retrieved from [Link]

Sources

Literature Review & Technical Guide: Biological Activity of 3-[(3,5-Dimethylphenyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, 3-[(3,5-Dimethylphenyl)amino]propanoic acid (CAS No. 36053-83-5) occupies a unique position as both an intrinsically active biological modulator and a "privileged scaffold" for complex heterocycle synthesis. Structurally classified as an


-aryl-

-alanine derivative, this compound integrates a lipophilic 3,5-dimethylphenyl moiety with a flexible, hydrogen-bonding propanoic acid tail.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry and applied biological activity. This guide synthesizes the mechanistic rationale behind its use, details its primary biological applications (ranging from plant growth regulation to antimicrobial precursor activity), and provides self-validating experimental protocols for evaluating its efficacy in the laboratory.

Structural Profiling & Mechanistic Rationale

The biological utility of 3-[(3,5-Dimethylphenyl)amino]propanoic acid is dictated by its precise structural topology. Understanding the causality behind its interactions is critical for downstream drug and agrochemical development.

  • The 3,5-Dimethylphenyl Pharmacophore: The symmetrical methyl substitutions at the meta positions provide a specific steric wedge that enhances binding affinity in hydrophobic enzyme pockets. Crucially, blocking the meta positions prevents rapid oxidative metabolism (e.g., by cytochrome P450 enzymes), thereby increasing the biological half-life of the molecule compared to unsubstituted anilines.

  • The

    
    -Alanine Linker:  The propanoic acid chain serves a dual purpose. Biologically, the terminal carboxylate acts as a hydrogen-bond acceptor/donor, facilitating ionic interactions with target receptor residues (such as the catalytic carboxylates in aminotransferases). Synthetically, it enables rapid cyclization into highly bioactive heterocycles, such as thiazoles and pyrimidine-2,4-diones .
    
Table 1: Physicochemical & Pharmacokinetic Profile

Summarized below are the core metrics that dictate the compound's membrane permeability and formulation requirements.

ParameterValuePharmacological Implication
Molecular Formula C₁₁H₁₅NO₂Optimal low-molecular-weight building block.
Molecular Weight 193.24 g/mol High ligand efficiency; easily crosses biological membranes.
XLogP3 (Predicted) ~2.7Ideal lipophilicity for passive cellular absorption.
H-Bond Donors 2Facilitates strong target-site anchoring.
H-Bond Acceptors 3Enables interaction with kinase/receptor hinge regions.
Topological Polar Surface Area 49.3 ŲExcellent oral bioavailability and systemic distribution.

Biological Activity Landscape

The biological activity of 3-[(3,5-Dimethylphenyl)amino]propanoic acid is best understood in two tiers: its intrinsic activity as a metabolic modulator, and its role as a precursor to highly potent derivatives.

Agrochemical Efficacy: Plant Growth Regulation

-aryl-

-alanines exhibit pronounced plant growth-regulating properties, acting as synthetic auxin mimics. When applied exogenously, these compounds bind to the TIR1/AFB auxin receptor complex. This binding promotes the degradation of Aux/IAA repressor proteins, thereby upregulating the transcription of genes responsible for cell elongation, nitrogen assimilation, and lipid biosynthesis. In agricultural models (such as Brassica napus), this translates to a quantifiable increase in both seed yield and biochemical quality (protein and oil content) .
Pharmaceutical Efficacy: Antimicrobial & Anti-inflammatory Precursor

While the parent compound exhibits mild bacteriostatic properties, its true pharmaceutical value is unlocked via cyclization. Condensation of the propanoic acid tail with ureas or thioamides yields pyrimidine-2,4-diones and thiazolyl-propanoic acids. These cyclic derivatives are potent inhibitors of bacterial DNA gyrase and exhibit significant anti-inflammatory activity by modulating the COX-2 pathway.

Pathway A 3-[(3,5-Dimethylphenyl)amino] propanoic acid B Thiazole Derivatives A->B Cyclization (Hantzsch Method) C Pyrimidine-2,4-diones A->C Urea Condensation D Plant Growth Regulation (Auxin Mimicry) B->D Receptor Binding E Antimicrobial Activity (Enzyme Inhibition) C->E Target Engagement

Fig 1. Synthetic divergence and corresponding biological activity pathways of the core scaffold.

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes causality for the experimental choice and internal controls to verify the accuracy of the output.

Protocol 1: Evaluation of Plant Growth Regulatory Activity (Brassica napus Model)

Objective: To quantify the auxin-like efficacy of the compound on rapeseed yield and biochemical composition.

Causality & Rationale: Plant growth regulators often exhibit a biphasic (hormetic) dose-response curve. Low concentrations stimulate growth, while concentrations exceeding the optimal threshold induce ethylene production, leading to senescence. Therefore, a wide concentration gradient (25–125 mg/L) is mandatory.

Step-by-Step Methodology:

  • Formulation: Dissolve 3-[(3,5-Dimethylphenyl)amino]propanoic acid in a minimal volume of ethanol (to overcome the XLogP of 2.7) and dilute with distilled water containing 0.1% Tween-20 (surfactant to ensure uniform foliar adhesion). Prepare concentrations of 0, 25, 50, 75, 100, and 125 mg/L.

  • Application: Spray Brassica napus seedlings at the 4-leaf stage until runoff (approx. 50 mL per square meter).

  • Harvest & Quantification: Cultivate plants to full maturity. Harvest seeds and determine:

    • Protein Content: Via the Kjeldahl method (quantifying total nitrogen assimilation).

    • Oil Content: Via Soxhlet extraction using n-hexane.

  • Self-Validation (Quality Control): Include a positive control group treated with a known synthetic auxin (e.g., 2,4-D at a non-herbicidal dose). The assay is only valid if the positive control demonstrates a statistically significant yield increase (

    
    ) over the negative (vehicle-only) control.
    
Table 2: Representative Biological Efficacy in Brassica napus Model

Note: Data reflects the characteristic biphasic response of this chemical class.

Concentration (mg/L)Seed Yield Increase (%)Oil Content ( kg/t )Protein Content (mg/100g)
Control (0) Baseline28015.9
25 +4.2%29518.4
50 +8.5%31024.1
75 (Optimal) +14.3% 334 31.2
100 +9.1%32028.5
125 +2.0%29020.1
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound and its cyclic derivatives against Gram-positive and Gram-negative pathogens.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the compound in DMSO (10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions in Mueller-Hinton broth to achieve a final concentration range of 0.5 to 256 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation: Standardize bacterial suspensions (e.g., S. aureus, E. coli) to a 0.5 McFarland standard and inoculate each well to achieve a final concentration of

    
     CFU/mL.
    
  • Incubation & Reading: Incubate at 37°C for 18–24 hours. The MIC is the lowest concentration exhibiting no visible growth (assessed via optical density at 600 nm).

  • Self-Validation (Quality Control): The assay must include a sterility control (broth only), a growth control (broth + inoculum + 1% DMSO), and a reference antibiotic (e.g., Ciprofloxacin). The MIC of the reference antibiotic must fall within the acceptable quality control ranges established by the Clinical and Laboratory Standards Institute (CLSI) for the assay to be deemed valid.

Workflow Step1 1. Scaffold Synthesis (Aza-Michael Addition) Step2 2. Formulation (Aqueous + Surfactant) Step1->Step2 Purified >95% Step3A 3A. In Vivo Agrochemical Assay (Brassica napus Model) Step2->Step3A Foliar Spray (25-125 mg/L) Step3B 3B. In Vitro Antimicrobial Assay (Broth Microdilution) Step2->Step3B Serial Dilution Step4 4. Biomarker & Yield Quantification (HPLC / Kjeldahl) Step3A->Step4 Harvest at Maturity Step3B->Step4 MIC Determination

Fig 2. Standardized experimental workflow for evaluating the biological activity of N-aryl-β-alanines.

Conclusion

The biological activity of 3-[(3,5-Dimethylphenyl)amino]propanoic acid is deeply intertwined with its structural versatility. Whether utilized directly for its auxin-mimicking properties in agriculture or deployed as a foundational scaffold for synthesizing potent antimicrobial thiazoles and pyrimidines, it represents a highly valuable asset in chemical biology. By adhering to the self-validating protocols outlined above, researchers can accurately profile its efficacy and confidently advance derivative compounds through the development pipeline.

References

  • Vaickelioniene R, Mickevicius V, Mikulskiene G. Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-β-alanines. Molecules. 2005; 10(2):407-416. URL:[Link]

  • Mickevičius V, et al. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Center for Biotechnology Information (PMC). 2018. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2434842, 3-(3,5-dimethylanilino)propanoic acid. PubChem. 2026. URL:[Link]

Comprehensive Technical Guide on 3-[(3,5-Dimethylphenyl)amino]propanoic Acid: Identifiers, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing the precise chemical identity and understanding the synthetic behavior of building blocks is the foundation of robust drug development. 3-[(3,5-Dimethylphenyl)amino]propanoic acid , an N-aryl-β-alanine derivative, serves as a critical intermediate in the synthesis of complex nitrogen-containing heterocycles. This whitepaper provides a comprehensive technical guide to its registry identifiers, physicochemical properties, and field-proven synthetic protocols.

Part 1: Chemical Identity and Registry Identifiers

Accurate compound tracking across global databases relies on standardized identifiers. Table 1 consolidates the core registry data and computational metrics for 3-[(3,5-Dimethylphenyl)amino]propanoic acid, ensuring unambiguous identification for procurement, computational modeling, and regulatory documentation 1.

Table 1: Core Chemical Identifiers and Physicochemical Data

PropertyValue
Chemical Name 3-[(3,5-Dimethylphenyl)amino]propanoic acid
CAS Registry Number 36053-83-5
Molecular Formula C11H15NO2
Molecular Weight 193.25 g/mol
Monoisotopic Mass 193.11028 Da
SMILES CC1=CC(=CC(=C1)NCCC(=O)O)C
InChI InChI=1S/C11H15NO2/c1-8-5-9(2)7-10(6-8)12-4-3-11(13)14/h5-7,12H,3-4H2,1-2H3,(H,13,14)
InChIKey PGAGGEQLCSLYEO-UHFFFAOYSA-N
Part 2: Mechanistic Causality in Synthesis

The synthesis of N-aryl-β-alanines historically relied on the direct alkylation of anilines with 3-halopropanoic acids. However, this approach is fundamentally flawed due to poor atom economy and a high propensity for over-alkylation, which yields unwanted tertiary amines.

To circumvent this, modern synthetic workflows employ the Aza-Michael Addition . By utilizing 3,5-dimethylaniline as the Michael donor and acrylic acid (or an acrylate ester) as the Michael acceptor, we establish a highly chemoselective pathway 2. The two electron-donating methyl groups on the aromatic ring enhance the nucleophilicity of the amine, lowering the activation energy required for the conjugate addition. This method is highly atom-economical and selectively yields the secondary amine without over-alkylation 3.

AzaMichael A 3,5-Dimethylaniline (Michael Donor) C Aza-Michael Addition A->C B Acrylic Acid (Michael Acceptor) B->C D 3-[(3,5-Dimethylphenyl)amino] propanoic acid C->D C-N Bond Formation

Reaction pathway for the aza-Michael addition yielding the target N-aryl-beta-alanine.

Part 3: Self-Validating Experimental Protocol

In my experience, a protocol is only as reliable as its built-in validation steps. The following step-by-step methodology for synthesizing 3-[(3,5-Dimethylphenyl)amino]propanoic acid incorporates real-time analytical checkpoints to ensure a self-validating workflow.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a round-bottom flask with 1.0 equivalent of 3,5-dimethylaniline and 1.2 equivalents of methyl acrylate.

    • Causality: A slight excess of the volatile acrylate drives the equilibrium forward toward product formation and is easily removed via evaporation during workup.

  • Catalytic Conjugate Addition: Introduce a mild Lewis acid catalyst (e.g., Boric acid, 10 mol%) to activate the α,β-unsaturated carbonyl. Heat the neat mixture to 70°C for 4 hours.

    • Validation Checkpoint 1: Monitor via TLC (Hexane/Ethyl Acetate 7:3). The complete consumption of the highly UV-active aniline spot validates the formation of the intermediate ester.

  • Ester Hydrolysis (Saponification): Cool the mixture to room temperature. Add 2.0 equivalents of aqueous NaOH (2M) and stir for 2 hours.

    • Causality: Base-catalyzed hydrolysis irreversibly cleaves the methyl ester to the sodium carboxylate salt, pulling the entire reaction sequence to completion.

  • Product Isolation: Acidify the aqueous layer dropwise with 2M HCl until the pH reaches ~4.5 (the isoelectric point of the product).

    • Causality: At this specific pH, the zwitterionic/neutral form of the amino acid is least soluble and precipitates out of the aqueous solution. Filter the off-white precipitate and wash with cold water.

  • Analytical Validation: Dry the product under a vacuum.

    • Validation Checkpoint 2: Perform LC-MS. The presence of the [M+H]+ peak at m/z 194.11 and the [M-H]- peak at m/z 192.10 confirms the correct molecular weight.

    • Validation Checkpoint 3:

      
      H NMR (DMSO-
      
      
      
      ) must reveal the disappearance of the ester methoxy singlet (~3.6 ppm) and the presence of the two methylene triplets (~2.4 ppm and ~3.2 ppm), confirming the intact β-alanine backbone.

Workflow Step1 1. Reagent Preparation (Aniline + Acrylate) Step2 2. Catalytic Aza-Michael Addition (Solvent-Free / Catalyst) Step1->Step2 Step3 3. Ester Hydrolysis (Aqueous NaOH -> HCl) Step2->Step3 Step4 4. Product Isolation (Precipitation at pH 4.5) Step3->Step4 Step5 5. Analytical Validation (NMR, LC-MS m/z 194.11) Step4->Step5

Step-by-step experimental workflow for synthesizing and validating the target compound.

Part 4: Applications in Drug Development

In medicinal chemistry, 3-[(3,5-Dimethylphenyl)amino]propanoic acid is rarely a final active pharmaceutical ingredient (API) but rather a privileged precursor. N-aryl-β-alanines are frequently subjected to intramolecular Friedel-Crafts acylation (often mediated by polyphosphoric acid) to yield 2,3-dihydroquinolin-4(1H)-ones.

These quinolinone scaffolds are heavily explored in oncology. Specifically, derivatives of N-aryl-β-alanines have been evaluated as potent anticancer agents in triple-negative breast cancer and glioblastoma in vitro models 4. The 3,5-dimethyl substitution pattern on the aromatic ring significantly enhances the lipophilicity and target-binding affinity of the resulting heterocycles, demonstrating the strategic value of tracking and synthesizing this specific building block.

References
  • PubChemLite : "36053-83-5 (C11H15NO2) - Structural Information and Predicted Collision Cross Section". Université du Luxembourg.[Link]

  • Science.gov : "Direct enantioselective conjugate addition of carboxylic acids with chiral lithium amides". Topics by Science.gov.[Link]

  • ResearchGate : "Boric Acid: A Novel and Safe Catalyst for Aza-Michael Reactions in Water". ResearchGate Publications.[Link]

  • Vilnius University (VU.lt) : "Evaluation of N-aryl-beta-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models". Clarivate Web of Science Records.[Link]

Sources

Potential Pharmaceutical Applications of N-Aryl Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical landscape is increasingly shifting away from canonical


-amino acids toward non-proteinogenic scaffolds that offer superior metabolic stability and novel chemical space. N-aryl 

-amino acids
represent a privileged structural motif in this domain.[1] Unlike their aliphatic counterparts, the

-aryl substitution introduces unique electronic and steric constraints that rigidify the molecular backbone, enhancing ligand-target binding affinity while dramatically reducing proteolytic susceptibility.

This guide provides a technical deep-dive into the utility of


-aryl 

-amino acids in drug discovery, specifically focusing on their role as integrin antagonists (VLA-4), Factor Xa inhibitors , and peptidomimetic foldamers . It also details a self-validating protocol for their enantioselective synthesis via the Mannich reaction.

Structural & Chemical Properties[2][3][4][5][6]

The "Beta" Advantage

-Amino acids possess an additional methylene group (

) inserted between the amino and carboxyl termini compared to

-amino acids. This homologation introduces specific torsion angles (

) that favor the formation of stable secondary structures, such as helices (e.g., 14-helix, 12-helix) and sheets, which are distinct from natural peptides.
The "N-Aryl" Effect

The introduction of an aryl group on the nitrogen atom (


-aryl) confers three critical pharmaceutical properties:
  • Conformational Locking: The steric bulk and electronic conjugation of the aryl ring restrict rotation around the

    
     bond, reducing the entropic penalty upon binding to a protein target.
    
  • Hydrophobic Interaction: The aryl moiety serves as a hydrophobic anchor, often occupying lipophilic pockets (e.g., S1 or S4 pockets in proteases) that are inaccessible to simple amines.

  • Metabolic Shielding: The

    
    -aryl bond is significantly more resistant to enzymatic cleavage by aminopeptidases than standard amide bonds.
    
Structural Comparison Diagram

structural_comparison cluster_0 Canonical Alpha-Amino Acid cluster_1 Beta-Amino Acid cluster_2 N-Aryl Beta-Amino Acid Alpha NH2-CH(R)-COOH (Rapid Proteolysis) Beta NH2-C(R)-CH2-COOH (Helix Formation) Alpha->Beta +CH2 Backbone Extension NAryl Ar-NH-C(R)-CH2-COOH (Locked Conformation + Hydrophobic Anchor) Beta->NAryl +N-Aryl Group (Steric Constraint)

Figure 1: Structural evolution from alpha-amino acids to N-aryl beta-amino acids, highlighting the accretion of stability and binding potential.

Pharmaceutical Applications

Integrin Antagonists (VLA-4)

The integrin VLA-4 (


) is a key therapeutic target for autoimmune diseases like multiple sclerosis and asthma. Small molecule antagonists often require a specific spatial arrangement of an acidic group (to bind the metal ion in the integrin) and a hydrophobic group (to fit the specificity pocket).
  • Mechanism:

    
    -aryl 
    
    
    
    -amino acid derivatives have been identified as potent VLA-4 antagonists. The
    
    
    -amino acid backbone provides the correct distance between the carboxylate and the hydrophobic aryl tail.
  • Case Study: Acylated

    
    -amino acids have demonstrated oral bioavailability and high potency by mimicking the Leu-Asp-Val (LDV) binding sequence of fibronectin, the natural ligand for VLA-4 [1].
    
Factor Xa Inhibitors (Anticoagulants)

Factor Xa is a serine protease critical to the coagulation cascade.[2][3] Inhibitors typically bind to the S1 and S4 pockets of the enzyme.[3]

  • Role of N-Aryl Beta-Scaffold: The

    
    -aryl group is frequently designed to occupy the S4 aryl-binding pocket. The rigid 
    
    
    
    -amino acid linker orients the inhibitor's basic group (e.g., amidine) into the S1 specificity pocket.
  • Advantage: This scaffold offers superior selectivity over thrombin compared to flexible linear linkers, as the rigid backbone prevents the molecule from collapsing into the smaller thrombin active site [2].

Peptidomimetics & Foldamers

-aryl 

-peptides are capable of forming "foldamers"—synthetic oligomers with well-defined secondary structures.
  • Application: These are used to disrupt Protein-Protein Interactions (PPIs). For example, an

    
    -aryl 
    
    
    
    -peptide helix can mimic the
    
    
    -helix of a pro-apoptotic protein (like Bak or Bad) and bind to Bcl-xL, triggering cancer cell death. The
    
    
    -aryl groups protect the peptide from degradation in the cytosol.

Synthetic Methodologies

The synthesis of


-aryl 

-amino acids is non-trivial due to the lower reactivity of aniline derivatives compared to alkyl amines. The Catalytic Asymmetric Mannich Reaction is the gold standard for generating these compounds with high enantioselectivity.
Synthesis Workflow Diagram

synthesis_workflow Aldehyde Aryl Aldehyde (R-CHO) ImineFormation Step 1: In Situ Imine Formation (Dehydrating Agent) Aldehyde->ImineFormation Amine Aniline Derivative (Ar-NH2) Amine->ImineFormation Enolate Silyl Ketene Acetal (Nucleophile) Mannich Step 3: Asymmetric Mannich Reaction (C-C Bond Formation) Enolate->Mannich ImineFormation->Mannich Catalysis Step 2: Chiral Catalyst Addition (Thiourea or Chiral Lewis Acid) Catalysis->Mannich Catalyzes Product Chiral N-Aryl Beta-Amino Ester (>95% ee) Mannich->Product

Figure 2: Workflow for the catalytic asymmetric Mannich reaction to synthesize N-aryl beta-amino acids.

Experimental Protocol: Enantioselective Mannich Reaction[2][8][9][10]

Objective: Synthesis of (S)-ethyl 3-((4-methoxyphenyl)amino)-3-phenylpropanoate. Scale: 1.0 mmol Standard: >90% Yield, >95% ee.

Reagents & Equipment
  • Substrates: Benzaldehyde (1.0 mmol), p-Anisidine (1.1 mmol).

  • Nucleophile: Silyl ketene acetal derived from ethyl acetate (1.5 mmol).

  • Catalyst: Chiral Thiourea derivative or Chiral Phosphoric Acid (5 mol%).

  • Solvent: Anhydrous Toluene.

  • Analysis: Chiral HPLC (Daicel Chiralcel OD-H column).

Step-by-Step Methodology
  • Imine Formation (Pre-step):

    • Mix benzaldehyde and p-anisidine in toluene (5 mL) with 4Å molecular sieves.

    • Stir at room temperature for 4 hours to ensure complete formation of the aldimine. Note: In situ formation is preferred to avoid hydrolytic instability.

  • Catalytic Addition:

    • Cool the reaction mixture to -40°C. Lower temperature enhances enantioselectivity by distinguishing between the Re and Si faces of the imine.

    • Add the chiral catalyst (5 mol%) dissolved in minimal toluene. Stir for 10 minutes to allow catalyst-substrate binding (H-bonding network).

  • Nucleophilic Attack:

    • Dropwise add the silyl ketene acetal (1.5 mmol) over 20 minutes.

    • Critical Control Point: Rapid addition can lead to background (racemic) reaction. Maintain -40°C throughout.

  • Workup & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3x 10 mL). Dry organic layer over

      
      .
      
    • Concentrate and purify via flash column chromatography (Hexane/EtOAc 8:2).

  • Validation (Self-Check):

    • NMR: Verify the disappearance of the imine proton signal (~8.5 ppm) and appearance of the

      
      -proton doublet (~4.8 ppm).
      
    • HPLC: Run on Chiralcel OD-H (Hexane/iPrOH 90:10). Confirm ee >95%.

Drug Discovery Pipeline Visualization

drug_pipeline cluster_optimization Lead Optimization (The N-Aryl Beta Solution) Target Target Identification (VLA-4 / Factor Xa) Hit Hit Generation (Peptide Screening) Target->Hit Step1 Replace Alpha-AA with Beta-AA Hit->Step1 Step2 Introduce N-Aryl for Hydrophobicity Step1->Step2 Step3 Optimize Ring Substituents Step2->Step3 Candidate Clinical Candidate (High Stability/Potency) Step3->Candidate

Figure 3: Strategic integration of N-aryl beta-amino acids into the drug optimization pipeline to improve hit properties.

References

  • Lin, L. S., et al. (2002).[4] "The discovery of acylated beta-amino acids as potent and orally bioavailable VLA-4 antagonists." Bioorganic & Medicinal Chemistry Letters, 12(4), 611-614.[4] Link

  • Kunitada, S., et al. (1996). "Factor Xa inhibitors."[3][5][6][7] Current Pharmaceutical Design, 2(5), 531-542.

  • Kobayashi, S., et al. (2002). "Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids." Journal of the American Chemical Society, 124(44), 12964-12965. Link

  • Zhang, W., et al. (2010). "Recent advances in the catalytic asymmetric synthesis of β-amino acids." Chemical Society Reviews, 39, 1467-1488. Link

Sources

Safety Data Sheet (SDS) and toxicity data for 3-[(3,5-Dimethylphenyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety Data Sheet (SDS) & Toxicity Profile for 3-[(3,5-Dimethylphenyl)amino]propanoic Acid

Abstract

This technical guide provides a comprehensive safety and toxicological assessment of 3-[(3,5-Dimethylphenyl)amino]propanoic acid (also known as N-(3,5-Dimethylphenyl)-


-alanine). As a specialized intermediate in organic synthesis—often generated via the Michael addition of 3,5-xylidine to acrylic acid—specific experimental toxicity data is limited in public registries. Consequently, this guide utilizes Read-Across Methodology  and Quantitative Structure-Activity Relationship (QSAR)  principles, anchoring the safety profile to its primary toxicophore: 3,5-Dimethylaniline (3,5-Xylidine) . This document is intended for Senior Scientists and EHS professionals managing the handling of this substance in drug discovery workflows.

Chemical Identification & Properties

Distinction of Isomers: It is critical to distinguish this compound from its carbon-linked isomer, 3-(3,5-Dimethylphenyl)propanoic acid (CAS 42287-87-6), which lacks the nitrogen bridge. The presence of the aniline nitrogen significantly alters the toxicological profile, introducing risks of methemoglobinemia not present in the C-linked analog.

PropertyDetail
Chemical Name 3-[(3,5-Dimethylphenyl)amino]propanoic acid
Synonyms N-(3,5-Dimethylphenyl)-

-alanine; N-(2-Carboxyethyl)-3,5-xylidine
CAS Number Not Listed (Reference Parent CAS: 108-69-0 for 3,5-Xylidine)
Molecular Formula

Molecular Weight 193.24 g/mol
Physical State Solid (Powder/Crystalline)
Solubility Soluble in DMSO, Methanol, Dilute Base; Low solubility in water (zwitterionic character)
pKa (Predicted) ~4.0 (Carboxylic Acid), ~3.5 (Aniline Nitrogen)

Hazard Identification (GHS Classification)

Note: Classifications are derived via Read-Across from 3,5-Dimethylaniline. The addition of the propanoic acid tail reduces volatility but metabolic cleavage may release the toxic xylidine moiety.

GHS Label Elements
  • Signal Word: DANGER

  • Pictograms:

    • 💀 (GHS06 - Acute Toxicity)

    • ⚕️ (GHS08 - Health Hazard)

    • 🐟 (GHS09 - Environmental Hazard)

Hazard Statements
CodeHazard StatementCategory
H301 Toxic if swallowed.[1]Acute Tox. 3
H311 Toxic in contact with skin.Acute Tox. 3
H332 Harmful if inhaled.Acute Tox. 4
H319 Causes serious eye irritation.Eye Irrit. 2A
H351 Suspected of causing cancer.Carc. 2
H373 May cause damage to organs (Blood, Liver) through prolonged or repeated exposure.STOT RE 2
H411 Toxic to aquatic life with long-lasting effects.Aquatic Chronic 2

Toxicological Profile & Mechanisms

Mechanism of Action: Methemoglobinemia

The primary acute risk stems from the aniline functionality. Upon systemic absorption, the compound can undergo hepatic metabolism. The N-oxidation of the aniline nitrogen produces a hydroxylamine metabolite. This metabolite enters erythrocytes and oxidizes Ferrous Hemoglobin (


) to Ferric Methemoglobin (

), which cannot transport oxygen, leading to tissue hypoxia and cyanosis.
Metabolic Pathway Visualization

The following diagram illustrates the bioactivation pathway and the logic behind the hazard assessment.

ToxicityPathway Compound 3-[(3,5-Dimethylphenyl) amino]propanoic acid Metabolism Hepatic Metabolism (CYP450 / Amidase) Compound->Metabolism Ingestion/Absorption NHydroxy N-Hydroxylation (Toxic Metabolite) Compound->NHydroxy Direct N-Oxidation Xylidine Release of 3,5-Dimethylaniline Metabolism->Xylidine Amide Hydrolysis (Potential) Xylidine->NHydroxy Bioactivation RBC Erythrocyte Interaction NHydroxy->RBC MetHb Methemoglobinemia (Cyanosis/Hypoxia) RBC->MetHb Fe2+ -> Fe3+ Oxidation

Caption: Figure 1. Predicted metabolic bioactivation pathway leading to methemoglobinemia.

Carcinogenicity (Read-Across)

3,5-Dimethylaniline has been identified as a mutagen in Salmonella typhimurium strains (Ames Test) with metabolic activation and has shown carcinogenic potential in animal studies (liver tumors). Therefore, 3-[(3,5-Dimethylphenyl)amino]propanoic acid must be handled as a Suspected Carcinogen .

Handling, Storage, and Exposure Controls[7]

Hierarchy of Controls

Researchers must employ a "Containment First" strategy.

  • Engineering Controls:

    • Handle only inside a certified Chemical Fume Hood or Glovebox.

    • Use local exhaust ventilation (LEV) if powder handling generates dust.

  • Personal Protective Equipment (PPE):

    • Respiratory: N95/P100 respirator if outside a hood (not recommended).

    • Skin: Double nitrile gloves (0.11 mm minimum thickness). Aniline derivatives can penetrate standard latex rapidly.

    • Eyes: Chemical safety goggles.

    • Body: Lab coat required; Tyvek suit recommended for scale-up (>10g).

Storage Conditions
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the amine, which darkens the compound.

  • Incompatibility: Segregate from strong oxidizing agents (e.g., peroxides, nitrates) and acid chlorides.

Emergency Response Protocols

ScenarioImmediate Action Protocol
Inhalation Move victim to fresh air. Administer oxygen if breathing is difficult. Seek immediate medical attention.
Skin Contact IMMEDIATE washing with soap and water for 15 minutes. Remove contaminated clothing. Speed is critical to prevent systemic absorption.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses. Consult an ophthalmologist.
Ingestion Rinse mouth. Do NOT induce vomiting (risk of aspiration). Transport to ER immediately.
Medical Note Treat as Aniline poisoning. Monitor Methemoglobin levels. Methylene Blue may be indicated if MetHb > 30%.

Synthesis & Impurity Profile

Understanding the synthesis helps identify hazardous impurities. The compound is typically synthesized via Michael Addition:



Critical Impurity: Unreacted 3,5-Dimethylaniline . Even if the product is purified, trace amounts of the starting aniline may remain. The SDS for the pure substance should assume the presence of this highly toxic precursor unless analytically verified (HPLC/LC-MS).

SynthesisWorkflow Start Raw Materials: 3,5-Xylidine + Acrylic Acid Reaction Michael Addition (Reflux) Start->Reaction Crude Crude Product (Contains unreacted Xylidine) Reaction->Crude Purification Recrystallization / Column Chromatography Crude->Purification Critical Step: Remove Toxic Amine Final Pure 3-[(3,5-Dimethylphenyl) amino]propanoic acid Purification->Final

Caption: Figure 2. Synthesis workflow highlighting the risk of unreacted toxic precursors.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7949: 3,5-Dimethylaniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: 3,5-xylidine.[2][3] Retrieved from [Link]

  • International Labour Organization (ILO). (2023). ICSC 1687 - 3,5-XYLIDINE.[2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Xylidine. Retrieved from [Link]

Sources

Molecular weight and formula analysis of 3-[(3,5-Dimethylphenyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Characterization Framework: 3-[(3,5-Dimethylphenyl)amino]propanoic Acid

Executive Summary This technical guide provides a rigorous structural and analytical framework for 3-[(3,5-Dimethylphenyl)amino]propanoic acid (also known as N-(3,5-dimethylphenyl)-


-alanine). Distinct from its isomer 3-amino-3-(3,5-dimethylphenyl)propanoic acid (

-phenylalanine derivative), this molecule features a secondary amine bridging a xylidine moiety and a propionic acid tail. This structural nuance significantly alters its pKa profile, solubility, and metabolic stability compared to standard amino acids. This guide outlines the synthesis logic, spectroscopic signatures, and purity assessment protocols required for pharmaceutical grade characterization.

Part 1: Molecular Identity & Theoretical Properties

Precise molecular definition is the first step in any validation workflow. The low basicity of the anilinic nitrogen in this compound disrupts the classical zwitterionic behavior observed in aliphatic amino acids.

PropertyValueTechnical Note
IUPAC Name 3-[(3,5-Dimethylphenyl)amino]propanoic acidOften referred to as N-3,5-xylyl-

-alanine.
Molecular Formula

Degree of Unsaturation = 5 (4 ring + 1 carbonyl).
Monoisotopic Mass 193.1103 DaUse for High-Res MS (HRMS) calibration.
Average Mol. Weight 193.24 g/mol Use for stoichiometric calculations.
Predicted pKa (Acid) ~4.1Carboxylic acid moiety.
Predicted pKa (Base) ~4.5 - 5.0Anilinic nitrogen (significantly lower than aliphatic amines).
LogP (Predicted) ~2.1Moderate lipophilicity due to the dimethylphenyl ring.

Part 2: Synthesis & Impurity Profile[1]

Causality in Synthetic Design: The most robust route to this scaffold is the Aza-Michael Addition . Unlike alkylation with halides, which risks over-alkylation (quaternary ammonium formation), the Michael addition of 3,5-dimethylaniline to acrylic acid (or its esters) is atom-economical and minimizes byproducts.

Reaction Logic:

  • Nucleophile: 3,5-Dimethylaniline (Weak nucleophile requires activation or heat).

  • Electrophile: Acrylic acid (Soft electrophile).

  • Thermodynamics: The reaction is reversible; kinetic control is required to prevent the retro-Michael reaction.

Critical Impurities:

  • Bis-addition product:

    
    -bis(2-carboxyethyl)-3,5-dimethylaniline (formed if acrylic acid is in large excess).
    
  • Oligomers: Polymerization of acrylic acid.

  • Starting Material: Residual toxic aniline (must be cleared to <10 ppm for biological assays).

SynthesisPathway Aniline 3,5-Dimethylaniline (Nucleophile) Transition Transition State (1,4-Addition) Aniline->Transition + Heat/Catalyst Acrylic Acrylic Acid (Electrophile) Acrylic->Transition Product 3-[(3,5-Dimethylphenyl)amino] propanoic acid Transition->Product Kinetic Product Impurity Impurity: Bis-addition product Product->Impurity + Excess Acrylic Acid

Figure 1: Aza-Michael synthesis pathway highlighting the primary product and the risk of bis-alkylation.

Part 3: Analytical Workflows (The Core)

Workflow 1: Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and analyze fragmentation to verify the N-aryl connectivity.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
    • Why: Although the nitrogen is weakly basic, it protonates sufficiently in acidic mobile phases (0.1% Formic Acid).

  • Target Ion:

    
    .
    

Fragmentation Pattern (MS/MS): Unlike aliphatic amino acids that lose


, N-aryl derivatives show specific aromatic retention.
  • Parent Ion: 194.12 m/z.

  • Loss of COOH: Peak at ~149 m/z (Characteristic of carboxylic acids).

  • Tropylium Ion Formation: Rearrangement of the dimethylphenyl moiety often yields ions at ~105 m/z or 119 m/z (methyl-substituted tropylium).

  • McLafferty-like Rearrangement: Cleavage at the C-N bond may produce the aniline radical cation (121 m/z).

Workflow 2: NMR Spectroscopy ( & )

Objective: Prove the N-substituted structure and rule out the


-phenylalanine isomer.

Protocol:

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to solubilize the zwitterionic/polar acid forms and prevent aggregation).
  • Internal Standard: TMS (0.00 ppm).

Diagnostic Signals (Expected): | Moiety | Chemical Shift (


) | Multiplicity | Integration | Structural Proof |
| :--- | :--- | :--- | :--- | :--- |
| Aromatic H (Ortho)  | ~6.2 - 6.4 ppm | Singlet (or broad s) | 2H | Proves symmetry (3,5-substitution). |
| Aromatic H (Para)  | ~6.1 - 6.3 ppm | Singlet | 1H | Distinct from ortho protons. |
| Methyl Groups  | ~2.1 - 2.2 ppm | Singlet | 6H | Confirms dimethyl substitution. |
| 

| ~3.2 - 3.3 ppm | Triplet (

) | 2H | Crucial: Proves N is attached to

, not a chiral CH. | |

| ~2.4 - 2.5 ppm | Triplet (

) | 2H | Coupled to the

. | | NH / COOH | >10 ppm | Broad | 2H | Exchangeable protons. |

Self-Validation Check: If you see a quartet or multiplet in the 3.5-4.5 ppm range integrating to 1H, you have synthesized the wrong isomer (


-phenylalanine derivative). The triplet at ~3.2 ppm is the "Go/No-Go" signal for the N-substituted structure.
Workflow 3: HPLC Purity Assessment

Objective: Quantify residual aniline (toxic) and bis-addition byproducts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% TFA (Suppresses ionization of acid, sharpens peaks).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Strong absorption by the aromatic ring).

AnalyticalWorkflow Sample Crude Sample NMR 1H NMR (DMSO-d6) Sample->NMR Decision1 Triplet at ~3.2 ppm? NMR->Decision1 MS ESI-MS (+) Decision1->MS Yes Result_Fail_Iso FAIL: Wrong Isomer (Beta-phenylalanine) Decision1->Result_Fail_Iso No (Multiplet) HPLC HPLC (C18, UV 254nm) MS->HPLC Result_Pass PASS: Valid Structure & Purity >98% HPLC->Result_Pass Single Peak Result_Fail_Pure FAIL: Impurity >2% (Recrystallize) HPLC->Result_Fail_Pure Multiple Peaks

Figure 2: Analytical decision tree ensuring structural identity before purity quantification.

Part 4: Physicochemical Implications for Drug Development[2]

1. Solubility & Formulation: Unlike standard amino acids (e.g., Alanine) which exist as zwitterions (


) at pH 7, this molecule has a weakly basic amine (

).
  • At pH 7.4 (Physiological): The carboxylate is deprotonated (

    
    ), but the amine is largely unprotonated (
    
    
    
    ). This results in a net negative charge (anionic), not zwitterionic.
  • Solubility Consequence: Higher solubility in basic buffers; potentially poor solubility in acidic media compared to aliphatic amino acids.

2. Stability:

  • Oxidation: The electron-rich aniline ring (activated by two methyls) is susceptible to oxidation. Store under inert atmosphere (Nitrogen/Argon) and protect from light.

  • Esterification: In alcoholic solvents with trace acid, the carboxylic acid will readily esterify. Avoid storing in MeOH/EtOH for prolonged periods without buffering.

References

  • Bartoli, G., et al. (2005). "Michael Addition of Amines to

    
    -Unsaturated Esters/Acids." Current Organic Chemistry. (General methodology for Aza-Michael additions). 
    
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Authoritative source for NMR splitting patterns of xylidine derivatives).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for

    
    -Alanine derivatives. (Used for pKa and structural comparisons). 
    
  • Pavia, D. L., et al. (2015). Introduction to Spectroscopy. Cengage Learning. (Reference for IR/MS fragmentation of anilines).

Structural Characterization and Polymorphism Landscape of 3-[(3,5-Dimethylphenyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characterization and polymorphism screening of 3-[(3,5-Dimethylphenyl)amino]propanoic acid , a critical N-aryl


-alanine intermediate. This guide is structured for researchers in solid-state chemistry and drug development, focusing on the synthesis, crystallographic analysis, and solid-state landscape of this specific chemical entity.

Executive Summary

3-[(3,5-Dimethylphenyl)amino]propanoic acid (also known as N-(3,5-dimethylphenyl)-


-alanine) represents a significant scaffold in the synthesis of nitrogen-containing heterocycles, including quinolones and dihydropyrimidinediones. As a flexible 

-amino acid derivative, its solid-state behavior is governed by the interplay between the conformational freedom of the propanoic acid chain and the steric demands of the 3,5-dimethylphenyl moiety.

This guide provides a comprehensive protocol for the structural elucidation and polymorphism screening of this compound. It addresses the critical need to identify stable crystalline forms early in development to ensure consistent physicochemical properties such as solubility, stability, and bioavailability.

Chemical Profile and Synthesis

Understanding the molecular origin is a prerequisite for solid-state analysis. The synthesis relies on the Michael addition of an aniline derivative to an


-unsaturated acid.
Physicochemical Properties
PropertyValueNote
IUPAC Name 3-[(3,5-Dimethylphenyl)amino]propanoic acid
Molecular Formula C

H

NO

Molecular Weight 193.24 g/mol
H-Bond Donors 2 (NH, COOH)Critical for packing motifs
H-Bond Acceptors 3 (N, O, O)
Rotatable Bonds 4High potential for conformational polymorphism
Synthesis Protocol

The synthesis of 3-[(3,5-Dimethylphenyl)amino]propanoic acid is typically achieved via the nucleophilic addition of 3,5-dimethylaniline to acrylic acid.

Experimental Procedure:

  • Reagents: 3,5-Dimethylaniline (1.0 eq), Acrylic acid (1.2 eq), Toluene (solvent).

  • Reaction: Reflux the mixture for 12–24 hours. The use of a catalytic amount of acetic acid or hydroquinone (polymerization inhibitor) is recommended.

  • Work-up: Cool the reaction mixture. The product often precipitates as a solid or oil.

  • Purification: Basify with 10% NaOH to dissolve the acid, extract non-acidic impurities with ether, then re-acidify the aqueous layer with HCl (pH ~4-5) to precipitate the pure amino acid.

  • Crystallization: Recrystallize from Ethanol/Water (1:1) to obtain suitable crystals for X-ray diffraction (XRD).[1]

SynthesisWorkflow Start 3,5-Dimethylaniline + Acrylic Acid Reflux Reflux in Toluene (12-24h) Start->Reflux Extract Acid-Base Extraction (Remove impurities) Reflux->Extract Precipitate Precipitation at pH 4-5 Extract->Precipitate Recryst Recrystallization (EtOH/H2O) Precipitate->Recryst

Figure 1: Synthesis and purification workflow for 3-[(3,5-Dimethylphenyl)amino]propanoic acid.

Crystal Structure Analysis

The crystal structure of N-aryl


-alanines is dominated by hydrogen bonding networks. For 3-[(3,5-Dimethylphenyl)amino]propanoic acid, two primary structural features are predicted and must be verified via Single Crystal XRD (SC-XRD).
Predicted Packing Motifs

Based on structural analogues (e.g., N-phenyl-


-alanine), the molecule is expected to adopt one of the following packing arrangements:
  • Carboxylic Acid Dimers (R

    
    (8)):  The most common motif where two carboxylic acid groups form a centrosymmetric dimer via O-H···O hydrogen bonds.[2][3]
    
  • Amide-Like Chains (C(4) or C(5)): Interaction between the secondary amine (N-H) and the carbonyl oxygen (C=O) of a neighboring molecule.

  • Zwitterionic Lattice: In some cases, proton transfer from the carboxyl group to the amine nitrogen occurs, forming a zwitterion (COO

    
     ... NH
    
    
    
    ). However, the electron-withdrawing nature of the phenyl ring reduces the basicity of the nitrogen, making the neutral form more likely for N-aryl derivatives compared to aliphatic amino acids.
Conformational Analysis

The 3,5-dimethyl substitution pattern introduces steric bulk that restricts rotation around the N-C(phenyl) bond.

  • Torsion Angle (

    
    ):  The C(phenyl)-N-C(
    
    
    
    )-C(
    
    
    ) torsion angle is critical. The molecule likely adopts an extended conformation to minimize steric clash between the ortho-hydrogens and the propanoic acid chain.
  • Planarity: The amine nitrogen is expected to be nearly planar (sp

    
     hybridized) due to conjugation with the phenyl ring, facilitating 
    
    
    
    -stacking interactions in the crystal lattice.

Polymorphism Screening Protocol

Polymorphism is highly probable for this compound due to the flexibility of the saturated ethyl chain (-CH


-CH

-) and the multiple hydrogen bond donors/acceptors.
Screening Methodology

To ensure comprehensive coverage of the solid-state landscape, a three-tiered screening approach is required.

Tier 1: Solvent-Mediated Screening

  • Evaporation: Dissolve the compound in solvents with varying polarity (Methanol, Acetone, Ethyl Acetate, Toluene, THF). Allow slow evaporation at ambient temperature.

  • Cooling: Prepare saturated solutions at 50°C and cool rapidly to 0°C to induce kinetic forms.

Tier 2: Anti-Solvent Precipitation

  • Dissolve in a good solvent (e.g., DMSO or DMF).

  • Add a poor solvent (e.g., Water or Hexane) dropwise to induce precipitation. This often yields metastable polymorphs.

Tier 3: Slurry Conversion

  • Suspend excess solid in key solvents (Water, Ethanol) and stir for 48 hours. This identifies the thermodynamically stable form (Form I).

Characterization Workflow

Once solid forms are generated, they must be characterized using the following sequence to establish their uniqueness and stability.

PolymorphScreening Sample Crystalline Sample (From Screening) PXRD PXRD Analysis (Unique Pattern?) Sample->PXRD DSC DSC Thermal Analysis (Melting Point/Transitions) PXRD->DSC If Unique TGA TGA (Solvate vs. Polymorph) DSC->TGA Check Volatiles SCXRD Single Crystal XRD (Definitive Structure) TGA->SCXRD Final Confirmation IsSolvate Weight Loss? TGA->IsSolvate IsSolvate->Sample Yes (Pseudopolymorph) IsSolvate->SCXRD No (True Polymorph)

Figure 2: Analytical workflow for distinguishing polymorphs from solvates.

Key Analytical Markers
  • PXRD (Powder X-Ray Diffraction): Look for shifts in low-angle peaks (

    
    ), which are indicative of packing differences.
    
  • DSC (Differential Scanning Calorimetry):

    • Sharp Endotherm: Indicates melting of a pure crystalline form.

    • Exotherm following Endotherm: Indicates a polymorphic transition (melting of a metastable form followed by crystallization of a stable form).

    • Melting Point: The stable form typically has the highest melting point (likely range: 110–130°C based on analogues).

Implications for Drug Development

For researchers utilizing 3-[(3,5-Dimethylphenyl)amino]propanoic acid as a lead compound or intermediate:

  • Solubility: Polymorphs can exhibit solubility differences of up to 2-fold. Ensure the thermodynamically stable form is used for biological assays to prevent concentration errors.

  • Processability: Needle-like habits (common in rapid precipitation) can cause flowability issues during tableting or capsule filling. Controlled crystallization (cooling) is preferred to produce prismatic crystals.

  • Stability: The carboxylic acid group is susceptible to humidity. Hygroscopicity studies (DVS) should be performed on the identified polymorphs.

References

  • Synthesis of N-aryl beta-alanines : Vaickelioniene, R., et al. "Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines."[4] Molecules 10.2 (2005): 407-416.[4] Link

  • Crystal Structure of Analogues : Gowda, B. T., et al. "Ethyl 3-[(3,5-dimethylphenyl)aminocarbonyl]propanoate." Acta Crystallographica Section E 65.8 (2009): o1893. Link

  • General Polymorphism Strategies: Bernstein, J. "Polymorphism in Molecular Crystals." Oxford University Press (2002).
  • Beta-Amino Acid Characterization : Solymár, M., et al. "Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid."[5] Tetrahedron: Asymmetry 15.20 (2004): 3281-3287. Link

Sources

Methodological & Application

Application Note: Synthesis of 3-[(3,5-Dimethylphenyl)amino]propanoic acid via Aza-Michael Addition

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Acids
Audience:  Medicinal Chemists, Process Development Scientists

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-[(3,5-dimethylphenyl)amino]propanoic acid , a functionalized


-amino acid scaffold valuable in peptidomimetic drug design. While direct addition of anilines to acrylic acid is often plagued by salt formation and low yields, this guide utilizes a Two-Step Aza-Michael Addition – Hydrolysis Strategy . We employ a "Green Chemistry" approach using Acidic Alumina (

)
under solvent-free conditions to catalyze the initial C-N bond formation, ensuring high selectivity for the mono-adduct and minimizing polymerization side products.

Introduction & Mechanistic Rationale

The Challenge of Aromatic Amines

The aza-Michael addition involves the nucleophilic attack of an amine on an


-unsaturated carbonyl (Michael acceptor). While aliphatic amines react spontaneously, aromatic amines (anilines) are significantly less nucleophilic due to resonance delocalization of the nitrogen lone pair into the aromatic ring.
  • Substrate Specificity: 3,5-Dimethylaniline possesses two electron-donating methyl groups (+I effect) at the meta positions. This increases the electron density on the nitrogen relative to unsubstituted aniline, making it a moderately active nucleophile, yet still requiring activation to proceed efficiently without harsh thermal forcing.

Strategic Pathway: The Ester Route

Direct reaction with acrylic acid (


) often results in an acid-base reaction, forming an unreactive ammonium carboxylate salt (

). To circumvent this, we utilize Methyl Acrylate as the Michael acceptor.
  • Activation: The ester group (

    
    ) lowers the LUMO energy of the alkene, facilitating nucleophilic attack.
    
  • Catalysis: Acidic Alumina acts as a heterogeneous surface Lewis acid, activating the carbonyl oxygen and organizing the transition state to favor 1,4-addition over 1,2-addition or polymerization.

Reaction Mechanism

The reaction proceeds via a 1,4-conjugate addition:

  • Activation: The carbonyl oxygen of methyl acrylate coordinates to the acidic sites on the alumina surface.

  • Attack: The lone pair of the 3,5-dimethylaniline nitrogen attacks the

    
    -carbon of the acrylate.
    
  • Tautomerization: The resulting enolate intermediate tautomerizes to the stable ester.

  • Hydrolysis: Saponification of the ester yields the free acid target.

Experimental Protocol

Materials & Reagents
ReagentCAS No.MW ( g/mol )RoleHazards
3,5-Dimethylaniline 108-69-0121.18NucleophileToxic, Irritant
Methyl Acrylate 96-33-386.09Michael AcceptorFlammable, Lachrymator
Acidic Alumina 1344-28-1N/ASolid CatalystDust irritant
Sodium Hydroxide (2M) 1310-73-240.00Hydrolysis BaseCorrosive
Hydrochloric Acid (1M) 7647-01-036.46AcidifierCorrosive
Step 1: Solvent-Free Aza-Michael Addition

Objective: Synthesis of Methyl 3-[(3,5-dimethylphenyl)amino]propanoate.

  • Catalyst Preparation: Activate Acidic Alumina (Brockmann I) by heating at 120°C for 4 hours prior to use if stored for long periods.

  • Mixing: In a 50 mL round-bottom flask, combine 3,5-Dimethylaniline (1.21 g, 10 mmol) and Acidic Alumina (2.0 g).

  • Addition: Add Methyl Acrylate (1.03 g, 12 mmol, 1.2 equiv) dropwise to the solid mixture.

    • Note: A slight excess of acrylate drives the equilibrium but minimizes bis-addition.

  • Reaction: Stir the heterogeneous mixture (or shake vigorously if too solid) at Room Temperature for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2). The aniline spot (

      
      ) should disappear, replaced by the product spot (
      
      
      
      ).
  • Workup: Add Ethyl Acetate (20 mL) to the flask and stir for 5 minutes to desorb the product. Filter the mixture through a sintered glass funnel to remove the alumina. Wash the alumina cake with additional Ethyl Acetate (2 x 10 mL).

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude methyl ester as a yellowish oil.

    • Purity Check: If bis-adduct is present (lower

      
      ), purify via short silica plug filtration.
      
Step 2: Hydrolysis to Free Acid

Objective: Conversion to 3-[(3,5-dimethylphenyl)amino]propanoic acid.

  • Dissolution: Dissolve the crude methyl ester from Step 1 in Methanol (10 mL).

  • Saponification: Add 2M NaOH (10 mL, 20 mmol).

  • Reflux: Heat the mixture to 60°C (gentle reflux) for 1–2 hours.

    • Endpoint: TLC should show the disappearance of the ester and a baseline spot (acid salt).

  • Neutralization: Cool to room temperature. Carefully acidify with 1M HCl until pH

    
     4–5.
    
    • Observation: The product should precipitate as a solid or oil out.

  • Isolation:

    • If Solid: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 45°C.

    • If Oily:[1] Extract with Ethyl Acetate (3 x 20 mL), dry over

      
      , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
      

Chemical Process Visualization

Reaction Scheme

The following diagram illustrates the molecular transformation and catalytic interaction.

ReactionScheme Aniline 3,5-Dimethylaniline (Nucleophile) Catalyst Acidic Alumina (Surface Catalyst) Aniline->Catalyst Acrylate Methyl Acrylate (Electrophile) Acrylate->Catalyst Intermediate Methyl Ester Intermediate Catalyst->Intermediate Solvent-Free RT, 2-4h Hydrolysis Hydrolysis (NaOH / MeOH) Intermediate->Hydrolysis Product 3-[(3,5-Dimethylphenyl) amino]propanoic acid Hydrolysis->Product 1. Reflux 2. HCl (pH 4-5)

Caption: Two-step synthesis pathway via alumina-catalyzed aza-Michael addition followed by base-mediated hydrolysis.

Experimental Workflow

Detailed decision tree for process control and troubleshooting.

Workflow Start Start: Mix Reagents (Aniline + Acrylate + Alumina) TLC_Check TLC Check (2 hours) Aniline Consumed? Start->TLC_Check TLC_Check->Start No (Stir longer/Heat to 40°C) Workup Extract with EtOAc Filter Catalyst TLC_Check->Workup Yes Hydrolysis Add NaOH/MeOH Reflux 60°C Workup->Hydrolysis Acidify Acidify to pH 4-5 (Precipitation) Hydrolysis->Acidify SolidCheck Solid Precipitate? Acidify->SolidCheck Filter Vacuum Filtration Wash & Dry SolidCheck->Filter Yes Extract Extract w/ EtOAc Dry & Recrystallize SolidCheck->Extract No (Oiling out)

Caption: Operational workflow for the synthesis, purification, and isolation of the target beta-amino acid.

Characterization Data (Expected)

The following spectroscopic data is predicted based on fragment analysis of the 3,5-dimethylaniline core and the


-alanine chain.
NMR (400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignment
2.21 Singlet (s)6H

(Two methyl groups)
2.65 Triplet (t,

Hz)
2H

(Adjacent to COOH)
3.42 Triplet (t,

Hz)
2H

(Adjacent to NH)
6.28 Singlet (s)2HAr-H (ortho position)
6.38 Singlet (s)1HAr-H (para position)
11.00+ Broad Singlet1H

(Exchangeable)
Mass Spectrometry
  • Molecular Formula:

    
    
    
  • Exact Mass: 193.11

  • Expected [M+H]+: 194.12

  • Expected [M-H]-: 192.10

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Deactivated AluminaReactivate catalyst at 120°C or use fresh Acidic Alumina.
Bis-Addition Excess Acrylate / High TempMaintain strictly 1.2 eq. acrylate.[2][3][4][5][6][7] Keep temp < 40°C.
Oiling Out (Step 2) Incomplete NeutralizationEnsure pH is strictly 4–5 (Isoelectric point). Cool to 0°C to induce crystallization.
Polymerization Lack of InhibitorCommercial Methyl Acrylate contains inhibitor (MEHQ); do not distill unless necessary.

References

  • Dhar, S. S., & Demon, R. (2016). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. National Institutes of Health (PMC). [Link]

  • Reddy, B. M., et al. (2008). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. Catalysis Letters. [Link]

  • Bosica, G., & Abdilla, R. (2016). Solvent-free aza-Michael addition of aromatic amines to acrylates. Molecules. [Link]

  • Rulev, A. Y. (2011). Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews. [Link]

Sources

Application Note: Chemoselective Divergence in the Reaction of 3,5-Dimethylaniline with Acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reaction between 3,5-dimethylaniline and acrylic acid presents a fundamental chemoselectivity challenge in organic synthesis. Acrylic acid acts as an ambident electrophile, possessing both a hard electrophilic center (the carboxylic acid carbonyl) and a soft electrophilic center (the


-carbon of the conjugated alkene). Depending on the catalytic environment and thermodynamic conditions, researchers can direct the synthesis toward either amidation  (yielding an acrylamide) or an aza-Michael addition  (yielding a 

-amino acid). This application note details the causality, mechanistic rationale, and validated protocols for both divergent pathways.

Mechanistic Rationale & Causality

  • Pathway A (Amidation): 3,5-Dimethylaniline is a moderately sterically hindered, electron-rich aromatic amine[1]. Direct thermal amidation with acrylic acid is inefficient and prone to polymerization. By introducing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP), the carboxylic acid is converted into a highly reactive acylpyridinium intermediate. This hard-hard interaction strictly favors nucleophilic attack at the carbonyl carbon, forming N-(3,5-dimethylphenyl)acrylamide.

  • Pathway B (Aza-Michael Addition): Anilines are inherently poor nucleophiles for conjugate additions compared to aliphatic amines [2]. To force the aza-Michael addition, the

    
    -unsaturated system must be activated. Utilizing hexafluoroisopropanol (HFIP) as a solvent provides a dual physicochemical advantage: its strong hydrogen-bond donating capability lowers the LUMO of the acrylate system, while its extreme bulk and low nucleophilicity prevent competing solvent-adduct formation [3]. This soft-soft interaction yields 3-((3,5-dimethylphenyl)amino)propanoic acid.
    

Divergent Reaction Pathways

DivergentSynthesis cluster_reactants Starting Materials R1 3,5-Dimethylaniline P1 N-(3,5-dimethylphenyl)acrylamide (Amidation) R1->P1 EDC·HCl, DMAP DCM, 0 °C to RT P2 3-((3,5-dimethylphenyl)amino)propanoic acid (Aza-Michael) R1->P2 HFIP (Solvent) 60 °C, 24 h R2 Acrylic Acid R2->P1 R2->P2

Divergent synthetic pathways for reacting 3,5-dimethylaniline with acrylic acid.

Protocol A: Synthesis of N-(3,5-dimethylphenyl)acrylamide

(Amidation via Carbodiimide Coupling)

Self-Validating System: This protocol utilizes EDC·HCl because the resulting urea byproduct is highly water-soluble, allowing for a strictly aqueous purification workflow. The addition of 1M HCl during workup selectively removes unreacted 3,5-dimethylaniline and DMAP, ensuring high crude purity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acrylic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv, 12 mmol) and DMAP (0.1 equiv, 1 mmol). Stir for 30 minutes.

    • Causality: Cooling prevents the premature polymerization of acrylic acid during the highly exothermic activation phase.

  • Nucleophilic Attack: Add 3,5-dimethylaniline (1.0 equiv, 10 mmol) dropwise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1). The product spot will be UV-active and run significantly higher (

    
    ) than the highly polar acrylic acid.
    
  • Quench & Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 × 20 mL) to remove basic amines, saturated aqueous NaHCO

    
     (2 × 20 mL) to remove unreacted acrylic acid, and brine (20 mL).
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Validation (

    
    H NMR Expected): 
    
    
    
    7.45 (br s, 1H, NH), 7.20 (s, 2H, Ar-H), 6.80 (s, 1H, Ar-H), 6.40 (dd, 1H, vinyl), 6.25 (dd, 1H, vinyl), 5.75 (dd, 1H, vinyl), 2.30 (s, 6H, CH
    
    
    ).

Protocol B: Synthesis of 3-((3,5-dimethylphenyl)amino)propanoic acid

(Aza-Michael Addition via Solvent Promoters)

Self-Validating System: The use of HFIP eliminates the need for transition metal catalysts, ensuring no heavy metal contamination in the final


-amino acid. The product is easily isolated via solvent evaporation and trituration due to HFIP's high volatility (bp 58 °C).

Step-by-Step Methodology:

  • Preparation: In a 50 mL pressure-resistant vial, combine 3,5-dimethylaniline (1.0 equiv, 10 mmol) and acrylic acid (1.2 equiv, 12 mmol).

    • Causality: A slight excess of acrylic acid drives the thermodynamic equilibrium forward in reversible conjugate additions.

  • Solvent Addition: Add hexafluoroisopropanol (HFIP, 10 mL). Seal the vial securely.

  • Heating: Heat the mixture to 60 °C in an oil bath and stir for 24 hours.

    • Causality: Elevated temperature provides the necessary activation energy required for the sterically hindered, meta-substituted aniline to attack the

      
      -carbon.
      
  • Reaction Monitoring: Monitor via LC-MS. The formation of the highly polar, zwitterionic-like

    
    -amino acid will be evident near the baseline in standard non-polar TLC solvent systems.
    
  • Workup: Cool to room temperature. Evaporate the HFIP under reduced pressure (HFIP can be trapped and recycled for green chemistry compliance).

  • Purification: Triturate the crude residue with cold diethyl ether to dissolve and remove unreacted aniline and trace acrylic acid. Filter the solid to isolate the pure product.

  • Validation (

    
    H NMR Expected): 
    
    
    
    6.45 (s, 2H, Ar-H), 6.35 (s, 1H, Ar-H), 3.40 (t, 2H,
    
    
    -CH
    
    
    ), 2.65 (t, 2H,
    
    
    -CH
    
    
    ), 2.25 (s, 6H, CH
    
    
    ).

Experimental Workflow Diagram

AmidationWorkflow Step1 Step 1: Carboxyl Activation Acrylic Acid + EDC·HCl + DMAP in DCM Stir 30 min at 0 °C Step2 Step 2: Nucleophilic Attack Add 3,5-Dimethylaniline dropwise Warm to RT, stir 12 h Step1->Step2 Step3 Step 3: Aqueous Quench Wash with 1M HCl, NaHCO3, Brine Dry over Na2SO4 Step2->Step3 Step4 Step 4: Purification Flash Chromatography (Hexanes/EtOAc) Isolate pure Acrylamide Step3->Step4

Step-by-step experimental workflow for the amidation protocol.

Quantitative Data Summary

The following table summarizes the key metrics and conditions for both synthetic pathways, allowing researchers to quickly select the appropriate protocol based on their target molecule.

ParameterProtocol A (Amidation)Protocol B (Aza-Michael Addition)
Target Product N-(3,5-dimethylphenyl)acrylamide3-((3,5-dimethylphenyl)amino)propanoic acid
Reaction Type Condensation (Amide Bond Formation)Conjugate Addition (1,4-Addition)
Key Reagents EDC·HCl, DMAP, DCMHFIP (Solvent/Promoter)
Temperature 0 °C

Room Temperature
60 °C
Reaction Time 12 hours24 hours
Workup Method Aqueous Extraction (Acid/Base Wash)Solvent Evaporation & Trituration
Product MW 175.23 g/mol 193.25 g/mol
Typical Yield 75 - 85%65 - 80%

References

  • PubChem. "3,5-Dimethylaniline | C8H11N | CID 7949".
  • Royal Society of Chemistry. "Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach". RSC Advances.
  • ResearchGate. "Benefits of a Dual Chemical and Physical Activation: Direct Aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure". European Journal of Organic Chemistry.

Green chemistry methods for preparing 3-[(3,5-Dimethylphenyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Target Molecule: 3-[(3,5-Dimethylphenyl)amino]propanoic acid (also known as


-(3,5-dimethylphenyl)-

-alanine). CAS Registry Number: 42287-87-6 (Acid form). Application: This

-amino acid derivative serves as a critical intermediate in the synthesis of peptidomimetics, pharmaceutical scaffolds (e.g., for antimicrobial or anticancer agents), and nitrogen-containing heterocycles like dihydrouracils.

The Green Chemistry Shift: Traditional syntheses of


-amino acids often involve halogenated solvents (DCM, chloroform), toxic catalysts, or wasteful protection/deprotection steps. This guide details a Water-Mediated Aza-Michael Addition , a protocol that aligns with the 12 Principles of Green Chemistry by utilizing water as a solvent, requiring no external catalyst, and offering 100% atom economy.

Scientific Rationale: The "Water-Promoted" Mechanism

The synthesis relies on the conjugate addition of 3,5-dimethylaniline (nucleophile) to acrylic acid (Michael acceptor).

Why this works efficiently:

  • Electronic Activation: The 3,5-dimethyl substitution pattern on the aniline ring is electronically favorable. The two methyl groups provide inductive electron donation (+I effect), increasing the electron density on the nitrogen atom compared to unsubstituted aniline. This makes the amine a stronger nucleophile, facilitating the attack on the

    
    -carbon of acrylic acid.
    
  • Steric Accessibility: Unlike 2,6-dimethylaniline, where ortho-methyl groups would sterically hinder the nitrogen, the 3,5-substitution leaves the nucleophilic center accessible.

  • Water as a Dual-Catalyst: In organic solvents, this reaction often requires Lewis acids. In water, the solvent acts as a dual-activation catalyst. Hydrogen bonding activates the carbonyl of the acrylic acid (lowering the LUMO energy) and stabilizes the zwitterionic transition state.

Mechanism Visualization

ReactionMechanism Reactants Reactants 3,5-Dimethylaniline + Acrylic Acid TS Transition State (Water-Bridged) Reactants->TS H-Bond Activation Intermed Zwitterionic Intermediate TS->Intermed C-N Bond Formation Product Product 3-[(3,5-Dimethylphenyl)amino] propanoic acid Intermed->Product Proton Transfer

Figure 1: Reaction pathway highlighting the role of water in stabilizing the transition state.

Experimental Protocol: Water-Mediated Synthesis

This method is the "Gold Standard" for green synthesis, derived from protocols for electron-rich anilines (e.g., 4-aminophenol analogs).

Materials
  • 3,5-Dimethylaniline: 1.21 g (10 mmol)

  • Acrylic Acid: 0.86 g (12 mmol, 1.2 equiv)

  • Solvent: Distilled Water (10 mL)

  • Equipment: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer, Oil bath.

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, suspend 3,5-dimethylaniline (10 mmol) in 10 mL of distilled water. The aniline may not fully dissolve initially; this is normal.

  • Addition: Add acrylic acid (12 mmol) dropwise to the stirring suspension.

    • Note: A slight exotherm may be observed. The excess acrylic acid drives the equilibrium toward the product.

  • Reflux: Heat the mixture to reflux (approx. 100°C) with vigorous stirring.

    • Duration: 2–6 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting aniline spot should disappear.

  • Workup (Self-Validating Step):

    • Cool the reaction mixture to room temperature.

    • Observation: The product, being an amino acid, often precipitates as a solid upon cooling due to its zwitterionic nature at neutral pH.

    • Troubleshooting: If no precipitate forms, the solution might be too acidic (due to excess acrylic acid). Carefully adjust the pH to the isoelectric point (approx. pH 5–6) using 10% NaHCO₃ solution. This will force precipitation.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (2 x 5 mL) to remove unreacted acrylic acid.

  • Purification: Recrystallize from an Ethanol/Water mixture (ethanol dissolves the organic backbone; water reduces solubility upon cooling).

    • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Yield & Metrics
MetricValueNotes
Yield 85–95%High conversion due to water activation.
Atom Economy 100%Addition reaction; no atoms lost.
E-Factor < 5Major waste is water (benign).
Reaction Time 2–6 HoursFaster than solvent-free ambient methods.

Alternative Method: Solvent-Free / Clay-Catalyzed

For high-throughput or energy-sensitive applications where reflux is undesirable.

Protocol:

  • Mix 3,5-dimethylaniline (10 mmol) and Acrylic Acid (12 mmol) in a vial.

  • Add Montmorillonite K10 clay (100 mg) or Silica Gel (200 mg) as a solid support catalyst.

  • Stir the neat mixture at 60°C for 1–2 hours.

  • Workup: Add hot ethanol to dissolve the product, filter off the solid catalyst (which can be recycled), and pour the filtrate into ice water to precipitate the product.

Characterization Data (Simulated)

Confirm the structure using standard spectroscopic techniques.

  • Physical State: Off-white to pale beige solid.

  • Melting Point: Expected range 85–110°C (Based on analogs).

  • IR Spectroscopy (KBr):

    • 3350 cm⁻¹ (N-H stretch, secondary amine).

    • 2500–3000 cm⁻¹ (Broad O-H stretch, carboxylic acid).

    • 1705 cm⁻¹ (C=O stretch, carboxylic acid).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.1 (br s, 1H, COOH)
      
    • 
       6.35 (s, 1H, Ar-H, para)
      
    • 
       6.25 (s, 2H, Ar-H, ortho)
      
    • 
       5.50 (br s, 1H, NH)
      
    • 
       3.25 (t, J=6.8 Hz, 2H, N-CH₂)
      
    • 
       2.45 (t, J=6.8 Hz, 2H, CH₂-COOH)
      
    • 
       2.15 (s, 6H, Ar-CH₃)
      

Workflow Visualization

Workflow Step1 Mix Reactants (Aniline + Acrylic Acid) in Water Step2 Reflux at 100°C (2-6 Hours) Step1->Step2 Step3 Cool to RT (Precipitation) Step2->Step3 Decision Precipitate Formed? Step3->Decision Adjust Adjust pH to ~6 (NaHCO3) Decision->Adjust No Filter Vacuum Filtration Decision->Filter Yes Adjust->Filter Purify Recrystallize (EtOH/Water) Filter->Purify

Figure 2: Operational workflow for the water-mediated synthesis.

References

  • Ultrasound-assisted aza-Michael reaction in water: a green procedure. ScholarWorks @ UTRGV. (Demonstrates the efficacy of water as a solvent for aza-Michael additions without catalysts).

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. MDPI. (Provides the specific protocol for electron-rich aniline analogs reacting with acrylic acid in water).

  • Reinvigorating aza-Michael reactions under ionic liquid catalysis. Royal Society of Chemistry. (Discusses catalytic alternatives and mechanism).

  • PubChem Compound Summary: 3-(3,5-Dimethylphenyl)propanoic acid. (Verifies the existence of the core structural motif; note: user target is the amino-derivative).

Using 3-[(3,5-Dimethylphenyl)amino]propanoic acid as a scaffold in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of 3-[(3,5-Dimethylphenyl)amino]propanoic Acid in Small Molecule Discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Process Chemists.[1][2]

Executive Summary

The compound 3-[(3,5-dimethylphenyl)amino]propanoic acid (also known as N-(3,5-dimethylphenyl)-β-alanine) represents a privileged scaffold in medicinal chemistry.[1] Unlike simple aniline derivatives, the 3,5-dimethyl substitution pattern offers a specific tactical advantage: it sterically and electronically blocks the metabolically susceptible ortho and para positions of the aromatic ring, significantly enhancing metabolic stability against CYP450-mediated hydroxylation.[1][2]

Combined with a flexible propanoic acid tail, this scaffold serves as a versatile building block for:

  • Peptidomimetics: Acting as a bioisostere for

    
    -turn structures.
    
  • Heterocyclic Precursors: Serving as the obligate intermediate for 4-quinolone and tetrahydroquinoline synthesis (antibacterials/antimalarials).[1]

  • EP3 Receptor Antagonists: Forming the lipophilic core of prostaglandin E2 receptor modulators.[1]

This guide details the synthesis, purification, and downstream application of this scaffold, emphasizing "Green Chemistry" protocols and cyclization strategies.[1][2]

Scientific Rationale & Mechanism

Structural Advantages[1][2]
  • Metabolic Blockade: In unsubstituted N-aryl systems, Phase I metabolism rapidly hydroxylates the para position.[1][2] The 3,5-dimethyl groups create a "lipophilic shield," forcing metabolism toward slower benzylic oxidation or preventing it entirely, extending the half-life (

    
    ) of the drug candidate.[1][2]
    
  • The

    
    -Amino Acid Linker:  The 3-carbon chain introduces specific rotatable degrees of freedom not present in 
    
    
    
    -amino acids, allowing the molecule to adopt folded conformations that mimic peptide turns without the proteolytic susceptibility of natural peptides.[1]
Validated Therapeutic Targets
Target ClassMechanism of ActionRole of Scaffold
GPCRs (EP3) AntagonistThe 3,5-dimethylphenyl group occupies the hydrophobic pocket of the EP3 receptor, critical for binding affinity.[1][2]
Kinases (c-MET) InhibitorThe aniline NH acts as a hydrogen bond donor to the hinge region; the acid tail interacts with solvent-front residues.[1]
Antimicrobials DNA Gyrase InhibitorCyclization of the scaffold yields 4-quinolones (fluoroquinolone analogs).[1]

Protocol A: Green Synthesis of the Scaffold

Objective: Synthesize 3-[(3,5-dimethylphenyl)amino]propanoic acid on a multi-gram scale using water as the solvent (Aza-Michael Addition).

Materials
  • Reactant A: 3,5-Dimethylaniline (Liquid, MW: 121.18 g/mol )[1][2]

  • Reactant B: Acrylic Acid (Liquid, MW: 72.06 g/mol )[1][2]

  • Solvent: Deionized Water[1]

  • Catalyst: None required (Water promotes the reaction via hydrogen bonding transition states).[1][2]

Step-by-Step Methodology
  • Stoichiometry Setup: In a 250 mL round-bottom flask, charge 3,5-Dimethylaniline (12.1 g, 100 mmol) and Acrylic Acid (10.8 g, 150 mmol, 1.5 eq).

    • Note: Excess acrylic acid drives the equilibrium forward.[1]

  • Reaction: Add 50 mL of water. The mixture will be biphasic.[1] Heat to reflux (100°C) with vigorous magnetic stirring.

    • Observation: As the reaction proceeds (approx. 3–6 hours), the mixture may become homogeneous or form a distinct oily product layer depending on conversion.[1][2]

  • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Stain with Ninhydrin (aniline NH detection).[1][2]

  • Workup (Isoelectric Precipitation):

    • Cool the reaction mixture to room temperature.

    • Basify with 10% NaOH solution until pH > 10 (solubilizes the product as the sodium salt).[1][2]

    • Extract with Ethyl Acetate (

      
       mL) to remove unreacted aniline (organic layer discarded).[1][2]
      
    • Critical Step: Acidify the aqueous layer carefully with Glacial Acetic Acid to pH 4–5 .[1] The product, being a zwitterionic amino acid, will precipitate at its isoelectric point.[1][2]

  • Purification: Filter the white/off-white solid. Wash with cold water (

    
     mL) to remove acrylic acid residues.[1][2] Recrystallize from Ethanol/Water if necessary.[2]
    

Expected Yield: 85–95% Characterization:

  • 1H NMR (DMSO-d6):

    
     12.1 (br s, 1H, COOH), 6.2 (s, 3H, Ar-H), 5.5 (br s, 1H, NH), 3.2 (t, 2H, 
    
    
    
    ), 2.4 (t, 2H,
    
    
    ), 2.1 (s, 6H,
    
    
    ).[1]

Protocol B: Cyclization to 4-Quinolone Derivatives

Objective: Convert the linear scaffold into a bioactive heterocyclic core (Eaton’s Reagent Cyclization).

Rationale

The linear acid is a precursor.[1] To access antibacterial chemical space, the carboxylic acid must cyclize onto the aromatic ring.[1][2] The 3,5-dimethyl substitution directs cyclization to the ortho position (which is sterically accessible between the amine and the methyl, or the open position).[1][2]

Methodology
  • Activation: Dissolve the scaffold (1.0 eq) in Eaton’s Reagent (7.7 wt%

    
     in Methanesulfonic acid).[1][2] Use 5 mL reagent per gram of substrate.[1]
    
    • Why Eaton's? It is a safer, non-corrosive alternative to Polyphosphoric Acid (PPA) and operates at lower temperatures.[1][2]

  • Cyclization: Heat to 80°C for 2 hours under Argon.

  • Quenching: Pour the reaction mixture slowly onto crushed ice/water.

  • Isolation: Neutralize with Sodium Bicarbonate. The cyclized 1,2,3,4-tetrahydro-4-quinolinone derivative will precipitate. Filter and dry.[1][2]

  • Oxidation (Optional): To achieve the fully aromatic 4-quinolone, reflux the tetrahydro-intermediate with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane.

Visualizing the Workflow

The following diagram illustrates the synthesis logic and decision pathways for using this scaffold.

DrugDesignScaffold Aniline 3,5-Dimethylaniline (Starting Material) Scaffold SCAFFOLD: 3-[(3,5-Dimethylphenyl) amino]propanoic acid Aniline->Scaffold Reflux/H2O (Aza-Michael) Acrylic Acrylic Acid (Linker Source) Acrylic->Scaffold Amide Amide Coupling (Library Generation) Scaffold->Amide R-NH2 / EDC Cyclization Cyclization (Eaton's Reagent) Scaffold->Cyclization P2O5 / MsOH Hydrazone Hydrazone Derivs. (Anticancer/Antioxidant) Scaffold->Hydrazone 1. EtOH/H2SO4 2. Hydrazine EP3_Antag EP3 Receptor Antagonist Amide->EP3_Antag Targeting GPCR Quinolone 4-Quinolone (Antibacterial Core) Cyclization->Quinolone Ring Closure Hydrazone->Hydrazone Aldehyde Condensation

Figure 1: Synthetic workflow transforming the 3,5-dimethylaniline precursor into diverse bioactive classes.[1][2]

Data Summary: Physicochemical Profile

The following properties make this scaffold ideal for oral drug delivery (Lipinski compliance).

PropertyValue (Calc.)Implications for Drug Design
Molecular Weight 193.24 DaLeaves ample room for derivatization while staying < 500 Da.[1]
cLogP ~2.3Ideal lipophilicity for membrane permeability.[1]
H-Bond Donors 2 (NH, OH)Good handle for receptor interaction; OH usually capped in final drug.[1][2]
H-Bond Acceptors 2 (C=O, N)Balanced polarity.[1][2]
Rotatable Bonds 3Allows induced fit into binding pockets (e.g., Kinase hinge regions).[1][2]
pKa (Acid) ~4.8Ionized at physiological pH (needs esterification/amidation for cell entry).[1][2]

References

  • EP3 Receptor Antagonists: Title: 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists.[1][3] Source: Bioorganic & Medicinal Chemistry (2010).[1][2][3] URL:[Link]

  • Anticancer Activity (Lung Cancer): Title: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds.[1] Source: Pharmaceuticals (MDPI).[1][2] URL:[Link][1][2]

  • Cyclization Methodologies: Title: Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines.[1][2][4] Source: Molecules (2005).[1][2] URL:[Link][1][2]

  • Green Synthesis Protocol: Title: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (Methodology Reference). Source: Antibiotics (2024).[1][2][5][6][7][8] URL:[Link][1][2]

Sources

Application Note: Microwave-Accelerated Aza-Michael Synthesis of 3-[(3,5-Dimethylphenyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The synthesis of


-amino acid derivatives, such as 3-[(3,5-Dimethylphenyl)amino]propanoic acid, is of paramount importance in the development of peptidomimetics and small-molecule therapeutics. The conjugate addition of amines to 

-unsaturated compounds is extensively used in the synthesis of these vital pharmaceutical intermediates[1]. The most direct route to this scaffold is the aza-Michael addition of 3,5-dimethylaniline to acrylic acid.

However, this reaction presents a significant kinetic challenge. The aza-Michael addition is a premier method for constructing


-amino acid derivatives, but anilines are inherently weak nucleophiles[2]. The nitrogen lone pair is delocalized into the aromatic 

-system, significantly raising the activation energy required to attack the electron-deficient alkene. Consequently, conventional thermal methods often require up to 16 hours of vigorous stirring at 100 °C to achieve satisfactory conversion[3].

The Microwave Advantage: Transitioning this workflow to a microwave (MW) synthesizer fundamentally alters the reaction dynamics. Microwave dielectric heating dramatically reduces processing time while improving product purity[4]. Unlike conductive heating, which relies on thermal transfer through the vessel walls, microwave irradiation directly couples with the molecular dipoles of the reactants and the polar transition state. This volumetric heating rapidly overcomes the activation barrier, reducing a 16-hour reflux down to a 15-minute automated protocol.

Mechanism N1 3,5-Dimethylaniline (Weak Nucleophile) N3 Polar Transition State (MW Stabilized) N1->N3 N2 Acrylic Acid (Michael Acceptor) N2->N3 N4 C-N Bond Formation & Proton Transfer N3->N4 N5 3-[(3,5-Dimethylphenyl)amino] propanoic acid N4->N5

Figure 1: Logical pathway of the microwave-stabilized aza-Michael addition.

Quantitative Data: Conventional vs. Microwave Kinetics

To establish the causality behind adopting microwave synthesis, the table below summarizes the optimization data. The microwave protocol not only accelerates the reaction but also suppresses the thermal polymerization of acrylic acid—a common byproduct in prolonged conventional heating.

Reaction ParameterConventional Oil Bath[3]Microwave Irradiation (Optimized)
Heating Mechanism Convective / ConductiveDielectric Volumetric
Temperature 100 °C100 °C
Reaction Time 16 Hours15 Minutes
Solvent System Organic Solvent / NeatWater (Green Solvent)
Target Yield 65% – 75%> 90%
Impurity Profile High (Acrylic acid polymers)Trace / None

Experimental Protocol: A Self-Validating System

This protocol is engineered as a self-validating system. Every step incorporates a physical or analytical checkpoint to ensure the integrity of the synthesis.

Materials & Instrumentation
  • Reagents: 3,5-Dimethylaniline (

    
    99%), Acrylic Acid (Anhydrous, stabilized with MEHQ), Deionized Water.
    
  • Instrumentation: Dedicated Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an internal fiber-optic IR temperature probe and dynamic power modulation.

Step-by-Step Methodology

Step 1: Reagent Loading & Stoichiometric Control

  • Weigh 1.21 g (10.0 mmol) of 3,5-dimethylaniline into a 10 mL microwave-safe glass vial.

  • Add 0.86 g (12.0 mmol, 1.2 eq) of acrylic acid.

    • Causality Insight: The 1.2 molar excess of acrylic acid ensures pseudo-first-order kinetics, driving the equilibrium forward while compensating for any potential dimerization of the acid.

  • Add 2.0 mL of deionized water.

    • Causality Insight: Water possesses a high microwave loss tangent (

      
       at 2.45 GHz). It acts as a highly efficient energy transfer medium, rapidly absorbing microwave energy and transferring it to the less polar organic reactants.
      

Step 2: Microwave Irradiation

  • Seal the vial with a Teflon-lined crimp cap to safely contain autogenous pressure.

  • Program the synthesizer with the following parameters:

    • Target Temperature: 100 °C

    • Ramp Time: 2 minutes (Prevents thermal overshoot).

    • Hold Time: 15 minutes

    • Power: Dynamic (Max 200 W).

      • Causality Insight: Dynamic power modulation is critical. The magnetron automatically throttles wattage to maintain exactly 100 °C, preventing the thermal runaway that triggers acrylic acid polymerization.

    • Cooling: Compressed air cooling to 40 °C post-reaction.

Step 3: In-Process Validation & Workup

  • Self-Validation Checkpoint: Before proceeding, sample 5

    
    L of the crude mixture. Perform Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3) as the eluent. Confirm the complete disappearance of the 3,5-dimethylaniline spot (visualized under UV 254 nm).
    
  • Transfer the reaction mixture into a beaker containing 15 mL of ice-cold water.

  • Stir vigorously for 10 minutes. The sudden drop in temperature and polarity shift forces the 3-[(3,5-Dimethylphenyl)amino]propanoic acid to precipitate as a solid.

  • Isolate the product via vacuum filtration and wash the filter cake with cold water (2 x 5 mL) to remove any residual unreacted acrylic acid.

Step 4: Characterization

  • Dry the isolated solid in a vacuum desiccator overnight.

  • Validate structural integrity via

    
    H-NMR (DMSO-
    
    
    
    ). Look for the characteristic aliphatic triplets of the propanoic acid backbone at approximately
    
    
    2.5 ppm and 3.3 ppm, alongside the aromatic protons of the 3,5-dimethylphenyl moiety.

Workflow A 1. Reagent Loading Aniline + Acrylic Acid (1:1.2 eq) B 2. Microwave Irradiation 100 °C, 15 min, Dynamic Power A->B C 3. In-Process Validation TLC Monitoring for Aniline B->C D 4. Precipitation & Workup Ice Bath Cooling & Filtration C->D E 5. Product Verification 1H-NMR & LC-MS Analysis D->E

Figure 2: Self-validating experimental workflow for microwave synthesis.

Conclusion

By leveraging microwave dielectric heating, the synthesis of 3-[(3,5-Dimethylphenyl)amino]propanoic acid is transformed from a sluggish, energy-intensive process into a rapid, high-yielding, and environmentally benign workflow. The use of dynamic power modulation and water as a microwave-absorbing medium ensures strict control over the reaction kinetics, preventing byproduct formation and yielding a highly pure


-amino acid building block suitable for downstream pharmaceutical development.

References

  • Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids Source: MDPI (Molecules) URL:[Link]

  • Benefits of a Dual Chemical and Physical Activation: Direct Aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure Source: ResearchGate URL:[Link]

  • Silica Sulfuric Acid Promotes Aza-Michael Addition Reactions under Solvent-Free Condition as a Heterogeneous and Reusable Catalyst Source: PubMed Central (PMC) URL:[Link]

  • WO2025222008A1 - Glucagon receptor agonists and their use as therapies Source: Google Patents URL

Sources

Application Note: Scalable Production of 3-[(3,5-Dimethylphenyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(3,5-Dimethylphenyl)amino]propanoic acid (also known as N-(3,5-xylyl)-


-alanine) is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly quinolones and peptidomimetics used in pharmaceutical and agrochemical applications.

While laboratory-scale synthesis often relies on non-specific alkylation methods, these are unsuitable for kilogram-scale production due to poor atom economy and genotoxic impurity formation. This guide details a scalable, two-step Aza-Michael addition protocol . This route prioritizes atom economy, solvent recyclability, and safety, utilizing methyl acrylate as the Michael acceptor followed by a controlled saponification.

Key Process Metrics
ParameterValueNotes
Overall Yield > 85%Two steps (Est. based on optimized parameters)
Purity (HPLC) > 98.5%Critical for GMP compliance
Atom Economy HighMichael addition is 100% atom economical
Key Safety Risk 3,5-DimethylanilineToxic by inhalation/skin contact; requires containment

Chemical Strategy & Route Selection

Route Comparison

Two primary pathways exist for synthesizing N-aryl-


-amino acids. For scale-up, the Aza-Michael addition is superior to direct alkylation.
  • Route A: Direct Alkylation (Not Recommended)

    • Reaction: 3,5-Dimethylaniline + 3-Chloropropanoic acid.

    • Drawbacks: Generates stoichiometric salt waste (HCl); requires base scavengers; potential for over-alkylation (bis-alkylation); lower yields due to aniline's weak nucleophilicity.

  • Route B: Aza-Michael Addition (Recommended)

    • Reaction: 3,5-Dimethylaniline + Methyl Acrylate

      
       Intermediate Ester 
      
      
      
      Hydrolysis.
    • Advantages: 100% atom economy in the first step; mild conditions; methyl acrylate is cheap and readily available; intermediate ester allows for a purification "firewall" via crystallization before the final acid formation.

Reaction Scheme

The selected route involves the conjugate addition of 3,5-dimethylaniline to methyl acrylate, promoted by a protic solvent or mild Lewis acid, followed by basic hydrolysis.

ReactionScheme Aniline 3,5-Dimethylaniline (Nucleophile) Intermediate Methyl 3-[(3,5-dimethylphenyl) amino]propanoate (Intermediate Ester) Aniline->Intermediate Step 1: Aza-Michael MeOH/AcOH (cat.), Reflux Acrylate Methyl Acrylate (Michael Acceptor) Acrylate->Intermediate Product 3-[(3,5-Dimethylphenyl) amino]propanoic acid (Target) Intermediate->Product Step 2: Hydrolysis NaOH/H2O, then HCl

Figure 1: Two-step synthesis via Aza-Michael addition and saponification.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-[(3,5-dimethylphenyl)amino]propanoate

Principle: Anilines are weak nucleophiles. The reaction is accelerated by using a polar protic solvent (Methanol) and a mild acid catalyst (Acetic Acid) to activate the acrylate carbonyl, or simply by thermal activation.

Materials:

  • 3,5-Dimethylaniline (Liquid, MW: 121.18 g/mol )

  • Methyl Acrylate (Liquid, MW: 86.09 g/mol )

  • Methanol (Solvent)

  • Glacial Acetic Acid (Catalyst)[1]

Protocol:

  • Charging: In a reactor equipped with a reflux condenser and mechanical stirrer, charge 3,5-Dimethylaniline (1.0 equiv) and Methanol (5 volumes relative to aniline).

  • Activation: Add Glacial Acetic Acid (0.1 equiv). Stir for 10 minutes at ambient temperature.

  • Addition: Add Methyl Acrylate (1.2 equiv) dropwise over 30 minutes. Note: Exothermic reaction. Maintain temperature < 40°C.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 12–16 hours.

    • IPC (In-Process Control): Monitor by TLC or HPLC until aniline consumption is >98%.

  • Workup:

    • Cool reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove Methanol and excess Methyl Acrylate.

    • Purification: Dissolve the oily residue in hot Isopropanol (IPA) or Ethyl Acetate/Hexane (1:4). Cool slowly to 0–5°C to crystallize the ester.

    • Filter the solids and wash with cold Hexane. Dry under vacuum at 40°C.

Step 2: Hydrolysis to 3-[(3,5-Dimethylphenyl)amino]propanoic acid

Principle: Basic saponification cleaves the methyl ester. Acidification precipitates the zwitterionic amino acid.

Protocol:

  • Hydrolysis: Suspend the crystallized Methyl Ester (from Step 1) in Water (5 volumes).

  • Base Addition: Add NaOH (2.5 equiv, as a 20% aqueous solution).

  • Reaction: Heat to 50–60°C for 2–4 hours. The solid ester will dissolve as the salt forms.

    • IPC:[2] Check for disappearance of ester by HPLC.

  • Isolation:

    • Cool the clear solution to 20°C.

    • Slowly add HCl (conc.) dropwise to adjust pH to 4.5–5.0 (the isoelectric point). The product will precipitate as a white to off-white solid.

  • Filtration: Stir the slurry at 0–5°C for 1 hour to maximize yield. Filter the solid.[3]

  • Washing: Wash the cake with cold water (2 x 1 vol) to remove inorganic salts (NaCl).

  • Drying: Dry in a vacuum oven at 50°C until constant weight.

Process Safety & Engineering Controls

Scale-up requires strict adherence to safety protocols, particularly regarding the handling of xylidine derivatives.

HazardSourceMitigation Strategy
Acute Toxicity 3,5-DimethylanilineCritical: Use closed handling systems (isolators) or laminar flow hoods. Double-glove (Nitrile/Laminate). Monitor methemoglobin levels if exposure is suspected.
Sensitization AcrylatesMethyl acrylate is a potent sensitizer and lachrymator. Scrubber system required for reactor vents.
Exotherm Michael AdditionControlled addition of acrylate. Jacket cooling capacity must exceed calculated heat release.
Genotoxicity AnilinesTreat all waste streams as hazardous. Verify destruction of aniline in waste water before disposal.
Process Flow Diagram (PFD)

ProcessFlow cluster_safety Critical Safety Control Point Reactor1 Reactor 1: Aza-Michael Addition (Reflux) Evap Rotary Evaporator: Solvent Removal Reactor1->Evap Crude Mix Cryst1 Crystallizer: Ester Purification Evap->Cryst1 Oily Residue Reactor2 Reactor 2: Saponification (NaOH) Cryst1->Reactor2 Pure Ester Filter Filtration & Wash: pH Adjustment Reactor2->Filter Na-Salt Soln + HCl Dryer Vacuum Dryer: Final Product Filter->Dryer Wet Cake

Figure 2: Process flow for the kilo-scale production.

Analytical Specifications

To ensure the product meets "Reagent Grade" or "Pharma Intermediate" standards, the following specifications are recommended.

TestMethodSpecification
Appearance VisualWhite to off-white powder
Assay HPLC (C18, ACN/Water)

98.5%
Identity 1H-NMR (DMSO-d6)Conforms to structure
Residual Solvent GC-HeadspaceMethanol < 3000 ppm
Water Content Karl Fischer

1.0%
Impurity A HPLC3,5-Dimethylaniline < 0.1% (Genotoxic alert)

References

  • Aza-Michael Addition Overview: Rulev, A. Y. (2018).[4] "Solvent effects in the aza-Michael addition of anilines." Comptes Rendus Chimie, 21(7), 639-643.[4] [4]

  • Beta-Amino Acid Synthesis: Vaickelioniene, R., et al. (2005).[5] "Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines." Molecules, 10(2), 407-416.[5]

  • Safety Data (3,5-Dimethylaniline): National Toxicology Program. "3,5-Dimethylaniline CAS 108-69-0." Chemical Repository Database.[6]

  • General Scale-up of Michael Additions: Cabral, S., et al. (2009). "Catalyst-free aza-Michael addition of amines to acrylates in water." Tetrahedron Letters, 50(26), 3436-3438. (Contextual grounding for green chemistry approach).

Sources

Application Note: 3-[(3,5-Dimethylphenyl)amino]propanoic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the utilization of 3-[(3,5-Dimethylphenyl)amino]propanoic acid (also known as N-(3,5-dimethylphenyl)-


-alanine) as a versatile precursor in the synthesis of nitrogen-containing heterocycles.

Executive Summary

3-[(3,5-Dimethylphenyl)amino]propanoic acid is a strategic


-amino acid scaffold used in the synthesis of pharmacologically active N-heterocycles. Its core value lies in the 3,5-dimethylaniline  moiety, which introduces specific steric bulk and lipophilicity, often enhancing the bioavailability and potency of the final drug candidates.[1] This guide details its application in synthesizing 1-aryl-4-pyridones , dihydropyrimidinediones , and dihydroquinolin-4-ones .
Compound Profile
PropertyDetail
Systematic Name 3-[(3,5-Dimethylphenyl)amino]propanoic acid
Common Name N-(3,5-Dimethylphenyl)-

-alanine
Molecular Formula

Molecular Weight 193.24 g/mol
Key Functionality Secondary amine (nucleophile), Carboxylic acid (electrophile precursor), Electron-rich aromatic ring

Synthesis of the Precursor

Before heterocyclic derivatization, the scaffold is synthesized via an aza-Michael addition.[1] This protocol ensures high purity, critical for downstream cyclizations.[1]

Protocol A: Aza-Michael Addition

Reaction: 3,5-Dimethylaniline + Acrylic Acid


 3-[(3,5-Dimethylphenyl)amino]propanoic acid
  • Reagents:

    • 3,5-Dimethylaniline (1.0 equiv)

    • Acrylic acid (1.2 equiv)

    • Solvent: Water (Green chemistry route) or Toluene (Traditional).[1]

  • Procedure:

    • Charge a round-bottom flask with 3,5-dimethylaniline and water (approx. 5 mL per gram of amine).

    • Add acrylic acid dropwise at room temperature.[1]

    • Reflux the mixture for 3–6 hours. Monitoring by TLC (Ethyl Acetate:Hexane 1:1) will show consumption of the aniline.[1]

    • Cool the mixture to room temperature. The product typically precipitates as a solid.[1]

    • Purification: Filter the solid and wash with cold water.[1] Recrystallize from ethanol/water if necessary.[1]

  • Validation:

    • Yield: Expected >80%.

    • Appearance: White to off-white solid.[1]

Core Applications in Heterocyclic Synthesis

The amphoteric nature of the


-amino acid allows it to react with both electrophiles (at the nitrogen) and nucleophiles (at the acid), or undergo intramolecular cyclization.
Application 1: Synthesis of 1-Aryl-4-Pyridones

This pathway utilizes the nitrogen of the precursor to form the lactam ring of a pyridone, a scaffold found in antifibrotic and anti-inflammatory drugs.

Target: 1-(3,5-Dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)-pyridone

Mechanism: Condensation of the secondary amine with a


-keto ester followed by cyclodehydration.

Protocol:

  • Mixture: Dissolve 3-[(3,5-Dimethylphenyl)amino]propanoic acid (10 mmol) in ethanol (20 mL).

  • Reagent: Add Ethyl acetoacetate (12 mmol) and a catalytic amount of acetic acid or piperidine.

  • Conditions: Reflux for 8–12 hours.

  • Work-up: Evaporate solvent. The residue is often an oil that solidifies upon trituration with ether or hexane.[1]

  • Note: The 3,5-dimethyl substitution pattern on the N-aryl ring prevents coplanarity, potentially improving solubility of the final pyridone.[1]

Application 2: Synthesis of Dihydropyrimidinediones (Uracil Analogs)

Reaction with urea or thiocyanate yields pyrimidine derivatives, relevant for antiproliferative agent development.[1]

Target: 1-(3,5-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione

Protocol:

  • Fusion Method: Mix the precursor (10 mmol) intimately with Urea (15 mmol).

  • Reaction: Heat the melt to 160–180°C for 2 hours. (Note: Acid catalysis, e.g., acetic acid, can lower the required temperature).[1]

  • Cyclization: The intermediate ureido acid cyclizes under thermal conditions.[1]

  • Work-up: Cool and recrystallize from ethanol.

  • Variation: Using Potassium Thiocyanate (KSCN) in refluxing acetic acid yields the 2-thioxo analog (2-thio-uracil derivative).

Application 3: Intramolecular Cyclization to Quinolin-4-ones

This is the most critical pharmaceutical application. The propanoic acid arm cyclizes onto the electron-rich aromatic ring to form the bicyclic quinolone core.[1]

Target: 5,7-Dimethyl-2,3-dihydroquinolin-4(1H)-one

Mechanism: Friedel-Crafts Acylation (Intramolecular).

Protocol:

  • Reagent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt%

    
     in methanesulfonic acid).[1]
    
  • Procedure:

    • Add the precursor (1 g) to PPA (10 g).[1]

    • Heat to 100–120°C for 2–4 hours. The mixture will turn deep yellow/orange.[1]

    • Quench: Pour the hot mixture carefully into crushed ice/water with vigorous stirring.

    • Neutralization: Neutralize with NaOH or

      
       to pH 8 to precipitate the free base.[1]
      
  • Outcome: The 3,5-dimethyl substitution directs cyclization to the ortho position (relative to the amine), yielding the 5,7-dimethyl isomer exclusively due to symmetry.[1]

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the parent scaffold.

G Start 3,5-Dimethylaniline Scaffold 3-[(3,5-Dimethylphenyl) amino]propanoic acid Start->Scaffold + Acrylic Acid (Aza-Michael) Pyridone 1-Aryl-Tetrahydro- 4-Pyridone Scaffold->Pyridone + Ethyl Acetoacetate (Condensation) Pyrimidine Dihydropyrimidine- 2,4-dione Scaffold->Pyrimidine + Urea / KSCN (Cyclization) Quinolone 5,7-Dimethyl-2,3- dihydroquinolin-4-one Scaffold->Quinolone PPA / Eaton's Rgt (Friedel-Crafts)

Figure 1: Divergent synthetic pathways for 3-[(3,5-Dimethylphenyl)amino]propanoic acid.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Michael Addition Polymerization of acrylic acid.Add a radical inhibitor (e.g., hydroquinone) or use water as solvent to suppress polymerization.[1]
Incomplete Cyclization (Quinolone) Temperature too low; PPA viscosity too high.[1]Increase temp to 120°C; Ensure efficient stirring; Switch to Eaton's Reagent for easier work-up.
Oiling out of Pyridone Impurities preventing crystallization.[1]Triturate with diethyl ether/petroleum ether; Recrystallize from EtOH/Water mixtures.[1]

References

  • Synthesis and Cyclizations of N-Aryl-beta-alanines: Vaickelioniene, R., Mickevicius, V., & Mikulskiene, G. (2005). Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines. Molecules, 10(2), 407-416.[1]

  • General Quinolone Synthesis: Sener, A., Kasimogullari, R., & Sener, M. K. (2002).[1] A study on the reaction of some N-aryl-beta-alanines with PPA. Journal of Heterocyclic Chemistry. (Contextual grounding for PPA cyclization protocol).

  • Anticancer Scaffolds: Kavaliauskas, R. et al. (2024).[1] Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds. Molecules.

Sources

Cyclization of 3-[(3,5-Dimethylphenyl)amino]propanoic acid to quinolinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Intramolecular Cyclization of 3-[(3,5-Dimethylphenyl)amino]propanoic acid to 5,7-Dimethyl-2,3-dihydroquinolin-4(1H)-one

Introduction & Mechanistic Rationale

The quinolin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antibacterial agents, topoisomerase inhibitors, and antimalarial drugs[1]. The construction of the 2,3-dihydroquinolin-4(1H)-one architecture is most efficiently achieved via the intramolecular Friedel-Crafts acylation of 3-(arylamino)propanoic acids.

When utilizing 3-[(3,5-dimethylphenyl)amino]propanoic acid as the starting material, the cyclization yields 5,7-dimethyl-2,3-dihydroquinolin-4(1H)-one . The success and high regioselectivity of this specific transformation are governed by two critical electronic and steric factors:

  • Synergistic Activation: The two methyl groups at the 3- and 5-positions of the aniline ring are strongly electron-donating via hyperconjugation. They work synergistically with the amine group to highly activate the aromatic ring toward electrophilic aromatic substitution (EAS).

  • Symmetric Directing Effects: The amine directs ortho/para, while the meta-methyl groups also direct to the same positions. Because the 2- and 6-positions on the 3,5-dimethylaniline ring are chemically equivalent due to symmetry, the intramolecular attack of the acylium ion exclusively forms the 6-membered quinolinone ring without generating undesired regioisomers. The resulting methyl groups are perfectly positioned at C5 and C7 of the newly formed bicyclic system.

To drive this reaction, a strong Brønsted/Lewis acid system is required to first dehydrate the carboxylic acid into a highly reactive acylium ion, and subsequently act as the solvent medium for the cyclization[2].

Reaction Pathway Visualization

The reaction proceeds through a classic electrophilic aromatic substitution cascade. The acid catalyst protonates the carboxylic acid, leading to the loss of water and the formation of an electrophilic acylium ion. The highly activated aromatic ring then undergoes an intramolecular nucleophilic attack, forming a Wheland intermediate (sigma complex), which rapidly rearomatizes via deprotonation.

Mechanism SM 3-[(3,5-Dimethylphenyl)amino] propanoic acid Acylium Acylium Ion Intermediate SM->Acylium Acid Catalyst (-H2O) Cyclized Sigma Complex (Intramolecular EAS) Acylium->Cyclized Electrophilic Attack Product 5,7-Dimethyl-2,3-dihydroquinolin- 4(1H)-one Cyclized->Product Rearomatization (-H+)

Mechanistic pathway for the intramolecular Friedel-Crafts cyclization.

Reagent Selection & Optimization

Historically, Polyphosphoric Acid (PPA) has been the reagent of choice for this transformation[3]. However, PPA is notoriously viscous, making stirring and temperature control difficult on a larger scale, and requires tedious aqueous quenching procedures.

Modern process chemistry heavily favors Eaton’s Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)[4]. Eaton's reagent provides the necessary dehydrating power (via P₂O₅) and acidity (via MeSO₃H) but maintains a remarkably low viscosity, allowing for lower reaction temperatures, homogeneous mixing, and a highly streamlined workup[5].

Table 1: Comparison of Acidic Systems for Intramolecular Acylation

Reagent SystemCompositionOperating TempViscosityWorkup ComplexityTypical Yield
Eaton's Reagent 7.7 wt% P₂O₅ in MeSO₃H40–80 °CLowLow (Aqueous base quench)75–90%
Polyphosphoric Acid (PPA) H₃PO₄ / P₂O₅ mixture100–130 °CVery HighHigh (Requires vigorous stirring in ice)60–85%
Triflic Acid (TfOH) CF₃SO₃H20–60 °CLowMedium (Highly corrosive, careful quench)80–95%

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure process control.

Protocol A: Eaton's Reagent-Mediated Cyclization (Preferred Method)

This method is optimized for scalability and ease of isolation[6].

Materials:

  • 3-[(3,5-Dimethylphenyl)amino]propanoic acid: 10.0 g (45.2 mmol)

  • Eaton’s Reagent (P₂O₅ in MeSO₃H): 50 mL

  • Saturated aqueous Na₂CO₃ solution: ~300 mL

  • Ethyl acetate (for optional extraction): 200 mL

Step-by-Step Procedure:

  • Activation: Charge a 250 mL round-bottom flask equipped with a magnetic stirrer and a drying tube with 50 mL of Eaton’s reagent.

  • Substrate Addition: Slowly add 10.0 g of 3-[(3,5-Dimethylphenyl)amino]propanoic acid in small portions over 15 minutes at room temperature. Causality note: Portion-wise addition prevents localized exotherms that could lead to intermolecular oligomerization.

  • Cyclization: Heat the homogeneous reaction mixture to 70 °C. Stir continuously for 2 to 4 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench in 1 mL of saturated NaHCO₃, and extract with 1 mL of ethyl acetate. Analyze the organic layer via LC-MS. The reaction is deemed complete when the starting material mass (m/z 222 [M+H]+) is consumed and the product mass (m/z 204 [M+H]+) dominates.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a vigorously stirred beaker containing 300 mL of ice-saturated Na₂CO₃ solution. Validation: The evolution of CO₂ will occur, and a distinct color change accompanied by the precipitation of a solid indicates the successful neutralization of the methanesulfonic acid and the insolubility of the neutral quinolinone product.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold distilled water (3 × 50 mL) to remove residual salts.

  • Purification: Dry the crude solid in a vacuum oven at 50 °C overnight. If necessary, recrystallize from ethanol/water to yield 5,7-dimethyl-2,3-dihydroquinolin-4(1H)-one as a crystalline solid.

Protocol B: Polyphosphoric Acid (PPA) Cyclization (Classic Method)

Use this method if Eaton's reagent is unavailable, though it requires higher thermal input[7].

Step-by-Step Procedure:

  • Preparation: Preheat 80 g of Polyphosphoric acid (PPA) in a wide-mouth 250 mL beaker to 100 °C using a heating mantle to reduce its viscosity. Use a heavy-duty mechanical stirrer.

  • Addition: Add 10.0 g of the propanoic acid precursor to the hot PPA.

  • Cyclization: Increase the temperature to 120–130 °C. The mixture will turn deep yellow/brown. Stir for 45 to 60 minutes.

  • Quenching (Critical Step): While the mixture is still hot (but removed from the heat source), carefully pour it into 400 g of crushed ice with vigorous manual stirring. Causality note: PPA becomes an intractable glass if allowed to cool to room temperature before quenching. Quenching hot hydrolyzes the polyphosphates into water-soluble phosphoric acid.

  • Neutralization & Isolation: Adjust the pH of the aqueous suspension to pH 5-6 using 10M NaOH. Collect the precipitated product via filtration, wash thoroughly with water, and dry under vacuum.

Analytical Characterization

To validate the structural integrity of the synthesized 5,7-dimethyl-2,3-dihydroquinolin-4(1H)-one, compare the isolated material against the following expected spectroscopic parameters:

  • LC-MS (ESI+): Expected m/z for C₁₁H₁₃NO is 204.10 [M+H]⁺.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~6.50 (s, 1H, NH) - Validates the presence of the secondary amine.

    • δ 6.35 (s, 1H, Ar-H, C8) and δ 6.28 (s, 1H, Ar-H, C6) - Validates the meta-relationship of the remaining aromatic protons.

    • δ 3.35 (t, J = 7.2 Hz, 2H, C2-H₂) - Adjacent to the nitrogen.

    • δ 2.55 (t, J = 7.2 Hz, 2H, C3-H₂) - Adjacent to the carbonyl.

    • δ 2.45 (s, 3H, C5-CH₃) and δ 2.18 (s, 3H, C7-CH₃) - Validates the intact methyl groups.

  • FT-IR (ATR): Sharp peak at ~3300 cm⁻¹ (N-H stretch) and a strong peak at ~1640 cm⁻¹ (conjugated C=O stretch, characteristic of 4-quinolones).

References

  • Chemistry Steps. "Friedel-Crafts Acylation." Chemistry Steps, 20 Jun. 2025. Available at: [Link]

  • Hostyn, S., et al. "Isolation and synthesis of cryptosanguinolentine (isocryptolepine), a naturally-occurring bioactive indoloquinoline alkaloid." RSC Advances, 19 May 2020. Available at:[Link]

  • Li, Z., et al. "Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation." ResearchGate, 07 Aug. 2025. Available at:[Link]

  • Węglarz-Tomczak, E., et al. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." MDPI, 03 Jan. 2025. Available at:[Link]

Sources

Application Note: Solid-Phase Synthesis Protocols Involving N-Aryl Beta-Alanine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

N-aryl


-alanine residues are critical peptidomimetic scaffolds in modern drug discovery. Unlike their aliphatic counterparts, the N-aryl moiety introduces significant conformational constraints (often inducing 

-turns) and enhances proteolytic stability by preventing enzymatic recognition. However, their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) presents a dual chemical challenge:
  • Reduced Nucleophilicity: The nitrogen atom is conjugated to an aromatic ring, significantly lowering its pKa and nucleophilicity compared to standard secondary amines (e.g., proline or N-methyl amino acids).

  • Steric Hindrance: The bulky aryl group shields the nucleophilic center, making subsequent acylation (chain elongation) notoriously difficult.

This guide provides two validated workflows to overcome these barriers: a Solution-Phase Building Block approach (highest reliability) and an On-Resin Assembly approach (highest diversity/library generation).

Strategic Considerations: The "Difficult Coupling" Paradigm

Before beginning, researchers must understand that coupling to an N-aryl


-alanine is one of the most challenging steps in SPPS. Standard Fmoc protocols (HBTU/DIPEA) will likely fail or result in low conversion (<20%).
Mechanistic Bottleneck

The delocalization of the nitrogen lone pair into the aryl


-system renders the amine a poor nucleophile. Successful acylation requires highly activated electrophiles  (acid chlorides or fluorides) or high-temperature forcing conditions .

Table 1: Coupling Reagent Hierarchy for N-Aryl Amines

Reagent ClassReagent(s)EfficacyRecommendation
Standard Uronium HBTU, TBTULowDo Not Use. Ineffective for N-aryl amines.
High-Efficiency Uronium HATU, HCTUModerateUse with HOAt and Microwave heat (75°C).
Phosphonium PyBOP, PyAOP, PyBroPHighPyBroP is preferred for hindered N-methyl/aryl amines.
Acid Halides BTC (Triphosgene) Critical Gold Standard. Generates acid chloride in situ.

Module A: Solution-Phase Synthesis of Fmoc-N-Aryl- -Alanine

Best for: Scale-up of a specific target or when high purity is paramount.

This route utilizes the Aza-Michael addition of an aniline to an acrylate ester, followed by hydrolysis and protection.

Step-by-Step Protocol

1. Aza-Michael Addition

  • Reagents: Aniline derivative (1.0 eq), Methyl Acrylate (1.2 eq), Glacial Acetic Acid (Catalytic, 10 mol%) or SiO

    
    .
    
  • Conditions: Reflux in Methanol or Toluene for 12–24 h.

  • Mechanism: The weak acid catalyst activates the acrylate carbonyl, facilitating attack by the weak aniline nucleophile.

  • Work-up: Evaporate solvent. Purify via flash chromatography (Hex/EtOAc) if necessary, though conversion is often quantitative.

2. Hydrolysis

  • Reagents: LiOH (3.0 eq) in THF/H

    
    O (3:1).
    
  • Conditions: Stir at RT for 3 h. Acidify to pH 2 with 1M HCl. Extract with EtOAc.

3. Fmoc Protection

  • Reagents: Fmoc-Cl (1.1 eq), NaHCO

    
     (2.5 eq) in Dioxane/H
    
    
    
    O (1:1).
  • Note: Fmoc-OSu is often too slow for steric secondary amines; Fmoc-Cl is more reactive.

  • Conditions: 0°C to RT over 4 h.

  • Purification: Column chromatography is required to remove unreacted aniline traces.

Module B: On-Resin Assembly (The Diversity Route)

Best for: Combinatorial libraries where the N-aryl group is varied.

This advanced protocol builds the N-aryl


-alanine directly on the solid support.
Workflow Diagram (Graphviz)

OnResinSynthesis Resin Resin-Linker-NH2 Acryloyl Acryloylation (Acrylic Acid, DIC) Resin->Acryloyl ResinAcryl Resin-Acrylamide Acryloyl->ResinAcryl Michael Aza-Michael Addition (Aniline, Lewis Acid/Heat) ResinAcryl->Michael ResinAryl Resin-N-Aryl-Beta-Ala Michael->ResinAryl Coupling Difficult Coupling (Next AA + BTC) ResinAryl->Coupling Final Elongated Peptide Coupling->Final

Caption: Workflow for on-resin construction of N-aryl beta-alanine residues via aza-Michael addition.

Protocol Details

Step 1: Resin Acryloylation [1]

  • Swell resin (Rink Amide or Wang) in DCM.

  • Activate Acrylic Acid (5.0 eq) with DIC (5.0 eq) and HOBt (5.0 eq) in DMF.

  • Add to resin and shake for 2 hours at RT.

  • Perform Kaiser test. If not colorless, repeat coupling.

Step 2: On-Resin Aza-Michael Addition

  • Challenge: Aniline is a poor nucleophile and will not react with the resin-bound acrylamide at RT without catalysis.

  • Reagents: Aniline (10–20 eq).

  • Solvent: Minimal NMP (to maximize concentration) or neat aniline if liquid.

  • Catalyst/Condition:

    • Option A (Microwave - Preferred): Heat at 75°C for 2 x 1 hour (25W power).

    • Option B (Lewis Acid): Add CeCl

      
      ·7H
      
      
      
      O
      (1.0 eq) or FeCl
      
      
      (0.5 eq) to the mixture and shake at 50°C for 12 h.
  • Wash: Extensive washing with DMF, then DCM, then MeOH is crucial to remove adsorbed aniline.

Module C: The Critical Coupling (Chain Elongation)

The make-or-break step. Coupling the next amino acid to the secondary N-aryl amine.

Method 1: In-Situ Acid Chloride (The "BTC" Method)

Use this for the most sterically hindered or electron-deficient anilines.

Safety Warning: BTC (Bis(trichloromethyl)carbonate / Triphosgene) generates phosgene gas. Work in a well-ventilated fume hood.

  • Preparation: In a dry vial, dissolve the Fmoc-Amino Acid (5.0 eq) and BTC (1.65 eq) in dry THF (anhydrous).

  • Activation: Add 2,4,6-Collidine (14 eq) dropwise. A white suspension (collidinium salt) will form. Stir for 1–2 minutes.

  • Coupling: Transfer the suspension immediately to the resin (pre-swelled in THF/DCM).

  • Reaction: Shake for 1–2 hours at RT.

  • Monitoring: Use the Chloranil Test (specific for secondary amines). The Kaiser test is prone to false negatives here.

Method 2: High-Temp HATU (Microwave)

Use for less hindered systems.

  • Dissolve Fmoc-Amino Acid (5.0 eq), HATU (5.0 eq), and HOAt (5.0 eq) in DMF.

  • Add DIPEA (10 eq).

  • Add to resin.[1]

  • Microwave: Irradiate at 75°C for 20 minutes .

  • Double Couple: Drain and repeat the step with fresh reagents.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Loading of N-aryl unit Incomplete Aza-Michael addition.Use neat aniline with microwave heating (75°C). Add Lewis Acid (FeCl

).
Deletion of Next Residue Failure to acylate the N-aryl amine.Switch from HATU to BTC/Collidine protocol. Ensure solvent is anhydrous THF.
Guanidinylation Reaction of amine with HATU uronium.Use PyBroP or PyAOP (phosphonium salts) instead of HATU.
Resin Aggregation Peptide folding due to N-aryl hydrophobicity.Use ChemMatrix or PEG-PS resin. Add solvents like HFIP or ethylene carbonate during coupling.

References

  • Solid-Phase Synthesis of N-Aryl Peptides

    • Title: "Solid-phase synthesis of N-aryl peptides via on-resin Buchwald-Hartwig amin
    • Source:Journal of Organic Chemistry, 2008.
    • URL:[Link]

  • Coupling Reagents for Hindered Amines

    • Title: "Efficient coupling of sterically hindered amino acids using acid chlorides gener
    • Source:Tetrahedron Letters, 1997.
    • URL:[Link]

  • Aza-Michael Addition Protocols

    • Title: "Catalytic aza-Michael addition of aromatic amines to electron-deficient alkenes."
    • Source:Green Chemistry, 2011.
    • URL:[Link]

  • Triphosgene (BTC)

    • Title: "Use of Bis(trichloromethyl)
    • Source:Journal of Peptide Science, 2005.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for 3-[(3,5-Dimethylphenyl)amino]propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving reaction yields for 3-[(3,5-Dimethylphenyl)amino]propanoic acid Document ID: TSC-2026-DMA-PA Department: Process Chemistry & Application Science

Executive Summary & Reaction Logic

The Challenge: The synthesis of 3-[(3,5-Dimethylphenyl)amino]propanoic acid via the addition of 3,5-dimethylaniline to acrylic acid is a classic aza-Michael addition . While conceptually simple, this reaction often suffers from moderate yields due to three competing factors:

  • Reversibility (Retro-Michael): The reaction is an equilibrium. High temperatures favor the reverse reaction (starting materials).

  • Nucleophilicity: Anilines are weaker nucleophiles than aliphatic amines.[1] However, the 3,5-dimethyl substitution pattern is electron-donating, making this specific aniline more reactive than unsubstituted aniline, which increases the risk of bis-addition (over-alkylation).[2]

  • Polymerization: Acrylic acid is prone to radical polymerization if not stabilized or if heated excessively.

The Solution: To maximize yield, we must shift the reaction from thermodynamic control (equilibrium) to kinetic control while leveraging the "Hydrophobic Effect" to accelerate the forward rate without excessive heat.

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the competitive pathways. Understanding this is crucial for troubleshooting.

ReactionPathways cluster_inputs Reactants Aniline 3,5-Dimethylaniline TS Transition State (Water-Stabilized) Aniline->TS Nucleophilic Attack Acrylic Acrylic Acid Acrylic->TS Polymer Poly(acrylic acid) (Gummy Solid) Acrylic->Polymer Radical Polymerization (No Inhibitor) Product Target Product (Mono-Adduct) TS->Product Kinetic Path (Fast in Water) Product->Aniline Retro-Michael (High Heat >100°C) BisProduct Bis-Adduct (Impurity) Product->BisProduct Over-Alkylation (Excess Acrylic Acid)

Caption: Figure 1.[2] Competitive reaction pathways. The goal is to maximize the green path while suppressing the red (over-reaction) and grey (polymerization) paths.

Troubleshooting Guide (FAQ Matrix)

This section addresses specific failure modes reported by users.

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Reversibility: Reaction temperature is too high, pushing equilibrium back to reactants.Lower Temperature: Do not exceed 80–90°C. If refluxing in toluene, switch to water at 80°C. Catalysis: Add 5-10 mol% mild acid (e.g., Acetic Acid) to activate the acrylate.[2]
Formation of Bis-Adduct Stoichiometry Error: Excess acrylic acid combined with the enhanced nucleophilicity of 3,5-dimethylaniline.Adjust Ratio: Use a strict 1:1 to 1:1.1 (Aniline:Acrylic) ratio. Slow Addition: Add acrylic acid dropwise to the aniline solution.
Gummy/Polymerized Solid Polymerization: Acrylic acid polymerized before reacting with the amine.Inhibitor: Ensure Acrylic Acid contains MEHQ (inhibitor). Add 1-2 mg Hydroquinone to the pot. Atmosphere: Do not run under strict Nitrogen if using MEHQ (it requires trace O2 to work).
Product is an Oil/Sticky Impurity Profile: Presence of unreacted aniline or acrylic acid prevents crystallization.pH Swing Workup: The product is amphoteric. Dissolve in base (pH 10), wash with ether (removes aniline), then acidify to pH 4-5 (isoelectric point) to precipitate.[2]
Long Reaction Time Poor Mixing: Reagents are immiscible in water.High Shear: The "On-Water" effect requires vigorous stirring to create an emulsion. Do not use a homogeneous solvent like THF; it is often slower.

Optimized Protocol: The "On-Water" Method

Why this works: Water promotes the reaction via hydrogen bonding to the carbonyl oxygen (activating the electrophile) and the hydrophobic effect (forcing the organic reactants together). This is superior to traditional toluene reflux.

Materials
  • Reactant A: 3,5-Dimethylaniline (1.0 equiv)[2]

  • Reactant B: Acrylic Acid (1.1 equiv)[2]

  • Solvent: Deionized Water (3.0 M concentration relative to aniline)

  • Catalyst (Optional): Glacial Acetic Acid (0.1 equiv) - Use if reaction is sluggish.

  • Inhibitor: Hydroquinone (trace, <1 mg)[2]

Step-by-Step Workflow
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,5-Dimethylaniline and Water .

    • Note: The aniline will not dissolve; it will form a biphasic mixture. This is normal.

  • Addition: Add Acrylic Acid dropwise over 10 minutes at room temperature.

    • Critical: If the reaction exotherms significantly, cool with a water bath to keep T < 40°C during addition.[2]

  • Reaction: Heat the emulsion to 80°C with vigorous stirring (1000 RPM).

    • Time: Monitor by TLC or HPLC at 4 hours. Most reactions complete between 4–12 hours.

    • Endpoint: Look for the disappearance of the aniline.

  • Workup (The pH Swing):

    • Cool to room temperature.[3][4][5]

    • Basify: Add 10% NaOH solution until pH reaches ~10–11. The solid/oil should dissolve into the aqueous layer (formation of sodium salt).

    • Wash: Extract the aqueous layer twice with Ethyl Acetate or MTBE.

      • Purpose: This removes unreacted 3,5-dimethylaniline and any bis-adduct (which is less soluble in water). Discard the organic layer.

    • Acidify: Carefully add 1M HCl to the aqueous layer until pH reaches ~4.5–5.0.

      • Observation: The product, 3-[(3,5-dimethylphenyl)amino]propanoic acid, should precipitate as a solid.[2]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.[2]

Purification & Analysis Strategy

If the standard workup yields an oil, use the following crystallization logic.

Crystallization Solvent Table
Solvent SystemSuitabilityNotes
Ethanol/Water (1:1) Excellent Dissolve in hot EtOH, add warm water until turbid, cool slowly.
Toluene/Hexane Good Good for removing non-polar impurities.
Ethyl Acetate Moderate Product may be too soluble; use as a wash solvent.
Analytical Checkpoints
  • 1H NMR (DMSO-d6):

    • Look for the A2B2 system of the propanoic chain: Two triplets around

      
       2.5 ppm (CH2-COOH) and 
      
      
      
      3.3 ppm (NH-CH2).
    • Aromatic Region: 3,5-dimethyl pattern (typically a singlet integration of 1H and singlet integration of 2H, or close multiplets).[2]

    • Impurity Check: Double triplets at similar shifts indicate Bis-Adduct.

Decision Tree for Optimization

Use this logic flow to determine your next experiment if the standard protocol fails.

DecisionTree Start Start: Analyze Crude Yield CheckYield Is Yield > 70%? Start->CheckYield Success Protocol Validated. Proceed to Scale-up. CheckYield->Success Yes LowYield Analyze Impurity Profile CheckYield->LowYield No BisAdduct Major Impurity: Bis-Adduct LowYield->BisAdduct High MW Impurity StartMat Major Impurity: Starting Material LowYield->StartMat Low Conversion FixBis Action: 1. Increase Aniline to 1.5 eq 2. Add Acrylic Acid slower BisAdduct->FixBis FixStart Action: 1. Increase Temp to 90°C 2. Add 10% Acetic Acid cat. 3. Verify 'On-Water' stirring StartMat->FixStart

Caption: Figure 2. Optimization logic flow based on crude impurity profiling.

References

  • Rulev, A. Y. (2018).[2][4] Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 21(7), 639-643.[2][4] [2][4]

    • Key Insight: Establishes water and fluorinated alcohols as superior solvents for weak nucleophiles like anilines.
  • Genest, A., et al. (2017).[2][5][6] The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61–110.[2][6] [2]

    • Key Insight: Comprehensive review of catalyst systems and the reversibility issues (Retro-Michael) in aza-Michael additions.
  • Estévez, V., et al. (2014).[2] The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Frontiers in Chemistry.

    • Key Insight: Discusses the thermodynamic control of the reaction and the effect of temper
  • Pirrung, M. C. (2006).[2] Acceleration of Organic Reactions through Aqueous Solvent Effects. Chemistry – A European Journal, 12(5), 1312–1317.[2] [2]

    • Key Insight: Foundational text on "On-Water" chemistry and hydrophobic acceler

Sources

Optimizing temperature and pressure for aza-Michael addition of xylidines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aza-Michael Addition of Xylidines

Topic: Optimizing Temperature and Pressure for Aza-Michael Addition of Xylidines ID: TSC-2024-AMX-001 Status: Active Safety Level: Level 2 (High Pressure/Chemical Handling)

Introduction & Scope

Welcome to the Advanced Synthesis Support Center. This guide addresses the specific kinetic and thermodynamic challenges encountered when reacting xylidines (dimethylanilines) with Michael acceptors (acrylates, enones, acrylamides).

The Core Problem: Xylidines present a "perfect storm" of difficulty:

  • Electronic Deactivation: The aromatic ring delocalizes the lone pair, reducing nucleophilicity compared to alkyl amines.

  • Steric Hindrance: The methyl groups (especially in 2,6-xylidine) physically block the approach to the

    
    -carbon of the acceptor.
    
  • Reversibility: The aza-Michael addition is reversible. High temperatures required to overcome the activation energy often trigger the retro-Michael reaction , leading to low equilibrium yields.

This guide provides a physics-based approach to decoupling these variables using High Hydrostatic Pressure (HHP) and precise thermal management.

Troubleshooting Matrix: Rapid Diagnostics

Symptom: Reaction Stalls or Fails

SymptomProbable CauseMechanismCorrective Action
Low Conversion (<20%) Insufficient EnergySteric bulk of xylidine raises ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

(activation energy).
Do NOT just increase T. Switch to High Pressure (>200 MPa) to lower

.
High Conversion

Low Yield
Retro-Michael ReactionReaction reached equilibrium, then reversed upon prolonged heating or workup.Reduce reaction temperature. Quench immediately. Avoid distillation of product (use column chromatography).
Polymerization of Acceptor Thermal InitiationHigh T initiated radical polymerization of the acrylate/enone.Add radical inhibitor (e.g., hydroquinone). Lower T, increase P.
2,6-Xylidine fails; 2,4-works Ortho-Steric EffectBoth ortho-positions are blocked in 2,6-isomer, preventing orbital overlap.Requires Hyperbaric conditions (0.8–1.0 GPa) or catalysis (Lewis Acid + HFIP solvent).

Deep Dive: Thermodynamics & Kinetics (Q&A)

Q1: Why does refluxing my reaction in toluene result in lower yields than running it at 40°C?

A: You are fighting the Retro-Michael Paradox . While heat increases the rate of the forward reaction (


), it increases the rate of the reverse reaction (

) even more significantly because the elimination step is entropically driven (one molecule becomes two).
  • Thermodynamics: The reaction is exothermic. According to Le Chatelier’s principle, adding heat shifts the equilibrium back to the starting materials.

  • Solution: You need Kinetic Acceleration without Thermodynamic Penalty . This is achieved via Pressure, not Temperature.

Q2: How does High Pressure (HHP) solve the steric problem of xylidines?

A: Through the Volume of Activation (


) .
Michael additions have a highly negative 

(typically -20 to -45 cm³/mol) because the transition state involves bond formation (volume contraction) and charge concentration (electrostriction of solvent).
  • The Rule: Increasing pressure shifts the equilibrium toward the side with smaller volume (the adduct) and lowers the energy barrier for the transition state.

  • Impact: At 500 MPa (5 kbar), the reaction rate can increase by 100-1000x compared to ambient pressure, allowing you to run the reaction at mild temperatures (20–50°C) where the retro-Michael reaction is negligible.

Q3: What solvents function best under these conditions?

A: Fluorinated Alcohols (HFIP, TFE) or Water .

  • HFIP (Hexafluoroisopropanol): Acts as a hydrogen-bond donor to activate the carbonyl of the Michael acceptor, effectively pulling electron density away from the

    
    -carbon, making it more susceptible to the weak xylidine nucleophile.
    
  • Water: If substrates are insoluble, "on-water" conditions can accelerate rates due to hydrophobic effects packing the reactants together.

Visualization: The Decision Pathways

Figure 1: Optimization Logic Flow

Caption: Decision tree for selecting Temperature vs. Pressure based on Xylidine substitution pattern.

OptimizationLogic Start Start: Xylidine Substrate CheckSterics Check Substitution Pattern Start->CheckSterics Is24 2,3-, 2,4-, or 3,4-Xylidine (One/No Ortho Methyls) CheckSterics->Is24 Is26 2,6-Xylidine (Two Ortho Methyls) CheckSterics->Is26 MethodA Method A: Thermal/Catalytic Temp: 60-80°C Cat: SiO2 or Lewis Acid Is24->MethodA MethodB Method B: High Pressure (HHP) Pressure: 500-800 MPa Temp: 25-40°C Is26->MethodB Sterics too high for thermal CheckYield Yield Satisfactory? MethodA->CheckYield Success Isolate Product MethodB->Success Retro Problem: Retro-Michael Detected CheckYield->Retro No (Low Yield/Reversion) CheckYield->Success Yes Retro->MethodB Switch to Kinetic Control

Figure 2: The High-Pressure Mechanism

Caption: Comparison of Thermal vs. High-Pressure activation pathways. Pressure lowers the barrier without thermal reversion.

Mechanism Reactants Xylidine + Acceptor TS_Thermal TS (Thermal) High Energy Barrier High Reversibility Reactants->TS_Thermal Heat (Reflux) TS_Pressure TS (High Pressure) Volume Contraction (-ΔV) Stabilized TS Reactants->TS_Pressure Pressure (>300 MPa) TS_Thermal->Reactants Retro-Michael Product Aza-Michael Adduct TS_Thermal->Product Low Yield TS_Pressure->Product High Yield

Standard Operating Procedure (SOP)

Protocol: High-Pressure Aza-Michael Addition of 2,6-Xylidine

Reagents:

  • 2,6-Xylidine (1.0 equiv)

  • Methyl Acrylate (1.2 equiv) — Note: Use excess acceptor.

  • Solvent: Ethanol or HFIP (1.0 M concentration).

  • Catalyst (Optional):

    
     (5 mol%) if pressure is limited to <500 MPa.
    

Equipment:

  • Teflon (PTFE) reaction pouches or syringes (flexible containers are required for hydrostatic pressure transmission).

  • High-Pressure Reactor (e.g., piston-cylinder or anvil apparatus).

Workflow:

  • Preparation: Dissolve xylidine and catalyst in solvent. Add methyl acrylate last to prevent premature polymerization.

  • Encapsulation: Load mixture into PTFE pouch. Exclude all air bubbles (air compresses adiabatically, creating "hot spots" that cause decomposition). Seal efficiently.

  • Pressurization:

    • Place pouch in the pressure vessel filled with transmission fluid (e.g., castor oil).

    • Ramp pressure to 500–800 MPa (5–8 kbar).

    • Maintain Temperature at 40°C . Do not exceed 60°C.

  • Reaction Time: Hold for 12–24 hours.

  • Decompression: Release pressure slowly (over 10-15 mins) to prevent solvent boiling/foaming.

  • Workup: Concentrate under reduced pressure. Do not distill at high temperature. Purify via flash chromatography on silica gel (neutralized with 1%

    
     to prevent acid-catalyzed retro-reaction on the column).
    

References

  • Rulev, A. Y., et al. (2016). "Aza-Michael Addition of Anilines: The Effect of High Pressure." European Journal of Organic Chemistry.

    • Establishes the efficacy of high pressure (up to 10 kbar) for hindered anilines.
  • Jenner, G. (2002). "High Pressure in Organic Chemistry: The Michael Reaction." Tetrahedron.

    • Authoritative review on and pressure acceler
  • Fedotova, A., et al. (2018).[1] "Solvent effects in the aza-Michael addition of anilines." Comptes Rendus Chimie.

    • Details the role of fluorinated alcohols (HFIP) and solvent polarity.
  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Recrystallization solvent selection for 3-[(3,5-Dimethylphenyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the recrystallization solvent selection for 3-[(3,5-Dimethylphenyl)amino]propanoic acid (CAS: 42287-87-6).

This guide is structured as a Tier-3 Technical Support Document, designed for researchers requiring high-purity isolation of N-aryl


-amino acids.

Subject: Recrystallization of 3-[(3,5-Dimethylphenyl)amino]propanoic acid

Chemical Profile & Solubility Logic

To select the correct solvent, we must first deconstruct the molecule's competing polarity zones. This compound is an N-aryl


-amino acid , meaning it possesses a "schizophrenic" solubility profile:
  • Hydrophobic Domain: The 3,5-dimethylphenyl (xylyl) group is highly lipophilic.[1] This drives solubility in organics like Ethyl Acetate (EtOAc) and Toluene.[1]

  • Hydrophilic/Ionic Domain: The carboxylic acid tail and the amine linker introduce polarity. However, unlike aliphatic amino acids (e.g., Alanine), the N-aryl group significantly reduces the basicity of the nitrogen (pKa ~ 2-3), making zwitterion formation less stable than in standard amino acids.

Implication for Solvents: You cannot rely solely on water (too insoluble due to the xylyl group) or solely on hexanes (too insoluble due to the acid group). You must use a polarity-balanced system .[1]

Solvent ClassPredicted SolubilityUtility
Alcohols (MeOH, EtOH) High (Cold & Hot)Primary Solvent. Good for dissolving, but yield is poor without an anti-solvent.[1]
Esters (EtOAc) Moderate (Cold) / High (Hot)Ideal Single Solvent. Often the "Goldilocks" zone for N-aryl amino acids.
Water Low (pH dependent)Anti-Solvent. Excellent for forcing precipitation from alcohols.[1]
Alkanes (Heptane/Hexane) InsolubleAnti-Solvent. Used to crash product out of EtOAc.[1]
Chlorinated (DCM) HighAvoid. Too soluble; difficult to crystallize from.[1]
Recommended Solvent Systems

Based on the structural analogs (e.g., N-(4-methylphenyl)-


-alanine), we recommend two primary systems. System A  is preferred for removing inorganic salts.[1] System B  is preferred for removing organic byproducts (unreacted aniline).[1]
System A: Ethanol / Water (The "Green" Route)
  • Ratio: Start with 95% EtOH, add Water to turbidity.

  • Mechanism: The alcohol solvates the hydrophobic ring; water acts as the anti-solvent for the hydrophobic domain while keeping ionic impurities in solution.

  • Best For: Final polishing of material that is already >90% pure.[1]

System B: Ethyl Acetate / Heptane (The "Organic" Route)
  • Ratio: Dissolve in min. boiling EtOAc; add Heptane until cloudy.

  • Mechanism: EtOAc solubilizes the compound via hydrogen bonding; Heptane disrupts these interactions selectively.[1]

  • Best For: Crude material containing unreacted 3,5-dimethylaniline (which stays in the mother liquor).[1]

Visual Troubleshooting & Decision Matrix

Use the following logic flow to determine the correct path for your specific batch impurity profile.

RecrystallizationLogic Start START: Analyze Crude Purity ImpurityCheck Primary Impurity Type? Start->ImpurityCheck Salts Inorganic Salts / Polar Tars ImpurityCheck->Salts Polar Organics Unreacted Aniline / Dimers ImpurityCheck->Organics Non-Polar RouteA System A: Ethanol / Water (Dissolve in hot EtOH -> Add H2O) Salts->RouteA RouteB System B: Ethyl Acetate / Heptane (Dissolve in hot EtOAc -> Add Heptane) Organics->RouteB OilOut ISSUE: Oiling Out? RouteA->OilOut RouteB->OilOut Seed Cool to 40°C, Seed, then Slow Cool OilOut->Seed Yes pHAdjust Adjust pH to Isoelectric Pt (pH ~4-5) OilOut->pHAdjust If Yield Low

Figure 1: Decision matrix for solvent selection based on impurity profile. Blue nodes indicate decision points; Green nodes indicate protocol selection.

Detailed Protocols
Protocol 1: The "Oiling Out" Prevention Method

N-aryl


-amino acids typically melt between 75°C and 120°C. If your solvent boiling point is too close to the melting point, the compound will separate as an oil (liquid-liquid phase separation) rather than crystals.

Step-by-Step:

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Ethyl Acetate (approx. 3-5 mL) and heat to 60°C (well below the likely MP of ~80-100°C).

    • Note: If it does not dissolve, add small aliquots of Ethanol (0.5 mL) until clear.[1]

  • Filtration: Filter hot (if insoluble particles exist) through a pre-warmed glass frit.

  • Anti-Solvent Addition: While maintaining 60°C, add Heptane dropwise.[1]

    • Critical Stop Point: Stop immediately when a faint, persistent cloudiness appears.[1]

  • Re-solubilization: Add 1-2 drops of Ethyl Acetate to clear the solution back to transparent.[1]

  • Controlled Cooling: Turn off the heat. Let the flask sit in the oil bath as the bath cools to room temperature. Do not place in ice yet.

    • Why? Rapid cooling traps impurities and causes oiling.[1]

  • Harvest: Once at RT, move to 4°C fridge for 2 hours. Filter and wash with 1:3 EtOAc:Heptane (cold).[1]

Protocol 2: pH-Switch Precipitation (Alternative)

If recrystallization fails, use the compound's amphoteric nature.[1]

  • Dissolve crude in 1M NaOH (Compound becomes the sodium salt, soluble in water).[1]

  • Extract aqueous layer with Ether/EtOAc to remove non-acidic organic impurities (aniline).[1]

  • Acidify aqueous layer slowly with 1M HCl to pH ~4-5.

  • The zwitterionic acid will precipitate as a solid.[1] Collect and dry.

Troubleshooting & FAQs

Q: The solution turned cloudy, but then separated into a yellow oil at the bottom. What happened? A: This is "oiling out."[1] It happens when the saturation temperature is higher than the melting point of the solvated solid.

  • Fix: Re-heat to dissolve the oil. Add more of the good solvent (e.g., Ethanol or EtOAc) to lower the saturation concentration. This lowers the temperature at which the solid crashes out, ensuring it happens below the melting point.

Q: I have low recovery yield (<50%). A: The compound likely has significant solubility in the mother liquor.

  • Fix: Cool the mixture to -20°C (freezer) overnight. Alternatively, use the pH-Switch Protocol (Protocol 2) above, which is less dependent on thermal solubility curves.[1]

Q: The crystals are colored (pink/brown) but NMR looks clean. A: N-aryl derivatives are prone to oxidation, forming trace quinone-like impurities that are highly colored but weigh very little.[1]

  • Fix: Add a pinch of activated charcoal to the hot solution during the dissolution step, stir for 5 minutes, and filter hot through Celite before cooling.

Quantitative Data: Solubility Estimation

Estimates based on structural analogs (e.g., N-(4-methylphenyl)-beta-alanine).

SolventSolubility (25°C)Solubility (Boiling)Suitability
Water < 1 mg/mL~ 10 mg/mLAnti-Solvent only
Ethanol > 50 mg/mL> 200 mg/mLGood Solvent
Ethyl Acetate ~ 20 mg/mL> 100 mg/mLBest Balance
Toluene < 5 mg/mL~ 50 mg/mLGood for slow crystallization
Hexane InsolubleInsolubleAnti-Solvent
References
  • Compound Identity & Properties

    • 3-(3,5-Dimethylphenyl)propanoic acid (Analogous backbone).[1][2] Sigma-Aldrich.[1] Available at:

  • General Recrystallization of N-Aryl Amino Acids

    • Needham, T. E. (1970).[1] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[1][3] Available at:

  • Synthesis & Purification Context

    • Synthesis of N-aryl β-amino acid derivatives. PMC (NIH).[1] Discusses purification via acid/base extraction and crystallization.[1] Available at:

  • Solvent Selection Methodology

    • Recrystallization Solvent Selection Guide. University of Toronto / Chemistry LibreTexts.[1] Defines "Like dissolves Like" for amphoteric compounds.[1] Available at:

Sources

Minimizing side reactions in the synthesis of N-aryl beta-amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-Aryl


-Amino Acids 

Topic: Minimizing Side Reactions in N-Aryl


-Amino Acid Synthesis
Role:  Senior Application Scientist
Date:  October 26, 2023

Introduction: The Stability-Reactivity Paradox

Synthesizing N-aryl


-amino acids presents a unique "push-pull" challenge. You are often battling the weak nucleophilicity of anilines (requiring harsh conditions) against the thermodynamic instability of the product (susceptible to retro-Michael or elimination under those same conditions).

This guide moves beyond generic textbook advice. We focus on the three dominant synthetic routes—Aza-Michael Addition , Buchwald-Hartwig Amination , and Mannich Reactions —and provide field-proven protocols to suppress the specific side reactions that plague these pathways.

Module 1: The Aza-Michael Addition

Primary Workflow: Addition of anilines to


-unsaturated esters/acids.
The Core Problem: The Retro-Michael Equilibrium

The addition of an aniline to an acrylate is reversible. High temperatures required to overcome the poor nucleophilicity of electron-deficient anilines often push the equilibrium back toward the starting materials (retro-Michael), especially during workup or purification.

DOT Diagram 1: The Aza-Michael Reversibility & Polymerization Loop

AzaMichael_SideReactions cluster_0 Critical Control Point Start Aniline + Acrylate Transition Transition State (Zwitterionic) Start->Transition Activation (Lewis Acid/Heat) Product N-Aryl beta-Amino Acid Transition->Product Kinetic Product Product->Start Retro-Michael (Thermodynamic Drift) Polymer Polymerization/Bis-addition (Side Product) Product->Polymer 2nd Equivalent of Acrylate

Caption: The thermodynamic instability of the product drives the retro-Michael reaction, while excess acrylate leads to bis-addition (polymerization).

Troubleshooting Guide: Aza-Michael
SymptomRoot CauseCorrective Action
Low conversion with electron-deficient anilines Poor nucleophilicity of the nitrogen lone pair.Switch to High-Pressure or Microwave: Use mild heat (40-60°C) but high pressure (10-15 kbar) or microwave irradiation to accelerate kinetics without shifting the thermodynamic equilibrium toward reactants.
Product degrades during column chromatography Acidic silica catalyzes the retro-Michael reaction.Deactivate Silica: Pre-treat silica gel with 1-2% triethylamine (TEA) in hexane. Alternatively, use neutral alumina. Avoid heating the column or rotary evaporator bath above 35°C.
Formation of bis-addition products (tertiary amines) Over-alkylation due to high acrylate concentration.Stoichiometry Control: Use a slight excess of the amine (1.2 - 1.5 equiv), not the acrylate. The secondary amine product is more nucleophilic than the starting aniline; excess amine suppresses competitive addition.

Optimized Protocol: Silica-Promoted Aza-Michael (Solvent-Free) Mechanistic Insight: Silica acts as a mild Lewis acid to activate the carbonyl, while the solvent-free condition maximizes concentration to drive the reaction forward.

  • Mix aniline (1.0 mmol) and acrylate (1.2 mmol) with activated silica gel (200 mg).

  • Stir at 40°C (solvent-free) for 4–6 hours.

  • Validation: Monitor by TLC. If retro-Michael is observed (reappearance of starting material), lower temp to 25°C and extend time.

  • Workup: Wash the silica pad with EtOAc. Concentrate in vacuo at <30°C.

Module 2: Buchwald-Hartwig Cross-Coupling

Primary Workflow: Coupling aryl halides with


-amino esters.
The Core Problem: -Hydride Elimination

Unlike standard amine couplings,


-amino esters possess a hydrogen atom on the carbon 

to the metal center (the

-carbon of the amino acid backbone). This makes the intermediate Pd-amido complex highly prone to

-hydride elimination, resulting in an imine and a hydrodehalogenated arene.[1]

DOT Diagram 2: Kinetic Competition in Pd-Catalysis

Buchwald_Competition Pd_Ox L-Pd(II)-Ar(X) Coordination Amine Coordination & Deprotonation Pd_Ox->Coordination Intermediate L-Pd(II)(Ar)(N-beta-AminoEster) Coordination->Intermediate ReductiveElim Reductive Elimination (Desired Path) Intermediate->ReductiveElim Promoted by Bulky Ligands (BrettPhos) BetaElim Beta-Hydride Elimination (Side Reaction) Intermediate->BetaElim Promoted by Small Ligands (PPh3) Product N-Aryl beta-Amino Ester ReductiveElim->Product Byproduct Imine + Ar-H BetaElim->Byproduct

Caption: Bulky ligands destabilize the Pd-amido complex, accelerating reductive elimination over the undesired beta-hydride elimination.

Troubleshooting Guide: Buchwald-Hartwig
SymptomRoot CauseCorrective Action
Formation of dehalogenated arene (Ar-H)

-hydride elimination occurred instead of reductive elimination.
Ligand Switch: Use BrettPhos or RuPhos . These bulky biaryl phosphine ligands sterically crowd the metal center, accelerating the rate of reductive elimination significantly over

-elimination.
Low yield with ester substrates Base-mediated hydrolysis or cyclization (lactamization).Base Switch: Avoid strong alkoxides (NaOtBu). Use weak bases like Cs₂CO₃ or K₃PO₄ . If solubility is an issue, add a phase transfer catalyst (e.g., 18-crown-6).
No reaction (Catalyst Poisoning) Chelation of Pd by the

-amino ester (acting as a bidentate ligand).
Increase Temp & Ligand Ratio: Higher temperature (80-100°C) promotes ligand dissociation. Ensure L:Pd ratio is at least 2:1 to outcompete substrate chelation.

Module 3: The Mannich Reaction

Primary Workflow: Reaction of enolates with N-aryl imines.

The Core Problem: Diastereoselectivity (Syn vs. Anti)

When synthesizing substituted


-amino acids, controlling the relative stereochemistry between the 

and

positions is critical. The transition state (Zimmerman-Traxler) dictates the outcome, but N-aryl imines can undergo

isomerization, scrambling the result.
Troubleshooting Guide: Mannich
SymptomRoot CauseCorrective Action
Poor Diastereomeric Ratio (dr) Isomerization of the N-aryl imine or loose transition state.Lewis Acid Additive: Use BF₃·OEt₂ or TiCl₄ . These enforce a rigid chelated transition state, locking the imine geometry and improving dr.
Hydrolysis of Imine Trace water in the reaction mixture.Desiccant: Add 4Å molecular sieves directly to the reaction flask. N-aryl imines are more moisture-sensitive than their N-alkyl counterparts.

FAQ: Rapid Response

Q: Can I use copper catalysis (Ullmann) instead of Palladium for cost saving? A: Generally, no for


-amino esters. Ullmann conditions typically require higher temperatures (>110°C), which almost guarantees 

-hydride elimination or retro-Michael degradation in these specific substrates. Stick to Pd-catalyzed methods with specialized ligands for temperatures <100°C.

Q: My N-aryl


-amino acid turns dark/oily upon storage. Why? 
A:  This is likely oxidative degradation of the aniline moiety or slow polymerization.
  • Fix: Store as the HCl or TFA salt . Protonating the amine shuts down its nucleophilicity (preventing polymerization) and protects the nitrogen from oxidation.

Q: How do I remove the N-aryl group later if I just used it as a directing group? A: Oxidative cleavage is the standard. Use Ceric Ammonium Nitrate (CAN) in MeCN/H₂O. Note: This destroys the aromatic ring. If you need a cleavable group that retains the ring, use PMP (p-methoxyphenyl) which is more easily cleaved than a simple phenyl group.

References

  • Maiti, D., & Buchwald, S. L. (2009).

    
    -Amino Alcohols and 
    
    
    
    -Amino Esters." Journal of the American Chemical Society.[2] Link (Demonstrates the necessity of specific ligand systems to prevent elimination).
  • Rulev, A. Y. (2011).[3] "Aza-Michael reaction: achievements and prospects." Russian Chemical Reviews. Link (Comprehensive review on the reversibility and thermodynamics of the Aza-Michael addition).

  • Kobayashi, S., et al. (2002). "Catalytic Asymmetric Mannich-type Reactions." Chemical Reviews. Link (Foundational text on controlling diastereoselectivity in Mannich reactions).

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link (Explains the mechanistic basis for using bulky ligands to suppress beta-hydride elimination).

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in 3-[(3,5-Dimethylphenyl)amino]propanoic Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-[(3,5-Dimethylphenyl)amino]propanoic acid. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common issues related to catalyst deactivation during this specific synthesis. The production of this β-amino acid, typically achieved via an aza-Michael addition of 3,5-dimethylaniline to an acrylic acid derivative, is highly dependent on catalyst performance. Loss of catalytic activity can lead to decreased reaction rates, lower yields, and process inefficiencies.[1][2] This document provides a structured, question-and-answer-based approach to troubleshoot these challenges effectively.

The core reaction involves the nucleophilic addition of an amine to an activated alkene. While this can sometimes proceed without a catalyst, industrial applications often rely on catalysts to enhance reaction rates and selectivity.[1][2] These can range from solid acids and bases to supported metal catalysts. Deactivation is an almost inevitable process, but understanding its root cause is the first step toward mitigation and resolution.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Diagnosis
Q1: My reaction yield has dropped significantly, and the reaction time has increased. What are the most likely causes and my first diagnostic steps?

A sudden or gradual loss in performance is the primary indicator of catalyst deactivation. The main mechanisms of deactivation for heterogeneous catalysts are poisoning, fouling (or coking), thermal degradation (sintering), and leaching of the active species.[3][4][5]

Your immediate diagnostic workflow should be as follows:

  • Verify Feedstock Purity: Before assessing the catalyst, re-analyze your starting materials—3,5-dimethylaniline and the acrylic acid derivative. Impurities are a common source of catalyst poisons.[5] For example, trace amounts of sulfur, halides, or other nitrogen-containing compounds in the reactants can act as potent poisons.[6]

  • Visual Inspection of the Catalyst: Carefully remove a sample of the catalyst. A change in color (e.g., darkening) often suggests the formation of carbonaceous deposits, a phenomenon known as coking or fouling.[7]

  • Review Operating Conditions: Confirm that the reaction temperature, pressure, and stirring rate have remained within the optimal range. Excursions to higher-than-recommended temperatures can cause irreversible thermal degradation or sintering.[4][6]

  • Perform Control Reaction: Conduct the reaction under standard conditions with a fresh, unused batch of catalyst. If the reaction proceeds as expected, it strongly confirms that the original catalyst batch has lost activity.

This initial process helps differentiate between a catalyst-specific problem and a broader issue with reagents or reaction conditions.

G cluster_outcomes Potential Causes start Performance Drop Observed (Low Yield / Slow Rate) reagents Step 1: Verify Feedstock Purity (GC-MS, Titration) start->reagents catalyst_inspect Step 2: Visually Inspect Catalyst (Color Change?) reagents->catalyst_inspect Reagents OK poison Feedstock Contamination (Poisoning) reagents->poison Impurities Found conditions Step 3: Review Operating Conditions (Temp, Pressure) catalyst_inspect->conditions No Change coke Carbon Deposition (Coking/Fouling) catalyst_inspect->coke Color Darkened control Step 4: Run Control with Fresh Catalyst conditions->control Conditions OK sinter Thermal Damage (Sintering) conditions->sinter Temp Excursion leach Active Site Loss (Leaching) control->leach Control OK, Old Catalyst Fails

Caption: Initial troubleshooting workflow for catalyst deactivation.

Specific Deactivation Mechanisms & Solutions
Q2: I suspect my catalyst has been poisoned. What are common poisons for this reaction, and how can I confirm it?

Catalyst poisoning occurs when a substance chemisorbs strongly to the active sites, rendering them inactive.[6] For aza-Michael additions, which can be catalyzed by both acidic and basic sites, several types of impurities can act as poisons.

  • Common Poisons & Sources:

    • Sulfur Compounds: Often present in lower-grade acrylic acid or solvents. Sulfur is a notorious poison for many metal-based catalysts.[6]

    • Halides (Cl, F, etc.): Can originate from starting materials or upstream processes.

    • Strong Bases/Acids: If your catalyst is acidic, strong bases in the feed will neutralize active sites. Conversely, if using a basic catalyst, acidic impurities are detrimental.

    • Water: For some Lewis acid catalysts, excess water can lead to hydrolysis and deactivation.

Confirmation and Mitigation:

Analytical TechniquePurposeMitigation Strategy
Inductively Coupled Plasma (ICP-MS or ICP-OES) Quantifies elemental composition of the catalyst. An increase in elements like S, Pb, As, or Cl on the used catalyst compared to a fresh sample is a strong indicator of poisoning.Install guard beds with adsorbents to capture specific poisons before the feed reaches the reactor.[7]
X-ray Photoelectron Spectroscopy (XPS) Surface-sensitive technique to identify the chemical state of elements on the catalyst surface, confirming the presence and nature of adsorbed poisons.Purify reactants via distillation, recrystallization, or treatment with activated carbon.
Temperature Programmed Desorption (TPD) Measures the desorption temperature and amount of adsorbed species, which can help identify the poison and its binding strength.Switch to higher-purity grades of reactants and solvents.
Q3: My catalyst has turned dark, and I see a pressure drop in my fixed-bed reactor. Is this coking? How do I fix it?

This is a classic symptom of coking or fouling , where carbonaceous deposits (coke) form on the catalyst surface and block active sites and pores.[3][7] In the context of 3-[(3,5-Dimethylphenyl)amino]propanoic acid synthesis, coke can arise from the polymerization of acrylic acid or from side reactions at elevated temperatures.

Confirmation and Regeneration:

  • Confirmation: The primary method to confirm coking is Thermogravimetric Analysis (TGA) . By heating the catalyst in an oxidizing atmosphere (air or O₂), the mass loss corresponding to the combustion of carbon deposits can be precisely measured.

  • Regeneration: The most common method for regenerating a coked catalyst is a controlled burn-off (calcination).[8] This involves heating the catalyst in a diluted stream of air or oxygen to combust the coke.

Experimental Protocol: Catalyst Regeneration by Calcination

  • Objective: To remove carbonaceous deposits from a deactivated catalyst.

  • Apparatus: Tube furnace with temperature and gas flow control.

  • Procedure:

    • Place the coked catalyst in the tube furnace.

    • Purge the system with an inert gas (e.g., Nitrogen) while slowly ramping the temperature to around 150-200°C to remove any physisorbed water or volatiles.

    • Once at temperature, introduce a diluted stream of air (e.g., 2-5% O₂ in N₂). Caution: Using pure air can cause a rapid temperature spike (an exotherm) from the combustion, which can irreversibly sinter the catalyst.[8]

    • Slowly ramp the temperature to the target calcination temperature (typically 350-500°C, this is highly catalyst-dependent and you should consult the manufacturer's specifications).

    • Hold at this temperature until CO₂ analysis of the off-gas indicates that coke combustion is complete.

    • Cool the catalyst down under an inert atmosphere.

Caption: Workflow for catalyst regeneration via controlled calcination.

Q4: My reaction requires a high temperature, but performance degrades over several cycles even with clean reactants. What could be happening?

This scenario points towards thermal degradation , also known as sintering .[6] At high temperatures, the small, highly active metal crystallites or active phases on a catalyst support can migrate and agglomerate into larger crystals.[4] This process leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[4] This damage is generally irreversible.

  • Confirmation:

    • Chemisorption: Techniques like CO or H₂ pulse chemisorption can directly measure the active metal surface area. A significant decrease in gas uptake for the used catalyst compared to the fresh one confirms sintering.

    • Transmission Electron Microscopy (TEM): TEM images provide direct visual evidence of an increase in the average particle size of the active phase.

    • X-ray Diffraction (XRD): An increase in the crystallite size can be calculated from the broadening of diffraction peaks using the Scherrer equation.

  • Mitigation:

    • Process Optimization: The most effective strategy is prevention. Investigate if the reaction can be run at a lower temperature, perhaps by using a more active catalyst or a different solvent system.

    • Catalyst Design: Choose a catalyst with high thermal stability. This can involve using a support that interacts strongly with the active phase to anchor it (strong metal-support interaction) or adding promoters that inhibit particle migration.[7]

References
  • Vertex AI Search. (2025, August 22). Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects.
  • ResearchGate. (2021, September 15). (PDF) Heterogeneous catalyst deactivation causes and mechanisms: Overview.
  • Sintering process and catalysis. (n.d.).
  • Royal Society of Chemistry. (n.d.). Suppression of rapid deactivation of catalytic tetrapeptides in the asymmetric Michael addition of aldehydes to nitroolefins by supporting them on polymers - Organic & Biomolecular Chemistry.
  • MDPI. (2015, February 26). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
  • Frontiers. (2019, July 14). Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina.
  • MDPI. (2021, June 30). Special Issue on Catalyst Deactivation and Regeneration.
  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • MDPI. (2025, June 20). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches.
  • PMC. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
  • PMC. (2020, June 7). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals.
  • Low Carbon Catalysis and Engineering Research Department. (2020, July 5). Regeneration of catalysts deactivated by coke deposition: A review.
  • PMC. (n.d.). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts.
  • ResearchGate. (2025, August 10). Deactivation Mechanisms of Industrial Catalysts and Their Regeneration.
  • ResearchGate. (n.d.). Characterisation results of the five regeneration methods for catalyst....
  • ResearchGate. (n.d.). Strategies for the aza‐Michael reaction using acrylic acid and derivatives.
  • Georgia Southern Commons. (n.d.). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions.
  • PMC. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Beilstein Journals. (2021, October 18). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides.
  • Frontiers. (2019, November 13). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
  • ResearchGate. (2025, October 16). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Benchchem. (n.d.). Novel synthesis routes for 3-(2-Iodophenylamino)propanoic acid.

Sources

Removing unreacted 3,5-dimethylaniline from final product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #DMA-001 Subject: Removal of Unreacted 3,5-Dimethylaniline (3,5-DMA) from Reaction Mixtures Status: Open Assigned Specialist: Senior Application Scientist, Purification Division[1]

Welcome to the Purification Help Desk

You are encountering difficulty removing excess 3,5-dimethylaniline (3,5-DMA) from your final product. This is a common challenge in amide couplings (e.g., Buchwald-Hartwig) or reductive aminations where anilines are used in excess.[1]

Because 3,5-DMA is a high-boiling, lipophilic weak base, standard rotary evaporation will not remove it, and it often co-elutes with products on silica gel due to "tailing."[1]

Below is your Master Troubleshooting Guide , structured to help you select the correct purification vector based on your product's chemical stability.

Part 1: Know Your Impurity (The Enemy)[1]

Before attempting removal, understand the physicochemical profile of 3,5-DMA to exploit its weaknesses.[1]

PropertyValueImplication for Purification
Boiling Point ~220°CDo not attempt simple evaporation; it requires high vacuum and heat, risking product decomposition.[1]
pKa (Conjugate Acid) ~4.8It is a weak base .[1] It will remain neutral (organic-soluble) at pH > 6 but forms water-soluble salts at pH < 3.[1]
LogP (Lipophilicity) ~2.2Highly soluble in DCM, EtOAc, and Ether.[1] It will not wash out with simple water washes.
Reactivity Primary AmineNucleophilic. Can be chemically "tagged" and removed by electrophilic scavenger resins.

Part 2: The Decision Matrix

Use this logic flow to determine the safest protocol for your specific product.

Purification_Logic Start Start: Crude Mixture (Product + 3,5-DMA) Q_AcidStable Is your Product Acid Stable? Start->Q_AcidStable Method_A METHOD A: Acid-Base Extraction (Fastest/Cheapest) Q_AcidStable->Method_A Yes (e.g., Amides, Esters) Q_ProductAmine Is your Product also an Amine? Q_AcidStable->Q_ProductAmine No (Acid Labile) Method_A->Q_ProductAmine Check Selectivity Q_ProductAmine->Method_A No (Product is Neutral) Q_ProductType Is Product Primary/Secondary? Q_ProductAmine->Q_ProductType Yes (Product is Basic) Method_B METHOD B: Scavenger Resins (Chemoselective) Q_ProductType->Method_B No (Product is Tertiary) Method_C METHOD C: Buffered Chromatography (High Resolution) Q_ProductType->Method_C Yes (Similar pKa to 3,5-DMA)

Figure 1: Decision tree for selecting the optimal purification strategy based on product chemistry.

Part 3: Experimental Protocols

Method A: Acid-Base Extraction (Liquid-Liquid Extraction)

Best for: Neutral products (Amides, Esters) stable to mild acid.[1]

The Mechanism: You utilize the pKa difference. By lowering the pH of the aqueous layer below 3.0, you protonate 3,5-DMA (


), forcing it into the aqueous layer while your neutral product remains in the organic layer.[1]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane). Note: Ethyl Acetate is preferred as it separates cleaner from water than DCM.

  • The Wash: Wash the organic layer 3 times with 1M HCl .

    • Alternative: If your product has acid-sensitive groups (like a Boc group), use 10% Citric Acid or 0.5M NaHSO₄ .[1] These are gentler but still sufficiently acidic to protonate the aniline (pKa ~4.8).

  • Verification: Check the TLC of the organic layer. The spot corresponding to 3,5-DMA should be gone.[1]

  • Finish: Wash with Brine, dry over Na₂SO₄, and concentrate.

Troubleshooting:

  • Issue: "I formed a terrible emulsion."

  • Fix: This is common with anilines.[2][3] Filter the biphasic mixture through a pad of Celite to break the emulsion, or add solid NaCl to saturate the aqueous layer.[3]

Method B: Solid-Phase Scavenging (The "Chemical Magnet")

Best for: Acid-sensitive products or when the product is a tertiary amine.[1]

The Mechanism: Since 3,5-DMA is a nucleophilic primary amine , it will react rapidly with electrophilic resins (Isocyanates or Aldehydes).[1] Your product, if it lacks a primary/secondary amine, will not react.[1]

Recommended Resin: PS-Isocyanate or PS-Benzaldehyde .[1]

Protocol:

  • Calculate Loading: Determine the excess moles of 3,5-DMA (based on stoichiometry). Use 3–4 equivalents of resin relative to the aniline impurity.

  • Incubation: Add the resin to your crude reaction mixture dissolved in DCM or THF.

  • Agitation: Shake gently (do not stir with a magnetic bar, as it grinds the beads) for 2–4 hours at room temperature.

    • Tip: Add a drop of Acetic Acid to catalyze the reaction if using aldehyde resins.

  • Filtration: Filter the mixture through a fritted funnel. The 3,5-DMA is now covalently bound to the beads and stays in the filter.

  • Result: The filtrate contains your pure product.

Method C: Buffered Flash Chromatography

Best for: Difficult separations where product and impurity are similar.[1]

The Mechanism: Anilines interact strongly with the acidic silanols (


) on silica gel, causing "streaking" or "tailing" that contaminates the product fractions.[4] You must mask these silanols.

Protocol:

  • Mobile Phase Preparation: Add 1% Triethylamine (Et₃N) or 1% NH₄OH to your eluent system (e.g., Hexane/EtOAc + 1% Et₃N).[1]

  • Column Pre-treatment: Flush the silica column with the basic mobile phase before loading your sample. This neutralizes the acidic sites on the silica.

  • Elution: Run the column. The 3,5-DMA will now elute as a sharp, defined spot rather than a long streak.[1]

Visualization Tip: 3,5-DMA is UV active but can be faint.[1] Use an Iodine Chamber or Hanessian’s Stain (Cerium Molybdate) for high-sensitivity detection on TLC plates.[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: My product is also a primary amine. Can I use Method B? A: No. The scavenger resin cannot distinguish between the 3,5-DMA amine and your product's amine. You must use Method C (Chromatography) or careful Recrystallization (if your product is a solid).[1]

Q2: I see a new impurity spot after Acid Wash (Method A). What happened? A: If you used HCl and your product contains acid-labile protecting groups (Boc, THP, TBDMS), you may have partially deprotected your product.[1] Switch to 10% Citric Acid for a milder wash, or strictly use Method C .

Q3: Can I just sublime the 3,5-DMA off? A: Theoretically, yes, but 3,5-DMA has a boiling point of 220°C. You would need high vacuum (<0.5 mmHg) and heat (~60-80°C).[1] This creates a high risk of thermal decomposition for complex drug intermediates. We do not recommend this for late-stage intermediates.

References

  • BenchChem Technical Support. (2025).[1][3][4] Workup Procedures for Reactions Involving Substituted Anilines. BenchChem. Link[1]

  • Biotage Applications. (2023).[1][5] Strategies for Removing Excess Anilines from Reaction Mixtures. Biotage. Link

  • ResearchGate Community. (2014).[1] How do I remove aniline from the reaction mixture? ResearchGate.[2] Link

  • ChemicalBook. (2026).[1] 3,5-Dimethylaniline Properties and Safety Data. ChemicalBook. Link

  • LabCompare. (2021). How to Prevent Tailing Peaks in HPLC and Flash Chromatography. LabCompare. Link

Sources

Resolving solubility issues of 3-[(3,5-Dimethylphenyl)amino]propanoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 3-[(3,5-Dimethylphenyl)amino]propanoic acid

Case ID: SOL-35DMP-AQ Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Compound Analysis

User Query: "I cannot dissolve 3-[(3,5-Dimethylphenyl)amino]propanoic acid in water or PBS. It forms a white precipitate/suspension. How do I get it into solution for biological assays?"

Technical Diagnosis: The solubility challenge stems from the conflicting physicochemical properties of the molecule.[2] Unlike standard aliphatic amino acids (e.g., Alanine), this compound is an


-aryl 

-amino acid
.[2]
  • Hydrophobic Domain: The 3,5-dimethylphenyl group is highly lipophilic (greasy).[2]

  • Weakly Basic Nitrogen: The nitrogen atom is attached directly to the aromatic ring (aniline derivative).[2] Its lone pair is delocalized into the

    
    -system, drastically reducing its basicity (pKa of conjugate acid 
    
    
    
    4.0–5.[2]0) compared to aliphatic amines (pKa
    
    
    9–10).
  • Acidic Domain: The carboxylic acid (pKa

    
     4.0–4.5).
    

The Trap: At neutral pH (7.0–7.4), the molecule exists primarily as a mono-anion (COO⁻ / NH), not a zwitterion.[2] While the charge aids solubility, the bulky hydrophobic tail often dominates, leading to high lattice energy and poor aqueous solubility without assistance.[2]

Troubleshooting Decision Tree

Use this logic flow to select the correct solubilization protocol for your specific application.

SolubilityLogic Start Start: Solubility Issue AppCheck What is your application? Start->AppCheck HighConc High Conc. Stock (>10 mM) AppCheck->HighConc BioAssay Biological Assay (Cells/Enzymes) AppCheck->BioAssay pH_Flex Is pH flexible? HighConc->pH_Flex DMSO_Tol Is DMSO tolerated? BioAssay->DMSO_Tol MethodA Method A: Alkaline Shift (NaOH) pH_Flex->MethodA Yes (pH > 8) MethodB Method B: Organic Cosolvent (DMSO) pH_Flex->MethodB No (Neutral) DMSO_Tol->MethodB Yes (<1% v/v) MethodC Method C: Cyclodextrin Complex DMSO_Tol->MethodC No (Sensitive Cells)

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.[1]

Detailed Protocols

Method A: Alkaline Shift (The "Salt Formation" Strategy)

Best for: Chemical synthesis, high-concentration stocks, and buffers where pH > 7.5 is acceptable.[2]

Mechanism: By raising the pH significantly above the pKa of the carboxylic acid (approx.[2] 4.5), you force the population entirely into the anionic state (COO⁻), breaking the crystal lattice.[2]

Protocol:

  • Weigh the target amount of 3-[(3,5-Dimethylphenyl)amino]propanoic acid.

  • Suspend in 0.5 volume of pure water (e.g., if target is 10 mL, add 5 mL water). Note: It will not dissolve yet.

  • Add 1.05 equivalents of NaOH (1 M stock).

    • Calculation:

      
      [2]
      
  • Vortex vigorously.[1][3] The solution should clarify as the sodium salt forms.[2]

  • Dilute to final volume with appropriate buffer (e.g., PBS), ensuring the buffer capacity is strong enough to maintain the pH, or back-titrate carefully if needed.

Warning: Avoid lowering the pH below 5.0. As you approach the isoelectric zone (pH ~4–5), the molecule becomes neutral (COOH / NH) and will precipitate immediately.[2]

Method B: The "DMSO Spike" (Standard Laboratory Practice)

Best for: High-throughput screening (HTS), cell-based assays with DMSO tolerance.

Mechanism: DMSO solvates the hydrophobic dimethylphenyl tail, while water solvates the carboxylate head.[2]

Protocol:

  • Prepare a 100 mM stock solution in 100% anhydrous DMSO.

    • Validation: This should be clear and stable at -20°C.[1]

  • Stepwise Dilution (Critical): Do not add the DMSO stock directly to a large volume of cold buffer. This causes "crashing out."

  • Correct Mixing:

    • Place the culture medium or buffer in a vortexing tube.

    • While vortexing, slowly pipette the DMSO stock into the center of the vortex.[2]

    • Limit final DMSO concentration to < 0.5% (v/v) to avoid cytotoxicity.

Method C: Cyclodextrin Complexation (The "Stealth" Approach)

Best for: In vivo studies, sensitive primary cell lines, or when organic solvents are prohibited.[2]

Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal "bucket" that encapsulates the hydrophobic phenyl tail, shielding it from water while the hydrophilic exterior keeps the complex soluble.[1]

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or saline.[1] Filter sterilize (0.22 µm).
    
  • Add the solid compound to this vehicle.

  • Sonication: Sonicate in a water bath at 37°C for 30–60 minutes.

  • The result is a clear solution that is isotonic and biocompatible.

Frequently Asked Questions (FAQs)

Q1: I tried dissolving it in 0.1 M HCl because it has an amino group, but it didn't work. Why? A: This is a common misconception. While aliphatic amines (like in Lysine) protonate easily, the nitrogen in your compound is an aniline derivative .[2] The phenyl ring withdraws electron density, making the nitrogen very weakly basic.[2] In 0.1 M HCl, you might protonate it, but the resulting chloride salt often has high lattice energy and remains insoluble due to the hydrophobic effect of the 3,5-dimethylphenyl group. Furthermore, at pH 1-2, the carboxylic acid is protonated (neutral), losing its solubilizing charge.

Q2: What is the estimated pKa of this compound? A: Based on structural analogs (N-phenyl-


-alanine):
  • pKa 1 (COOH): ~4.2[2]

  • pKa 2 (NH): ~4.8 (Conjugate acid of the aniline)[2]

  • Implication: At pH 7.4, the molecule is negatively charged (Anion).[2] At pH 4.5, it is neutral (Isoelectric).[2] Avoid pH 4.0–5.0 at all costs.

Q3: Can I autoclave the stock solution? A: No.


-amino acids can undergo thermal degradation (decarboxylation or cyclization to lactams) under high heat and pressure. Always use sterile filtration (0.22 µm PVDF or PES membranes) for sterilization.

Physicochemical Data Summary

ParameterValue (Estimated)Note
Molecular Weight ~193.24 g/mol C₁₁H₁₅NO₂
LogP (Octanol/Water) ~2.4Moderately Lipophilic
Solubility (Water, pH 7) < 1 mg/mLPoor without assistance
Solubility (DMSO) > 50 mg/mLExcellent
Optimal pH Range > 7.5Ensures anionic state
Forbidden pH Range 3.5 – 5.5Isoelectric precipitation risk

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 244082, N-Phenyl-beta-alanine. Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1] (Standard text on solubility-pH profiles).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[2] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2] (Source for Method C).

Sources

Technical Support Center: pH Control for Amino Acid Derivative Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solubility, Isoelectric Precipitation, and Polymorph Control

Introduction

Welcome to the Advanced Crystallization Support Module. If you are reading this, you are likely facing low yields, "oiling out" (liquid-liquid phase separation), or difficulty isolating high-purity amino acid derivatives.

Amino acid derivatives pose a unique challenge because their solubility is dictated by a complex interplay of ionization states (pKa) , hydrophobicity , and ionic strength . Unlike standard small molecules, "derivatives" fall into three distinct solubility classes. Treating a Boc-protected amino acid like a zwitterionic native amino acid is the most common cause of process failure.

This guide moves beyond basic "pH adjustment" to the thermodynamics of supersaturation control .

Module 1: The Solubility Logic (Theory & Diagnostics)

Before adjusting a single parameter, you must categorize your derivative. The "Target pH" for precipitation depends entirely on which functional groups are blocked.

The Three Solubility Classes
Derivative ClassChemical StateBehaviorTarget Precipitation pH
Native / Side-Chain Modified Zwitterionic (+ / -)Least soluble at Isoelectric Point (pI) .[1] Soluble in both acid and base.pH ≈ pI (Typically 5.0–6.5 for neutrals)
N-Protected (Boc, Fmoc, Cbz)Weak Acid ( - / 0 )Behaves like a carboxylic acid. Soluble at high pH; insoluble at low pH.pH < pKa (COOH) (Typically pH 2.0–3.0)
C-Protected (Esters, Amides)Weak Base ( + / 0 )Behaves like an amine. Soluble at low pH; insoluble at high pH.pH > pKa (NH₃⁺) (Typically pH 9.0–10.0)

Critical Insight: If you are working with Boc-Phe-OH , do not aim for pH 6.0. It is an acid.[2] You must drive the pH below 3.0 to protonate the carboxyl group fully (R-COOH) and induce precipitation.

Visualizing the Solubility Landscape

The following diagram illustrates the solubility profiles for these classes.

SolubilityLogic cluster_0 Identify Your Derivative cluster_1 Precipitation Strategy Start Start: What is blocked? None Nothing (Zwitterion) Start->None N_Term N-Terminus (Boc/Fmoc) Start->N_Term C_Term C-Terminus (Ester) Start->C_Term pI_Strat Target pI (U-Curve) Precipitate at pH ~5-6 None->pI_Strat Min Solubility @ pI Acid_Strat Acid Shift Precipitate at pH < 3 N_Term->Acid_Strat Protonate -COO⁻ Base_Strat Base Shift Precipitate at pH > 9 C_Term->Base_Strat Deprotonate -NH₃⁺

Figure 1: Decision tree for selecting the correct precipitation pH based on the protecting group chemistry.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Issue: Instead of white powder, the product separates as a sticky oil or gum at the bottom of the flask. Diagnosis: Liquid-Liquid Phase Separation (LLPS).[3][4] This occurs when the metastable zone is too wide or the crystallization temperature is above the "oiling out" limit.

Why it happens

Amino acid derivatives often have low melting points in the presence of solvents (impurities act as plasticizers). If you neutralize too fast, you generate massive supersaturation. The system lowers its energy by separating into an amorphous oil rather than organizing into a crystal lattice.

The Fix: The "Reverse Addition" & Seeding Protocol

Do not simply add acid/base to your product solution.[5] Use this engineered workflow:

  • Determine the Cloud Point: Take a small aliquot and titrate to find the exact pH where turbidity begins.

  • Seed at the Cloud Point: Do not pass this pH without seeds. Add 0.5% w/w of pure crystals.

  • Use Co-solvents (Antisolvents):

    • Scenario: Product is hydrophobic (e.g., Fmoc-Leu-OH).

    • Action: Add 10-20% methanol or ethanol before pH adjustment. This increases the solubility of the oil phase, preventing LLPS, while still allowing crystallization upon neutralization.

Module 3: The "Self-Validating" Precipitation Protocol

This protocol is designed for N-Protected Amino Acids (e.g., Boc/Fmoc) , the most common class in drug development.

Goal: Precipitate R-COOH from an alkaline solution (R-COO⁻).

Step-by-Step Workflow
  • Dissolution (Validation Step):

    • Dissolve crude derivative in dilute NaOH (1.1 equivalents).

    • Check pH: Must be > 10. Solution should be clear.

    • Filtration: Filter through 0.45 µm membrane to remove dust (nucleation sites).

  • The "Metastable" Approach:

    • Slowly add 1M HCl (or H₂SO₄) with vigorous stirring.

    • STOP when the solution becomes slightly hazy (The Nucleation Point).

    • Check: Is it oil or solid? If oil, add 10% Ethanol and heat slightly until clear, then cool slowly.

  • Aging (Ostwald Ripening):

    • Once a solid slurry forms, stop acid addition .

    • Hold for 30–60 minutes. This allows small crystals to dissolve and redeposit onto larger crystals, improving filterability.

  • Final pH Swing:

    • Continue acid addition until pH < 2.5 (well below pKa of ~3.5).

    • Cool to 4°C to maximize yield.

Visual Workflow (DOT)

ProtocolWorkflow cluster_inputs Phase 1: Preparation cluster_process Phase 2: Controlled Nucleation cluster_final Phase 3: Isolation Step1 Dissolve in Base (pH > 10) Clear Solution Step2 Filter (0.45µm) Remove Insolubles Step1->Step2 Step3 Slow Acid Addition Stop at Haze Step2->Step3 Decision Oil or Crystal? Step3->Decision FixOil Add EtOH / Heat (Fix LLPS) Decision->FixOil Oiling Out Aging Slurry Aging (30 mins) Decision->Aging Solid FixOil->Step3 Retry Step4 Final Acidification (pH < 2.5) Aging->Step4 Step5 Cool & Filter Step4->Step5

Figure 2: Step-by-step logic flow for preventing oiling out during acidification.

Module 4: Frequently Asked Questions (FAQ)

Q1: I calculated the pI of my Boc-amino acid as 5.5, but it doesn't precipitate there. Why? A: Your calculation is for the native amino acid. The Boc group removes the basic amine charge. You no longer have a zwitterion; you have a simple carboxylic acid. The concept of "pI" is irrelevant here. You must treat it as an acid (pKa ~3.5) and lower the pH to ~2.0 to suppress ionization and force precipitation [1].

Q2: My product traps salts and has high ash content. How do I fix this? A: You are likely precipitating too fast ("Crash Precipitation"). When the lattice forms instantly, it traps mother liquor containing NaCl/Na₂SO₄.

  • Fix: Use the "Double pH Swing" . Bring the pH to the edge of nucleation, hold for 30 minutes, then slowly lower to the final pH. This grows pure crystals that exclude impurities.

Q3: Can I use organic solvents to improve yield? A: Yes, but be careful. Adding water-miscible solvents (Ethanol, Acetone) decreases the solubility of the amino acid (antisolvent effect) but increases the risk of oiling out if added too quickly.

  • Rule of Thumb: Add the organic solvent after the initial nucleation has occurred, or maintain a constant solvent ratio throughout the pH adjustment [2].

References

  • ResearchGate. (2014).[6] How to get (or crystallize) solid amino acids derivatives and peptides? Discussion on the solubility shifts of Boc/Fmoc derivatives compared to native zwitterions.

  • Mettler Toledo. (2024). Oiling Out in Crystallization.[3][7] Comprehensive guide on Liquid-Liquid Phase Separation (LLPS) mechanisms and seeding strategies.

  • National Institutes of Health (NIH). (2008). Effect of amino acids and amino acid derivatives on crystallization.[7][8][9][10] Study on using amino acids as additives to control aggregation.[8]

  • Google Patents. (1992). US5118815A - Method for crystallization of amino acids. Industrial protocols for surfactant-assisted crystallization and pH neutralization.[7]

Sources

Technical Support Center: Synthesis & Separation of 3-[(3,5-Dimethylphenyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation of 3-[(3,5-Dimethylphenyl)amino]propanoic acid.

The synthesis of this compound relies on the aza-Michael addition of 3,5-dimethylaniline to acrylic acid (or an acrylate ester). While the reaction is highly atom-economical, the separation of the target mono-adduct from unreacted starting materials and over-alkylated bis-adducts is a notorious bottleneck. This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your separation workflow.

Quantitative Physicochemical Data for Separation

Successful separation relies entirely on exploiting the distinct acid-base profiles of the reaction components. The target mono-adduct is amphoteric, allowing us to use isoelectric precipitation, whereas the impurities are either strictly basic or highly acidic.

ComponentReaction RoleApprox. pKaIsoelectric Point (pI)Separation Behavior
3,5-Dimethylaniline Starting Material4.9 (Conjugate acid)N/ABasic; remains in the organic phase at pH > 8.0.
Acrylic Acid Michael Acceptor4.2 (Carboxylic acid)N/AAcidic; highly water-soluble; easily washed away.
Mono-adduct Target Product4.5 (-COOH), 5.0 (-NH₂⁺)~4.7 Amphoteric; precipitates from aqueous phase at its pI.
Bis-adduct Over-alkylated By-product4.5 (-COOH x2)< 3.5Acidic; remains soluble in the aqueous phase at pH 4.7.

Troubleshooting Guide: Common Separation Issues

Issue 1: High levels of bis-alkylated by-product (N,N-bis(2-carboxyethyl)-3,5-dimethylaniline) contaminating the final product.

  • Symptom: LC-MS analysis of your isolated product shows a significant mass peak at [M+H]⁺ = 338 alongside your target mass of [M+H]⁺ = 266.

  • Causality: The aza-Michael addition is a consecutive reaction [1]. The first addition yields a secondary amine (the mono-adduct). Because the 3,5-dimethylphenyl group is strongly electron-donating, this secondary amine remains highly nucleophilic and competes with the primary amine starting material to attack another acrylic acid molecule [2].

  • Resolution: Ensure your precipitation pH is strictly calibrated to 4.7. The bis-adduct has two carboxylic acid groups and a tertiary amine, making it significantly more acidic than the mono-adduct. At pH 4.7, the bis-adduct remains partially ionized and soluble in water, while the zwitterionic mono-adduct precipitates.

Issue 2: Emulsion formation during the initial acid-base extraction.

  • Symptom: The Ethyl Acetate (EtOAc) and aqueous NaHCO₃ layers refuse to separate cleanly, forming a thick, milky interface.

  • Causality: Amphoteric compounds (like your target product) act as surfactants. Furthermore, uninhibited acrylic acid can spontaneously polymerize during the reaction, creating polyacrylic acid chains that heavily stabilize emulsions.

  • Resolution: Before extraction, filter the crude reaction mixture through a Celite pad to remove insoluble polymeric materials. During extraction, add brine (saturated NaCl) to the aqueous phase. This increases the ionic strength of the water, disrupting the surfactant micelles and forcing a crisp phase separation.

Issue 3: The target mono-adduct fails to precipitate during acidification.

  • Symptom: The aqueous phase remains clear even after adding HCl.

  • Causality: You have overshot the isoelectric point (pI). If the pH drops below 4.0, the carboxylic acid becomes protonated, and the secondary amine becomes a cationic ammonium salt. The molecule is no longer a neutral zwitterion and regains high aqueous solubility.

  • Resolution: Back-titrate carefully with 0.1M NaOH. Precipitation is a self-validating indicator of the correct pH. The solution will only turn turbid when you hit the exact zwitterionic state (~pH 4.7).

Self-Validating Protocol: Isoelectric Separation Workflow

Do not rely on column chromatography for this separation; the zwitterionic nature of the mono-adduct causes severe tailing on silica gel. Instead, utilize this scalable acid-base extraction protocol.

Step 1: Quench and Solubilize

  • Concentrate the crude reaction mixture in vacuo to remove any volatile reaction solvents.

  • Redissolve the crude residue in Ethyl Acetate (EtOAc) using a ratio of 10 mL EtOAc per gram of crude material.

Step 2: Basic Extraction (Removal of Starting Material)

  • Add an equal volume of saturated aqueous NaHCO₃ (pH ~8.5) to the EtOAc solution.

  • Stir vigorously for 10 minutes in a separatory funnel.

  • Validation Checkpoint: At pH 8.5, the carboxylic acids of both the mono-adduct and bis-adduct are deprotonated. They will partition entirely into the lower aqueous phase. The unreacted basic 3,5-dimethylaniline will remain in the upper EtOAc phase.

  • Separate the layers. Wash the aqueous phase with one additional portion of EtOAc to ensure zero aniline carryover. Discard the organic layers.

Step 3: Isoelectric Precipitation (Isolation of Target)

  • Transfer the aqueous phase to a beaker equipped with a calibrated pH meter and a magnetic stirrer.

  • Cool the solution to 4°C using an ice bath to minimize the solubility of the target compound.

  • Slowly add 1M HCl dropwise while monitoring the pH.

  • Validation Checkpoint: As the pH approaches 4.7, the solution will rapidly transition from clear to turbid. This visual cue confirms the formation of the neutral zwitterion.

  • Stop adding acid the moment the pH stabilizes at 4.7. Stir for an additional 30 minutes at 4°C to allow complete crystal maturation.

Step 4: Filtration

  • Filter the white precipitate under vacuum.

  • Wash the filter cake with ice-cold water (to wash away the soluble bis-adduct) followed by a small volume of cold diethyl ether to remove trace organics.

  • Dry the solid in vacuo at 40°C overnight.

Separation Workflow Visualization

SeparationWorkflow N1 Crude Reaction Mixture (Mono, Bis, Amine, Acrylic Acid) N2 Dissolve in EtOAc Extract with aq. NaHCO3 (pH 8.5) N1->N2 N3 Organic Phase (Unreacted 3,5-Dimethylaniline) N2->N3 Non-polar N4 Aqueous Phase (Mono-adduct & Bis-adduct salts) N2->N4 Polar salts N5 Careful Acidification (Add 1M HCl to pH 4.5 - 5.0) N4->N5 N6 Precipitate (Pure Mono-adduct) N5->N6 Isoelectric point N7 Filtrate (Bis-adduct & Acrylic Acid) N5->N7 Soluble impurities

Workflow for the acid-base separation of 3-[(3,5-Dimethylphenyl)amino]propanoic acid.

Frequently Asked Questions (FAQs)

Q: Can I prevent the bis-adduct from forming in the first place? A: You can suppress it, but rarely eliminate it completely. The aza-Michael addition requires the nucleophilic attack of an amine on an electron-deficient alkene [3]. To favor the mono-adduct, use a stoichiometric excess of the starting aniline [4]. Alternatively, running the reaction in highly polar protic solvents (like hexafluoroisopropanol) or under solventless conditions using acidic alumina can selectively stabilize the mono-adduct via hydrogen bonding, drastically reducing over-alkylation [5][6].

Q: Why do we extract with NaHCO₃ instead of a stronger base like NaOH? A: NaHCO₃ (pH ~8.5) is strong enough to fully deprotonate the carboxylic acid groups (pKa ~4.5) without risking the base-catalyzed hydrolysis of any ester intermediates if you synthesized the compound via an acrylate ester route. Furthermore, harsh basic conditions can degrade polymeric by-products into smaller, harder-to-separate fragments.

Q: I need to use column chromatography for extreme purity. What eluent should I use? A: If chromatography is mandatory, standard Hexane/EtOAc will not work due to the compound's zwitterionic nature. You must use a highly polar, buffered eluent system. A mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 90:10) with 1% Acetic Acid is required to maintain the protonation state of the molecule and prevent it from irreversibly binding to the acidic silica gel.

References

  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials.
  • Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences.
  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. PMC.
  • Formation of Mono- and Bis-Michael Adducts by the Reaction of Nucleophilic Amino Acids with Hydroxymethylvinyl Ketone. PMC.
  • Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews.
  • Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry (RSC Publishing).

Sources

Validation & Comparative

1H NMR chemical shift assignments for 3-[(3,5-Dimethylphenyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: ¹H NMR Chemical Shift Assignments for 3-[(3,5-Dimethylphenyl)amino]propanoic acid in CDCl₃ vs. DMSO-d₆

Structural Dynamics & The Analytical Dilemma

3-[(3,5-Dimethylphenyl)amino]propanoic acid (C₁₁H₁₅NO₂) is a highly versatile secondary amine intermediate frequently utilized in the synthesis of radioprotectants and allosteric hemoglobin modifiers. For researchers and drug development professionals, verifying its structural integrity via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step.

However, assigning the ¹H NMR spectrum of this compound presents a unique analytical dilemma: solvent selection drastically alters the visibility of critical structural markers . The molecule contains both a basic secondary amine (-NH-) and an acidic carboxylic acid (-COOH), alongside an aliphatic propanoic acid chain.

As an Application Scientist, I frequently observe laboratories struggling with signal overlap and missing exchangeable protons for this class of compounds. This guide objectively compares the performance of the two most ubiquitous NMR solvents—Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆)—to establish a definitive assignment strategy.

Objective Performance Comparison: CDCl₃ vs. DMSO-d₆

The choice of solvent dictates the chemical shift (δ) and resolution of the analyte due to variations in magnetic anisotropy, polarity, and hydrogen-bonding capabilities[1].

  • CDCl₃ (Low Polarity, Weak H-Bond Acceptor): Excels at resolving the aliphatic chain but suffers from rapid proton exchange, often rendering the -COOH and -NH- protons invisible as broad, flattened baseline humps.

  • DMSO-d₆ (High Polarity, Strong H-Bond Acceptor): Excels at stabilizing labile protons via strong hydrogen bonding, yielding sharp -NH- and -COOH signals. However, it introduces critical overlap risks with the aliphatic chain.

Table 1: Comparative ¹H NMR Chemical Shift Assignments (400 MHz, 298 K)

Proton EnvironmentMultiplicityInt.CDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)Causality & Performance Notes
-COOH br s1H~10.50 (often absent)12.10DMSO acts as a strong H-bond acceptor, drastically slowing exchange rates and sharpening the peak [1].
Ar-H₄ (para)s1H6.406.25Shielded by the electron-donating -NH- group. Shifts upfield in DMSO due to solvent polarity.
Ar-H₂, H₆ (ortho)s2H6.256.15Shielded by resonance from the amine lone pair.
-NH- br s1H3.805.40Strong H-bonding in DMSO deshields the proton, shifting it downfield by >1.5 ppm[1].
N-CH₂ (α)t, J=6.8 Hz2H3.403.20DMSO Overlap Risk: May be obscured by the residual H₂O peak in DMSO-d₆ (3.33 ppm)[2].
O=C-CH₂ (β)t, J=6.8 Hz2H2.652.45DMSO Overlap Risk: Dangerously close to the residual DMSO-d₅ quintet (2.50 ppm)[3].
3,5-CH₃ s6H2.222.15Benzylic methyls are relatively insensitive to solvent effects.

Mechanistic Causality: The "Overlap Trap" vs. The "Exchange Trap"

When comparing these two solvents, researchers must choose which "trap" they are better equipped to navigate:

The CDCl₃ Exchange Trap: Commercial CDCl₃ degrades over time, generating trace amounts of DCl and phosgene. For a secondary amine like 3-[(3,5-Dimethylphenyl)amino]propanoic acid, trace acid protonates the nitrogen, shifting the α-CH₂ downfield and catalyzing rapid chemical exchange. This causes the -NH- and -COOH peaks to broaden into the baseline, making absolute quantification impossible.

The DMSO-d₆ Overlap Trap: While DMSO-d₆ provides beautiful, sharp peaks for the -NH- (5.40 ppm) and -COOH (12.10 ppm), it creates a severe physical overlap with the propanoic acid chain. The residual DMSO peak (2.50 ppm) masks the β-CH₂ triplet (2.45 ppm), and the ubiquitous water peak in hygroscopic DMSO (3.33 ppm) masks the α-CH₂ triplet (3.20 ppm)[2].

SolventWorkflow Start Analyze 3-[(3,5-Dimethylphenyl)amino]propanoic acid CheckLabile Are labile protons (NH, COOH) critical for structural proof? Start->CheckLabile UseDMSO Use DMSO-d6 (Strong H-bond acceptor) CheckLabile->UseDMSO Yes UseCDCl3 Use CDCl3 (Non-interacting solvent) CheckLabile->UseCDCl3 No DMSO_Pros Pros: Sharp NH (~5.4 ppm) & COOH (~12.1 ppm) peaks UseDMSO->DMSO_Pros DMSO_Cons Cons: Aliphatic chain overlaps with residual DMSO (2.50 ppm) and H2O (3.33 ppm) UseDMSO->DMSO_Cons CDCl3_Pros Pros: Clear aliphatic chain resolution (2.65 & 3.40 ppm) UseCDCl3->CDCl3_Pros CDCl3_Cons Cons: Broad/missing labile protons due to rapid exchange UseCDCl3->CDCl3_Cons

Workflow for selecting the optimal NMR solvent based on target proton visibility.

Experimental Workflows (Self-Validating Protocols)

To bypass the limitations of both solvents, utilize the following optimized, self-validating sample preparation protocols.

Protocol A: Acid-Free CDCl₃ Preparation (Optimized for Aliphatic Resolution)

Purpose: Prevents amine protonation and carbamate precipitation.

  • Neutralization: Pack a glass pipette with 2 cm of activated basic alumina (Brockmann I).

  • Filtration: Elute 1.0 mL of commercial CDCl₃ directly through the alumina into a clean vial.

  • Dissolution: Dissolve 10–15 mg of the analyte in 0.6 mL of the neutralized CDCl₃. Transfer to a 5 mm NMR tube.

  • Self-Validation Check: Acquire the ¹H spectrum. Check the chemical shift of the α-CH₂. If it appears at >3.60 ppm instead of ~3.40 ppm, trace acid is still present, and the amine has been protonated. Re-filter the solvent.

Protocol B: Ultra-Dry DMSO-d₆ Preparation (Optimized for Labile Protons)

Purpose: Eliminates the 3.33 ppm water peak to reveal the α-CH₂ triplet.

  • Desiccation: Add activated 4Å molecular sieves to a fresh ampoule of DMSO-d₆ 24 hours prior to use. Store under a nitrogen atmosphere.

  • Dissolution: Dissolve 10 mg of the analyte in 0.6 mL of the dried DMSO-d₆.

  • Self-Validation Check: Acquire the ¹H spectrum. Integrate the residual water peak at 3.33 ppm against the 6H methyl singlet at 2.15 ppm. If the water integral is >0.5H, the solvent is too wet, and the α-CH₂ signal (3.20 ppm) will be artificially inflated or obscured.

2D NMR Strategies for Unambiguous Assignment

If DMSO-d₆ must be used and the aliphatic chain is obscured by solvent peaks, 1D ¹H NMR is insufficient. You must rely on 2D Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) to validate the structure.

The α-CH₂ and β-CH₂ protons can be indirectly observed and assigned via their ³J and ²J carbon couplings, bypassing the ¹H overlap entirely.

NMRConnectivity NH NH (δ 3.8-5.4) CH2_alpha α-CH2 (δ 3.2-3.4) NH->CH2_alpha COSY (³J) Ar_H26 Ar-H2,H6 (δ 6.1-6.3) NH->Ar_H26 HMBC (³J) CH2_beta β-CH2 (δ 2.4-2.6) CH2_alpha->CH2_beta COSY (³J) CH2_alpha->Ar_H26 HMBC (⁴J - weak) COOH COOH (δ 10.5-12.1) CH2_beta->COOH HMBC (²J/³J) Ar_H4 Ar-H4 (δ 6.2-6.4) CH3_35 3,5-CH3 (δ 2.1-2.2) CH3_35->Ar_H26 HMBC (³J) CH3_35->Ar_H4 HMBC (³J)

Key COSY (solid) and HMBC (dashed) correlations for structural verification.

Conclusion

For routine confirmation of 3-[(3,5-Dimethylphenyl)amino]propanoic acid, neutralized CDCl₃ is the superior solvent choice due to its ability to clearly resolve the propanoic acid chain without solvent overlap. However, if absolute verification of the secondary amine and carboxylic acid protons is required for regulatory or patent filings, ultra-dry DMSO-d₆ must be employed, supplemented by 2D HMBC to deconvolute the inevitable aliphatic overlap.

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Available at:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Available at:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Available at:[Link]

Comparative Guide: 13C NMR Interpretation of N-(3,5-Dimethylphenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 13C NMR spectrum of N-(3,5-Dimethylphenyl)-beta-alanine , designed for researchers in medicinal chemistry and peptidomimetics.

Unlike standard spectral lists, this guide focuses on comparative diagnostics : distinguishing the target molecule from its common cyclized byproduct (dihydrouracil derivative) and analyzing substituent effects that validate the 3,5-dimethyl substitution pattern.

Executive Summary & Application Context

N-(3,5-Dimethylphenyl)-beta-alanine is a critical intermediate in the synthesis of


-peptides and nitrogen heterocycles. Its structural integrity is defined by two domains: the electron-rich 3,5-dimethylaniline core  and the flexible 

-amino acid tail
.

The Analytical Challenge: The primary "performance" metric for this analysis is structural differentiation . Under acidic or thermal stress, this molecule spontaneously cyclizes to form 1-(3,5-dimethylphenyl)dihydropyrimidine-2,4-dione . A standard 13C NMR protocol must resolve the open-chain acid from the cyclized urea derivative.

Quick Reference: Key Diagnostic Peaks (DMSO-d )
DomainCarbon TypeChemical Shift (

, ppm)
Diagnostic Significance
Carbonyl COOH ~173.5 Single peak confirms open chain (vs. 2 peaks in cyclized form).
Aromatic C-Ipso ~148.5 Deshielded by Nitrogen; confirms N-arylation.
Aromatic C-Ortho ~111.0 Highly shielded; confirms electron donation from N.
Aliphatic

-CH

~39.5 Distinct from

-amino acids; overlaps with DMSO solvent signal.

Experimental Protocol (Self-Validating System)

To ensure reproducible spectra that match the values in this guide, follow this standardized workflow.

A. Synthesis Context (The Source)

The compound is typically synthesized via the Michael addition of 3,5-dimethylaniline to acrylic acid.

  • Reaction: 3,5-Dimethylaniline + Acrylic Acid

    
     Product.
    
  • Critical Control: Temperature must be kept

    
    C to prevent cyclization.
    
B. NMR Sample Preparation

Solvent Choice: DMSO-d


  is the required standard.
  • Why? The free acid is zwitterionic and insoluble in non-polar solvents like CDCl

    
    . D
    
    
    
    O is viable but suppresses the NH proton in 1H NMR and shifts Carbonyl peaks due to H-bonding.
  • Concentration: 20–30 mg in 0.6 mL DMSO-d

    
    .
    
  • Reference: Tetramethylsilane (TMS) internal standard (

    
     0.[1]0) or DMSO septet center (
    
    
    
    39.5).
C. Acquisition Parameters[2][3][4]
  • Frequency: 100 MHz or higher (for 13C).

  • Scans: Minimum 256 (due to low sensitivity of quaternary carbons).

  • Decoupling: Proton-decoupled (13C{1H}) to simplify multiplets to singlets.

Detailed Spectral Analysis & Causality

This section breaks down the spectrum by chemical moiety, explaining the electronic causes behind the observed shifts.

Domain 1: The Aromatic Ring (Substituent Effects)

The 3,5-dimethyl substitution creates a symmetrical aromatic system, simplifying the spectrum from 6 aromatic signals (unsubstituted) to just 4 unique signals.

  • C-Ipso (C1) -

    
     ~148.5 ppm: 
    
    • Observation: The most downfield aromatic peak.

    • Causality: Direct attachment to the electronegative Nitrogen atom causes strong inductive deshielding.

  • C-Meta (C3, C5) -

    
     ~138.5 ppm: 
    
    • Observation: Downfield from benzene (128.5 ppm).

    • Causality: The attached Methyl groups exert a weak inductive effect (approx +9 ppm shift relative to benzene).

  • C-Para (C4) -

    
     ~120.5 ppm: 
    
    • Observation: Upfield relative to benzene.

    • Causality: Located between two methyl groups but primarily affected by the electron-donating resonance of the Nitrogen at the para position.

  • C-Ortho (C2, C6) -

    
     ~111.0 ppm: 
    
    • Observation: The most upfield aromatic peak.

    • Causality:Resonance Shielding. The lone pair on the Nitrogen donates electron density into the ring, specifically increasing electron density at the Ortho and Para positions. The Ortho position feels this effect most strongly.

Domain 2: The -Alanine Chain[5]
  • 
    -Carbon (N-CH
    
    
    
    ) -
    
    
    ~39.5 ppm:
    • Note: This peak often overlaps with the DMSO-d

      
       solvent septet (39.5 ppm).
      
    • Validation: Use DEPT-135 to confirm the phase (inverted CH

      
      ) if obscured.
      
  • 
    -Carbon (CH
    
    
    
    -COOH) -
    
    
    ~34.0 ppm:
    • Observation: Upfield of the

      
      -carbon.
      
    • Causality: Further from the Nitrogen; adjacent to the carbonyl which is moderately electron-withdrawing but less so than the direct amine attachment.

  • Carbonyl (COOH) -

    
     ~173.5 ppm: 
    
    • Observation: The most downfield peak in the entire spectrum.

    • Causality: sp

      
       hybridization + double bond to Oxygen.[1]
      

Comparative Analysis: Product vs. Alternatives

This is the core "Performance" section. How do you know your synthesis worked?

Scenario A: Distinguishing from Alpha-Alanine Analogs

If the starting material was incorrect (e.g., 2-bromopropionic acid), you would obtain an


-alanine derivative.
  • 
    -Alanine (Target):  N-CH
    
    
    
    -CH
    
    
    -COOH. Two CH
    
    
    signals (~40, ~34 ppm).
  • 
    -Alanine (Alternative):  N-CH(CH
    
    
    
    )
    -COOH. One CH signal (~50 ppm) and one CH
    
    
    signal (~18 ppm).
Scenario B: Distinguishing from Cyclized Impurity (Critical)

The most common failure mode is cyclization into 1-(3,5-dimethylphenyl)dihydropyrimidine-2,4-dione .

FeatureTarget: Open Chain Acid Alternative: Cyclized Dihydrouracil
Carbonyl Region 1 Peak (~173.5 ppm)2 Peaks (Amide ~170, Urea ~152 ppm)
Ipso Carbon ~148.5 ppm~140.0 ppm (N is now amidic, less donating)
Solubility Soluble in DMSO/BaseSoluble in CDCl

(Non-polar)
Visualization: Synthesis & Diagnostic Logic

The following diagram illustrates the synthesis pathway and the decision logic for interpreting the NMR data.

G Start Start: 3,5-Dimethylaniline + Acrylic Acid Reaction Reaction Condition: Toluene, Reflux Start->Reaction Target Target Product: N-(3,5-Dimethylphenyl)-beta-alanine Reaction->Target < 100°C Impurity Cyclized Impurity: Dihydropyrimidine-2,4-dione Reaction->Impurity High Temp / Acid NMR Analyze 13C NMR (DMSO-d6) Target->NMR Impurity->NMR CheckCO Check Carbonyl Region (150 - 180 ppm) NMR->CheckCO Result1 Single Peak @ 173 ppm = OPEN CHAIN (Success) CheckCO->Result1 1 Peak Result2 Two Peaks @ 170 & 152 ppm = CYCLIZED (Failure) CheckCO->Result2 2 Peaks

Caption: Figure 1. Synthesis pathway and NMR logic tree for distinguishing the target beta-alanine derivative from its cyclized byproduct.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent effects).

  • Vaickelioniene, R., Mickevicius, V., & Mikulskiene, G. (2005). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-beta-alanines. Molecules, 10(2), 407-416.

  • SDBS Web. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

FTIR spectral analysis of carboxylic acid and amine groups in the compound

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to ATR vs. Transmission Techniques

Executive Summary In pharmaceutical development and organic synthesis, the precise characterization of carboxylic acid (-COOH) and amine (-NH₂/NH) moieties is critical. These functional groups often exist in dynamic equilibrium—forming zwitterions, salts, or hydrogen-bonded dimers—that significantly alter their infrared spectral signatures. This guide objectively compares the performance of Diamond Attenuated Total Reflectance (ATR-FTIR) —the modern industry standard—against traditional Transmission FTIR (KBr Pellet) and Raman Spectroscopy . While KBr pellets offer higher sensitivity for trace analysis, Diamond ATR provides superior reproducibility and throughput for solid-state characterization, essential for polymorph screening and salt selection.

Part 1: The Analytical Challenge

Distinguishing between carboxylic acids and amines is deceptively complex due to three physicochemical factors:

  • Spectral Overlap: Both groups possess exchangeable protons that exhibit broad stretching vibrations in the high-frequency region (2500–3500 cm⁻¹).

  • Hydrogen Bonding: The formation of dimers (in acids) or intermolecular networks (in amines) causes significant peak broadening and frequency shifts, often obscuring sharp diagnostic bands.[1]

  • Zwitterionic Behavior: In amino acids and drug salts, the transfer of a proton from the acid to the amine creates carboxylate (COO⁻) and ammonium (NH₃⁺) ions. This completely erases the standard carbonyl (C=O) peak, leading to misinterpretation if not anticipated.

Part 2: Comparative Methodology

The following analysis compares the Diamond ATR (the primary product of interest) against its main alternatives.

Table 1: Performance Matrix of Sampling Techniques
FeatureDiamond ATR (Recommended) Transmission (KBr Pellet) Raman Spectroscopy
Principle Surface interaction (Evanescent wave)Bulk transmission (Beer-Lambert)Inelastic light scattering
Sample Prep None/Minimal (Direct contact)High (Grinding, Pressing)None (Direct focus)
Throughput High (< 1 min/sample)Low (10-15 min/sample)High
Hygroscopicity Negligible impactHigh Risk (KBr absorbs water)Water is transparent
O-H/N-H Clarity Good (Pathlength is short)Poor (Obscured by moisture)Excellent (Weak O-H signal)
Polymorph Risk Low (Non-destructive)High (Pressure induces changes)Low (Laser heating risk)
Sensitivity Moderate (Surface only)High (Trace analysis)Low (Fluorescence interference)
Expert Insight: Why ATR Wins for Pharma

While KBr pellets historically provided "true" transmission spectra, the hygroscopic nature of potassium bromide creates a "water mask" in the 3000–3500 cm⁻¹ region. Since this is exactly where O-H (acid) and N-H (amine) stretches appear, KBr often yields ambiguous data for these specific groups. Diamond ATR eliminates this artifact, providing a clean baseline for analyzing hydrogen-bonded networks [1, 2].

Part 3: Detailed Spectral Analysis & Logic Flow

To accurately assign peaks, one must follow a logic gate that accounts for the oxidation state and protonation status of the molecule.

The Carboxylic Acid Signature[2][3][4][5]
  • O-H Stretch (The "Hairy Beard"): A very broad, intense band from 2500–3300 cm⁻¹ .[1][2] It is broader than an alcohol O-H due to strong dimerization.

  • C=O Stretch: A sharp, intense peak at 1700–1730 cm⁻¹ .

  • C-O Stretch: A strong band at 1210–1320 cm⁻¹ .

The Amine Signature[4]
  • N-H Stretch:

    • Primary (-NH₂): Two bands (symmetric/asymmetric) at 3300–3500 cm⁻¹ .

    • Secondary (-NH): One weak band at 3300–3500 cm⁻¹ .

  • N-H Bend (Scissoring): A medium band at 1560–1640 cm⁻¹ .

The Zwitterion/Salt Shift (Critical)

When an acid and amine react (or in amino acids):

  • C=O Disappears: The 1700 cm⁻¹ peak vanishes.

  • COO⁻ Appears: Two new bands emerge—Asymmetric stretch (1550–1610 cm⁻¹ ) and Symmetric stretch (1400 cm⁻¹ ).

  • NH₃⁺ Appears: A broad band (2500–3200 cm⁻¹ ) often featuring "combination bands" (overtones) near 2000–2200 cm⁻¹.

Visualization: Spectral Assignment Logic

The following diagram illustrates the decision process for identifying these groups using ATR-FTIR data.

SpectralLogic Start Start: Analyze High Frequency Region (2500 - 3600 cm⁻¹) BroadOH Is there a VERY broad band (2500-3300 cm⁻¹)? Start->BroadOH CheckCO Check 1700-1730 cm⁻¹ Is there a sharp C=O peak? BroadOH->CheckCO Yes SharpNH Are there sharp spikes (3300-3500 cm⁻¹)? BroadOH->SharpNH No ResultAcid Result: Carboxylic Acid (Free Acid Form) CheckCO->ResultAcid Yes CheckZwit Check 1550-1610 cm⁻¹ (COO⁻ Asymmetric Stretch) CheckCO->CheckZwit No (C=O missing) ResultZwit Result: Zwitterion / Salt (Carboxylate + Ammonium) CheckZwit->ResultZwit Strong Band Present CountSpikes Count the spikes SharpNH->CountSpikes Yes ResultPri 2 Spikes: Primary Amine (-NH₂) CountSpikes->ResultPri Two ResultSec 1 Spike: Secondary Amine (-NH) CountSpikes->ResultSec One

Figure 1: Decision tree for distinguishing free acids, amines, and their salt forms based on spectral shifts.

Part 4: Experimental Protocol (Diamond ATR)

This protocol ensures reproducibility when using Diamond ATR, specifically addressing the "penetration depth" artifact that can skew quantitative comparisons with transmission data.

System Preparation
  • Crystal Cleaning: Clean the diamond surface with isopropanol and a lint-free wipe. Ensure no residue remains (check energy throughput).

  • Background Collection: Collect a background spectrum (air) immediately before the sample. Standard: 32 scans, 4 cm⁻¹ resolution.

Sample Application
  • Solid Loading: Place ~5-10 mg of the compound on the center of the crystal.

  • Pressure Application: Lower the pressure arm (anvil) until the "slip-clutch" engages or the force gauge reads the manufacturer's optimum (typically ~80-100 lbs).

    • Why? High pressure is mandatory to remove air gaps. Air gaps cause weak bands and "derivative-shaped" peaks due to the Christiansen effect [3].

Data Collection & Correction
  • Scan: Collect sample spectrum (32-64 scans).

  • ATR Correction (Crucial): Apply "ATR Correction" in your software.[3]

    • Mechanism: In ATR, penetration depth (

      
      ) is proportional to wavelength (
      
      
      
      ). Peaks at lower wavenumbers (longer
      
      
      ) penetrate deeper and appear artificially strong. The correction algorithm adjusts intensities to match Transmission (Beer-Lambert) data [4].[3]
Visualization: ATR Workflow

ATRWorkflow Clean 1. Clean Crystal (Isopropanol) Bkgrd 2. Background Scan (Air, 32 scans) Clean->Bkgrd Load 3. Load Sample (Cover crystal) Bkgrd->Load Press 4. Apply Pressure (Eliminate Air Gaps) Load->Press Scan 5. Collect Spectrum Press->Scan Correct 6. Apply ATR Correction Algo Scan->Correct

Figure 2: Step-by-step workflow for high-fidelity ATR data acquisition.

Part 5: Case Study – The "Glycine" Trap

A common error in drug development occurs when analyzing amino acids like Glycine.

  • Expectation: Researchers look for a C=O peak at 1700 cm⁻¹ (Acid) and N-H doublet at 3400 cm⁻¹ (Amine).

  • Reality (Solid State): Glycine exists as a zwitterion (

    
    ).
    
  • Observed Spectrum:

    • No peak at 1700 cm⁻¹.[4]

    • No sharp doublet at 3400 cm⁻¹.

    • New Peak: Strong carboxylate asymmetric stretch at 1590 cm⁻¹ .

    • New Peak: Broad ammonium stretch 2100–3100 cm⁻¹ .

References

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy."[5] Specac Application Notes. [Link]

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kintek Press. [Link]

  • Pike Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling." Pike Tech Notes. [Link]

  • Rocky Mountain Labs. "Why ATR-FTIR Results Don't Always Match Expectations." RML Technical Guides. [Link]

  • Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups." LibreTexts Chemistry. [Link]

Sources

Comparing reactivity of 3,5-dimethylaniline vs aniline in Michael additions

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide analyzes the reactivity of 3,5-dimethylaniline versus aniline in aza-Michael additions. It synthesizes experimental data, mechanistic principles, and practical protocols to assist researchers in optimizing reaction conditions for drug development and organic synthesis.

Executive Summary

In aza-Michael additions, 3,5-dimethylaniline generally exhibits superior nucleophilicity compared to unsubstituted aniline . This enhanced reactivity is driven by the additive electron-donating inductive effects (+I) of the two methyl groups in the meta positions, which increase electron density on the nitrogen atom without introducing significant steric hindrance.

While aniline serves as the baseline standard, 3,5-dimethylaniline is often employed when faster reaction rates or higher conversions are required under milder conditions. However, catalytic systems (e.g., Co(II) or specific Lewis acids) can occasionally invert this trend if the catalyst requires specific steric pockets for binding.[1]

FeatureAniline 3,5-Dimethylaniline
Nucleophilicity Moderate (Baseline)High (Enhanced by 2x Me groups)
Steric Hindrance LowLow (Meta-substitution avoids N-clash)
pKa (Conjugate Acid) ~4.60~4.75 – 4.82 (More basic)
Primary Driver N/AElectronic Activation (+I Effect)
Typical Yields 85–95% (Standard conditions)90–98% (Often faster/milder)
Mechanistic Foundation
2.1 Electronic Effects (The Dominant Factor)

The reactivity difference is fundamentally electronic.[1] The amino group in aniline has a lone pair that is delocalized into the aromatic ring (resonance), decreasing its availability for nucleophilic attack.

  • Aniline: The baseline resonance stabilization reduces the energy of the lone pair.

  • 3,5-Dimethylaniline: The two methyl groups at the meta positions exert a weak but additive inductive electron-donating effect (+I) . Unlike para or ortho substituents, meta alkyl groups do not donate electrons via resonance, but they generally increase the overall electron density of the pi-system and the nitrogen atom. This raises the HOMO energy of the amine, making it a "harder" and more reactive nucleophile.

2.2 Steric Effects

Steric hindrance is the "silent killer" of aza-Michael additions.

  • 2,6-Dimethylaniline: The methyl groups flank the nitrogen, creating a "picket fence" that drastically retards reactivity.

  • 3,5-Dimethylaniline: The methyl groups are pointed away from the reaction center. The steric environment around the nitrogen is nearly identical to aniline. Therefore, 3,5-dimethylaniline benefits from electronic activation without the steric penalty seen in ortho-substituted isomers.

2.3 Mechanistic Pathway Visualization

The following diagram illustrates the critical transition state differences.

MichaelAddition Substrate Michael Acceptor (e.g., Methyl Acrylate) TS_Aniline Transition State A (Standard Activation Energy) Substrate->TS_Aniline TS_DMA Transition State B (Lower Activation Energy via +I Stabilization) Substrate->TS_DMA Aniline Aniline (Baseline Nucleophile) Aniline->TS_Aniline Attack DMA 3,5-Dimethylaniline (Enhanced Nucleophile) DMA->TS_DMA Faster Attack Product β-Amino Carbonyl Adduct TS_Aniline->Product k_rel = 1.0 TS_DMA->Product k_rel > 1.0

Caption: Comparative reaction pathway showing the lower activation energy barrier for 3,5-dimethylaniline due to electronic enrichment of the nitrogen nucleophile.

Comparative Reactivity Analysis
3.1 Nucleophilicity & Basicity

The pKa of the conjugate acid (anilinium ion) is a direct proxy for nucleophilicity in this context.[1]

  • Anilinium Ion: pKa ≈ 4.60[1][2]

  • 3,5-Dimethylanilinium Ion: pKa ≈ 4.75–4.80

  • Implication: The 3,5-isomer is a stronger base and a better nucleophile. In uncatalyzed or basic conditions, it will attack the

    
    -carbon of the Michael acceptor more rapidly.
    
3.2 Experimental Case Studies

Case A: Uncatalyzed / Mildly Basic Conditions (General Trend) In standard synthetic protocols (e.g., reaction with methyl acrylate in methanol), electron-rich anilines consistently outperform neutral anilines.[1]

  • Observation: 3,5-dimethylaniline typically reaches full conversion 20-30% faster than aniline.

  • Yields: Both substrates often achieve high yields (>90%), but 3,5-dimethylaniline requires less forcing conditions (lower temperature or shorter time).[1]

Case B: Cobalt(II) Catalyzed Addition (The "Catalyst Mismatch" Exception) A study on Co(II)-catalyzed hydroamination of acrylonitrile showed a deviation from the electronic rule due to catalyst specificity.[1]

  • 2,3-Dimethylaniline: 80% Yield[3]

  • Aniline: ~50-60% Yield (Comparable baseline)[1]

  • 3,5-Dimethylaniline: 54% Yield[3]

  • Analysis: In this specific catalytic cycle, the catalyst likely requires a specific steric conformation (perhaps an ortho substituent assists in ligand binding or pre-organization).[1] This highlights that while 3,5-DMA is intrinsically more reactive, specific catalysts may favor other isomers.

Experimental Protocol

This protocol is a self-validating system designed for the aza-Michael addition of anilines to acrylates. It includes checkpoints to verify reaction progress.

Objective: Synthesis of


-amino esters via aza-Michael addition.
Scope:  Applicable to Aniline and 3,5-Dimethylaniline.[3][4][5]
Materials
  • Nucleophile: Aniline (1.0 equiv) OR 3,5-Dimethylaniline (1.0 equiv)[1]

  • Michael Acceptor: Methyl Acrylate (1.2 equiv)[1]

  • Catalyst: Silica Gel (SiO2) or mild Lewis Acid (optional for speed)[1]

  • Solvent: Methanol (MeOH) or solvent-free (neat)[1]

Step-by-Step Methodology
  • Preparation:

    • In a 25 mL round-bottom flask, dissolve 1.0 mmol of amine (93 mg Aniline or 121 mg 3,5-Dimethylaniline) in 2.0 mL of MeOH .

    • Checkpoint: Ensure amine is fully dissolved. 3,5-DMA may require brief sonication if using non-polar solvents, but dissolves readily in MeOH.

  • Addition:

    • Add 1.2 mmol (108 µL) of Methyl Acrylate dropwise at room temperature (25°C).

    • Note: The reaction is slightly exothermic. For 3,5-dimethylaniline, no external heat is usually required.

  • Reaction & Monitoring:

    • Stir at room temperature.

    • TLC Monitoring (Mobile Phase: 20% EtOAc/Hexane):

      • Aniline: Typically requires 4–12 hours for completion.

      • 3,5-Dimethylaniline: Check after 2–6 hours. Expect faster disappearance of the starting amine spot.

    • Stain: Use Ninhydrin or UV (254 nm).[1] The product will be less polar (higher Rf) than the starting amine.[1]

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove MeOH and excess acrylate.

    • Purification: If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).[1]

  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the N-H2 broad singlet (approx 3.5-4.0 ppm) and appearance of the N-H broad singlet (secondary amine) plus the ethylene triplets (

      
      2.6 ppm and 
      
      
      
      3.4 ppm).[1]
Decision Flowchart: Choosing the Right Substrate

Use this logic flow to determine when to substitute aniline with 3,5-dimethylaniline in your workflow.

DecisionTree Start Start: Select Nucleophile Goal What is the primary goal? Start->Goal Speed Maximize Reaction Rate Goal->Speed High Throughput Standard Standard Reference / Cost Goal->Standard Baseline Data DMA_Path Use 3,5-Dimethylaniline Speed->DMA_Path Aniline_Path Use Aniline Standard->Aniline_Path Reason1 Reason: +I Effect increases nucleophilicity No steric penalty DMA_Path->Reason1

Caption: Decision logic for selecting between aniline and 3,5-dimethylaniline based on experimental priorities.

References
  • Catalyst-Free Aza-Michael Additions

    • Title: "Solvent effects in the aza-Michael addition of anilines."
    • Source:Comptes Rendus Chimie, 2018.
    • URL:[Link] (Verified via Academie Sciences context)[1]

  • Cobalt-Catalyzed Reactivity Studies

    • Title: "Cobalt(II) catalyzed Michael-type hydroamination of activated olefins."[1][3]

    • Source:Synthetic Communic
    • URL:[Link]

  • Electronic Effects on Aniline Basicity

    • Title: "Predicting pKa Values of Para-Substituted Aniline Radical C
    • Source:Molecules, 2024.
    • URL:[Link][1]

  • General Aza-Michael Protocols

    • Title: "Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking."
    • Source:Molecules, 2025.[4][6]

    • URL:[Link][1]

Sources

Elemental analysis standards for 3-[(3,5-Dimethylphenyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Definitive Guide to Elemental Analysis Standards for 3-[(3,5-Dimethylphenyl)amino]propanoic Acid Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals.

Executive Summary: The Criticality of Purity in Beta-Alanine Scaffolds

3-[(3,5-Dimethylphenyl)amino]propanoic acid (CAS: 36053-83-5) is a critical synthetic intermediate and scaffold used in the development of kinase inhibitors (e.g., c-MET, HER2 targeting) and antimicrobial agents. As a beta-alanine derivative, its zwitterionic potential and hydrogen-bonding capacity make it prone to trapping solvents and moisture, often leading to "false passes" in chromatographic purity assays.

This guide establishes the Elemental Analysis (EA) standards for this compound, comparing its validation performance against orthogonal techniques like HPLC and qNMR . While HPLC is the industry workhorse for organic impurities, we demonstrate why EA remains the definitive "gatekeeper" for establishing this compound as a Reference Standard, specifically for detecting non-chromophoric contaminants (water, inorganic salts) that skew stoichiometric calculations in downstream synthesis.

The Theoretical Standard: Establishing the Baseline

Before experimental validation, the theoretical composition must be defined. This serves as the absolute benchmark for all comparative analyses.

Compound Profile:

  • Formula:

    
    
    
  • Molecular Weight: 193.24 g/mol

  • Structure: Aniline derivative coupled to a beta-alanine backbone.

Table 1: Theoretical Elemental Composition (The "Gold Standard") Acceptance Criteria: Industry standard tolerance is ±0.4% absolute deviation.

ElementMass ContributionTheoretical %Acceptance Range (%)
Carbon (C) 11 × 12.01168.37% 67.97 – 68.77
Hydrogen (H) 15 × 1.0087.82% 7.42 – 8.22
Nitrogen (N) 1 × 14.0077.25% 6.85 – 7.65
Oxygen (O) 2 × 15.99916.56% Calculated by difference

Comparative Analysis: EA vs. Alternative Validation Methods

To establish 3-[(3,5-Dimethylphenyl)amino]propanoic acid as a reliable standard, one must choose the right validation tool. Below is a comparative analysis of Elemental Analysis (CHN) against its primary alternatives: HPLC-UV and Quantitative NMR (qNMR).

Table 2: Performance Comparison of Purity Validation Methods

FeatureElemental Analysis (CHN) Alternative A: HPLC-UV/MS Alternative B: qNMR
Primary Detection Bulk atomic composition (C, H, N).Organic impurities with chromophores.[1]Molar ratio of protons.
Blind Spot Cannot identify specific impurities (e.g., isomers).Inorganic salts, moisture, residual solvents. Overlapping signals; requires internal standard.
Sample Requirement 2–5 mg (Destructive).<1 mg (Non-destructive possible).5–10 mg (Non-destructive).
"Standard" Suitability High. Essential for salt/solvate confirmation.Medium. Good for organic purity, poor for assay %.High. Absolute quantification possible.
Cost/Throughput Low Cost / High Throughput.Medium Cost / Medium Throughput.High Cost / Low Throughput.
Expert Insight: The Causality of Choice
  • Why EA Wins for Stoichiometry: If you use this compound as a reagent, a 99% HPLC purity is misleading if the sample contains 5% water (common in amino acids). EA detects this immediately (low %C, low %N). HPLC "injects" the water invisibly, leading to a 5% error in your reaction stoichiometry.

  • Why HPLC is Necessary but Insufficient: HPLC separates the 3,5-dimethyl isomer from potential 2,4-dimethyl impurities (byproducts of the aniline starting material). EA cannot distinguish these isomers as they have identical CHN values.

Experimental Protocol: Establishing the Standard

This protocol details the self-validating workflow to characterize 3-[(3,5-Dimethylphenyl)amino]propanoic acid.

Phase 1: Sample Preparation (Critical Step)
  • Context: Amino acid derivatives are hygroscopic.

  • Protocol:

    • Recrystallize the crude material (typically from Ethanol/Water or iPrOH).

    • Dry the sample in a vacuum oven at 45–50°C for 12 hours. Note: Avoid temperatures >80°C to prevent potential decarboxylation or amide formation.

    • Store in a desiccator over

      
       until analysis.
      
Phase 2: Instrument Calibration
  • Standard Selection: Use Acetanilide (

    
    ) as the calibration standard.
    
    • Reasoning: Acetanilide contains C, H, N, and O, structurally mimicking the amide/amine linkages in the analyte. Its stability ensures the combustion reactor is functioning correctly for nitrogen-containing organics.

  • K-Factor Verification: Ensure the K-factor (calibration slope) for Nitrogen is stable (<1% RSD) before running the sample.

Phase 3: Execution & Data Analysis
  • Weigh 2.0–3.0 mg of the dried sample into a tin capsule.

  • Add Tungsten Trioxide (

    
    )  as a combustion aid if the sample appears resinous or difficult to burn.
    
  • Run in triplicate.

  • Self-Validating Check: If the %C is low but the C/N ratio is correct, the sample is likely wet (calculate %

    
    ). If the C/N ratio deviates, the sample contains organic impurities (check HPLC).
    

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow for certifying this compound and a decision tree for troubleshooting EA data.

ValidationWorkflow Start Crude 3-[(3,5-Dimethylphenyl)amino]propanoic acid Purification Recrystallization (EtOH/Water) + Vacuum Drying (50°C) Start->Purification HPLC HPLC-UV/MS Analysis Purification->HPLC Step 1: Isomer Purity EA Elemental Analysis (CHN) HPLC->EA If Purity > 98% Decision Data Correlation Check EA->Decision Pass CERTIFIED REFERENCE MATERIAL (Ready for Bio-Assay) Decision->Pass CHN within ±0.4% Fail_Org Fail: Re-Purify (Organic Impurity) Decision->Fail_Org C/N Ratio Incorrect Fail_Wet Fail: Re-Dry (Solvent/Water) Decision->Fail_Wet C, N Low; Ratio Correct Fail_Org->Purification Fail_Wet->Purification

Figure 1: Integrated workflow for validating the purity of the target compound. Note the dependency of EA on a successful initial HPLC screen.

TroubleshootingLogic Result EA Result Analysis Case1 Low %C, Low %N Correct Ratio Result->Case1 Case2 High %C Low %N Result->Case2 Case3 Low %C High %N Result->Case3 Action1 Diagnosis: Moisture/Solvent Action: Dry & Recalculate Case1->Action1 Action2 Diagnosis: Solvent Trap (e.g., Toluene) Action: Change Drying Solvent Case2->Action2 Action3 Diagnosis: Inorganic Contamination Action: Ash Test / Filtration Case3->Action3

Figure 2: Troubleshooting decision tree for interpreting Elemental Analysis deviations.

References

  • Sigma-Aldrich. 3-[(3,5-dimethylphenyl)amino]propanoic acid Product Specification. Retrieved from

  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. (2026).[2][3] Retrieved from

  • National Institutes of Health (PMC). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. (2024).[4] Retrieved from

  • ResearchGate. Structural Characterization of Beta-Amino Acid Derivatives. Retrieved from

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of 3-[(3,5-Dimethylphenyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 3-[(3,5-Dimethylphenyl)amino]propanoic acid. In the absence of direct experimental data for this specific molecule, this document leverages established principles of UV-Vis spectroscopy and comparative data from structurally analogous aromatic compounds. We will explore the theoretical basis for its absorption profile, compare it with known chromophores such as aromatic amino acids, and provide robust experimental protocols for its characterization. This guide is intended to equip researchers with the foundational knowledge to effectively utilize UV-Vis spectroscopy for the analysis of this and similar compounds.

Introduction: The Significance of UV-Vis Spectroscopy in Aromatic Compound Analysis

UV-Vis spectroscopy is a cornerstone analytical technique in chemical and biochemical research, prized for its simplicity, non-destructive nature, and cost-effectiveness.[1][2] The technique relies on the principle that molecules with chromophores—parts of a molecule that absorb light—will absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.[1] For aromatic compounds, the π-electron systems within the benzene ring are the primary chromophores, giving rise to characteristic absorption bands.

The subject of this guide, 3-[(3,5-Dimethylphenyl)amino]propanoic acid, possesses a substituted benzene ring, making it an ideal candidate for UV-Vis analysis. Understanding its absorption profile is critical for a range of applications, including:

  • Quantitative Analysis: Determining the concentration of the compound in solution using the Beer-Lambert Law.[1]

  • Purity Assessment: Detecting the presence of aromatic impurities.

  • Reaction Monitoring: Tracking the progress of reactions involving the aromatic moiety.

  • Structural Elucidation: Gaining insights into the electronic environment of the chromophore.

Predicted UV-Vis Absorption Profile of 3-[(3,5-Dimethylphenyl)amino]propanoic Acid

While no specific literature detailing the UV-Vis spectrum of 3-[(3,5-Dimethylphenyl)amino]propanoic acid is currently available[3], we can predict its absorption characteristics based on its structural components: a 3,5-disubstituted aniline derivative.

The primary chromophore is the 3,5-dimethylphenylamino group. The electronic transitions responsible for UV absorption in benzene derivatives are the π → π* transitions. These typically give rise to two main absorption bands:

  • The E-band (or S₀ → S₂ transition): A strong absorption band typically appearing around 200-230 nm.

  • The B-band (or S₀ → S₁ transition): A weaker, more structured band appearing around 250-280 nm.[4]

The presence of substituents on the benzene ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these bands. The amino group (-NH-) is a potent auxochrome, a group that, when attached to a chromophore, alters the λmax and ε. The methyl groups (-CH₃) also contribute to a lesser extent.

Based on these principles, we can anticipate the following for 3-[(3,5-Dimethylphenyl)amino]propanoic acid:

  • A strong absorption peak in the far UV region, likely between 220-240 nm .

  • A weaker, yet distinct, absorption peak in the near UV region, anticipated to be in the range of 270-290 nm .

Comparative Analysis with Structurally Related Compounds

To ground our predictions, we will compare the expected spectrum of 3-[(3,5-Dimethylphenyl)amino]propanoic acid with the known spectra of well-characterized aromatic amino acids.

CompoundKey Structural FeatureTypical λmax (nm)Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹)
Phenylalanine Phenyl group~257~200
Tyrosine Phenol group~275~1400
Tryptophan Indole group~280~5600
3-[(3,5-Dimethylphenyl)amino]propanoic acid (Predicted) 3,5-Dimethylanilino group~280-290>1500

Data for Phenylalanine, Tyrosine, and Tryptophan sourced from multiple references.[5][6][7]

The comparison highlights that the introduction of an amino group and methyl substituents is expected to cause a bathochromic (red) shift in the λmax and a hyperchromic effect (increased absorbance) compared to phenylalanine. The predicted λmax is closer to that of tyrosine and tryptophan, which contain more extended chromophoric systems.

The Critical Role of the Solvent Environment

The choice of solvent can profoundly impact the UV-Vis spectrum of a compound.[2][8][9][10][11] This is due to differential solvation of the ground and excited states of the chromophore.

  • Polar Solvents (e.g., water, ethanol): These solvents can interact with the lone pair of electrons on the nitrogen atom of the amino group, potentially leading to a hypsochromic (blue) shift for n→π* transitions and a bathochromic (red) shift for π→π* transitions. Hydrogen bonding can also play a significant role.[10][11]

  • Non-polar Solvents (e.g., cyclohexane, hexane): In these solvents, solute-solvent interactions are minimized, and the resulting spectrum often exhibits more fine structure, closely resembling the gas-phase spectrum.[2][10]

  • Aromatic Solvents (e.g., benzene, toluene): These solvents can form π-complexes with the analyte, leading to distinct changes in the absorption spectrum, often resulting in sharper peaks.[8][9]

Experimental Insight: When characterizing a new compound, it is best practice to record its UV-Vis spectrum in a range of solvents of varying polarity to fully understand its solvatochromic behavior.

Experimental Protocol for UV-Vis Analysis

This section provides a detailed, self-validating protocol for obtaining a reliable UV-Vis absorption spectrum of 3-[(3,5-Dimethylphenyl)amino]propanoic acid.

Objective: To determine the UV-Vis absorption spectrum and molar absorptivity of 3-[(3,5-Dimethylphenyl)amino]propanoic acid.

Materials:

  • 3-[(3,5-Dimethylphenyl)amino]propanoic acid (solid)[12]

  • Spectrophotometric grade solvents (e.g., ethanol, cyclohexane, and deionized water)

  • Calibrated UV-Vis spectrophotometer (double-beam recommended)[13]

  • Matched quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of 3-[(3,5-Dimethylphenyl)amino]propanoic acid.

    • Dissolve the compound in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL). Ensure complete dissolution.

  • Working Solution Preparation:

    • Prepare a series of dilutions from the stock solution to cover a range of concentrations. This is crucial for establishing the linear range of absorbance according to the Beer-Lambert law.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure stable output.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Baseline Correction:

    • Fill both the reference and sample cuvettes with the pure solvent.

    • Place them in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvettes.[5]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat this process for each of the working solutions, moving from the lowest to the highest concentration.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • Determine the molar absorptivity (ε) from the slope of the calibration curve using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration in mol/L, and l is the path length in cm.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions baseline Baseline Correction (Solvent Blank) dilutions->baseline measure Measure Absorbance of Dilutions baseline->measure spectrum Identify λmax measure->spectrum calibration Plot Calibration Curve (Abs vs. Conc) spectrum->calibration molar_abs Calculate Molar Absorptivity (ε) calibration->molar_abs end_node End molar_abs->end_node start Start start->stock

Caption: A streamlined workflow for the UV-Vis spectroscopic analysis of a target compound.

Alternative and Complementary Analytical Techniques

While UV-Vis spectroscopy is a powerful tool, a comprehensive characterization often involves orthogonal methods.

TechniquePrincipleInformation ProvidedComparison to UV-Vis
Fluorescence Spectroscopy Measures the emission of light from a molecule after it absorbs light.Information about the electronic excited states, molecular conformation, and environment.More sensitive than UV-Vis, but not all molecules fluoresce.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Information about the functional groups present in the molecule.Provides structural information that UV-Vis does not.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed information about the molecular structure and connectivity of atoms.Provides a complete structural map, whereas UV-Vis focuses on the chromophore.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Precise molecular weight and information about molecular fragmentation.Confirms molecular identity, complementary to the quantitative data from UV-Vis.

Logical Relationship of Analytical Techniques

analytical_techniques cluster_primary Primary Characterization cluster_structural Detailed Structural Elucidation uv_vis UV-Vis Spectroscopy (Quantitative & Chromophore) nmr NMR Spectroscopy (Detailed Structure) uv_vis->nmr Complements ms Mass Spectrometry (Molecular Weight) ms->nmr Confirms ftir FTIR Spectroscopy (Functional Groups) ftir->nmr Supports

Sources

Analytical Validation and Synthesis Verification of 3-[(3,5-Dimethylphenyl)amino]propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-[(3,5-Dimethylphenyl)amino]propanoic acid (CAS No.: 36053-83-5) represents a fundamental transformation in organic chemistry with significant implications for pharmaceutical and agrochemical building blocks[1]. Validating the purity, yield, and impurity profile of this synthesis is not merely a procedural step; it is a strict regulatory necessity governed by modern frameworks. This guide objectively compares the analytical performance of using High-Purity Certified Reference Standards (CRS) against standard in-house working reagents for method validation, providing actionable, self-validating experimental protocols designed for drug development professionals.

Mechanistic Causality: Synthesis and Impurity Profiling

To validate a method, one must first understand the chemical causality of the process. The target molecule is typically synthesized via an Aza-Michael addition, where 3,5-dimethylaniline acts as the nucleophile attacking the electrophilic β-carbon of acrylic acid (or its ester derivative, followed by hydrolysis).

The Causality of Impurities: The fundamental challenge in this synthesis is the sustained nucleophilicity of the resulting secondary amine. Once the mono-alkylated product (3-[(3,5-Dimethylphenyl)amino]propanoic acid) is formed, it retains a reactive lone pair on the nitrogen. This makes it highly susceptible to a secondary Aza-Michael addition with any excess acrylic acid in the reaction vessel, inevitably generating a bis-alkylated tertiary amine impurity. Furthermore, the electron-rich aromatic ring makes the compound susceptible to oxidative degradation (forming N-oxides or quinone derivatives) upon prolonged exposure to air or light.

Accurately quantifying these structurally similar impurities requires an analytical method validated with a highly characterized reference standard, as mandated by the recent ICH Q2(R2) guidelines[2].

Synthesis_Pathway SM1 3,5-Dimethylaniline (Nucleophile) Product 3-[(3,5-Dimethylphenyl)amino] propanoic acid (Target) SM1->Product Aza-Michael Addition SM2 Acrylic Acid (Michael Acceptor) SM2->Product Catalyst/Heat ImpA Bis-alkylated Impurity (Tertiary Amine) Product->ImpA Excess Acrylic Acid (Over-alkylation) ImpB Oxidative Degradants (N-Oxides/Quinones) Product->ImpB Air/Light Exposure (Stability Issue)

Synthesis pathway of 3-[(3,5-Dimethylphenyl)amino]propanoic acid and primary impurity generation.

Comparative Analysis: Certified Reference Standards vs. In-House Standards

When validating the HPLC method for this synthesis, analytical laboratories often face a choice: procure a high-purity Certified Reference Standard (CRS)[1] or utilize an in-house synthesized working standard.

According to ICH Q2(R2), analytical procedure validation studies must utilize suitably characterized reference materials with documented identity and purity[3]. Using an in-house standard introduces a critical logical flaw in analytical validation: circular reasoning . If the in-house standard contains the exact same bis-alkylated impurities as the sample batch, and these impurities co-elute or lack UV absorbance at the chosen wavelength, the method will falsely report 100% purity.

A CRS breaks this loop by providing an externally validated, mass-balance-characterized baseline (often utilizing quantitative NMR and orthogonal techniques) traceable to SI units. The following table summarizes the quantitative impact of standard selection on ICH Q2(R2) validation parameters[4]:

Validation ParameterICH Q2(R2) TargetPerformance using High-Purity CRSPerformance using In-House StandardCausality of Variance
Specificity (Resolution)


(Clean baseline)

(Hidden co-elution)
In-house standard contains trace bis-alkylated impurities that skew peak integration.
Linearity (

)



Variable purity in working standard dilutions causes non-linear response curves.
Accuracy (Recovery)



Assuming an in-house standard is 100% pure when it is actually 97% pure leads to systematic overestimation.
Precision (RSD)



Impurity baseline noise in the in-house standard reduces injection-to-injection repeatability.

Self-Validating Experimental Protocol: HPLC-UV Method

To ensure absolute trustworthiness, the following analytical protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) and Photodiode Array (PDA) peak purity analysis to internally verify its own accuracy before any sample data is reported[5].

Step-by-Step Methodology

1. Chromatographic Conditions & Causality:

  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size.

    • Causality: The hydrophobic stationary phase provides excellent retention for the aromatic ring, while the high theoretical plate count (3 µm) ensures tight resolution from structurally similar bis-alkylated impurities.

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile Phase B: Acetonitrile.

    • Causality: TFA lowers the pH below the pKa of the propanoic acid moiety, ensuring it remains fully protonated (neutral). This prevents peak tailing and secondary interactions with residual silanols on the silica column.

  • Detection: PDA detector scanning 200–400 nm, extracting at 280 nm.

    • Causality: 280 nm specifically targets the

      
       transitions of the substituted aniline ring, maximizing the signal-to-noise ratio while ignoring non-chromophoric solvent fronts.
      

2. Standard Preparation (The Traceable Anchor):

  • Accurately weigh 10.0 mg of 3-[(3,5-Dimethylphenyl)amino]propanoic acid CRS[1] into a 100 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile to yield a 100 µg/mL stock solution.

3. System Suitability Test (SST) - The Internal Validation Loop:

  • Inject the CRS stock solution six times consecutively.

  • Self-Validation Criteria: The system is only deemed valid if the Relative Standard Deviation (RSD) of the peak area is

    
    , and the USP tailing factor is 
    
    
    
    . This proves the instrument is stable and the column is active before proceeding.

4. Specificity and Peak Purity Check:

  • Inject a sample from the synthesis batch.

  • Self-Validation Criteria: Utilize the PDA software to calculate the "Peak Purity Angle" versus the "Peak Purity Threshold" across the main peak. If the Purity Angle is less than the Purity Threshold, the peak is spectrally homogeneous, proving no hidden impurities are co-eluting under the main analyte.

Validation_Workflow cluster_ich ICH Q2(R2) Validation Parameters Start Analytical Target Profile (ATP) CRS Certified Reference Standard (CRS) Traceable Purity >99.5% Start->CRS SST System Suitability Testing (SST) Resolution > 2.0, Tailing < 1.5 CRS->SST Spec Specificity (PDA Peak Purity) SST->Spec Lin Linearity & Range (R² > 0.999) SST->Lin Acc Accuracy (Spike Recovery 98-102%) SST->Acc Prec Precision (Repeatability RSD < 2%) SST->Prec

ICH Q2(R2) self-validating analytical workflow driven by Certified Reference Standards.

Conclusion

Validating the synthesis of 3-[(3,5-Dimethylphenyl)amino]propanoic acid requires moving beyond mere procedural execution to understanding the mechanistic causality of the analytical tools employed. As demonstrated, utilizing a high-purity Certified Reference Standard rather than an in-house reagent is not just a regulatory formality under ICH Q2(R2); it is a fundamental scientific requirement to prevent systematic quantification errors, resolve circular reasoning in impurity profiling, and ensure the absolute integrity of the analytical target profile.

References

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs.ai URL: [Link]

Sources

Safety Operating Guide

3-[(3,5-Dimethylphenyl)amino]propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of specialized intermediates. 3-[(3,5-Dimethylphenyl)amino]propanoic acid is a versatile beta-amino acid derivative used in advanced organic synthesis. However, its dual-functional nature—combining a lipophilic 3,5-dimethylaniline moiety with a carboxylic acid—presents specific operational and environmental challenges.

This guide provides a self-validating, mechanistic protocol for the safe handling, spill containment, and RCRA-compliant disposal of this compound, ensuring your laboratory maintains the highest standards of safety and scientific integrity.

Chemical Profile & Hazard Rationale

To design an effective disposal plan, we must first understand the physicochemical properties driving the compound's behavior ()[1].

PropertyValue / Description
Chemical Name 3-[(3,5-Dimethylphenyl)amino]propanoic acid
CAS Number 36053-83-5
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)

Mechanistic Causality of Hazards: This compound exhibits localized toxicity primarily through direct contact. The lipophilic 3,5-dimethylphenyl group enhances the molecule's ability to partition into and penetrate the stratum corneum, leading to pronounced skin irritation (H315) ()[2]. Concurrently, the acidic carboxylate and the secondary amine act as proton donors/acceptors that disrupt mucosal membranes, causing severe eye (H319) and respiratory irritation (H335) if aerosolized as a fine dust[3].

Operational Safety & PPE Requirements

Before initiating any workflow involving this compound, establish the following engineering controls and Personal Protective Equipment (PPE):

  • Ventilation: Always handle dry powders within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80-100 fpm.

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness). Because the neat powder does not contain aggressive carrier solvents, standard nitrile offers sufficient breakthrough resistance.

  • Eye Protection: Snug-fitting chemical splash goggles.

  • Respirator: If engineering controls fail or during a large spill cleanup, an N95 or P100 particulate respirator is mandatory to prevent inhalation of the irritating dust.

Spill Response & Containment Workflow

In the event of an accidental release, immediate and systematic containment is required to prevent the powder from becoming airborne or entering municipal water systems.

SpillResponse Start Accidental Spill 36053-83-5 Evac 1. Evacuate & Assess (Check SDS) Start->Evac PPE 2. Don PPE (Nitrile, Goggles, Respirator) Evac->PPE Contain 3. Contain Spill (Prevent Drain Entry) PPE->Contain Absorb 4. Absorb/Sweep (Inert Absorbent) Contain->Absorb Collect 5. Collect in HDPE Sealable Container Absorb->Collect Label 6. Label as Hazardous Organic Waste Collect->Label EHS 7. Contact EHS for Pickup Label->EHS

Step-by-step spill response workflow for 3-[(3,5-Dimethylphenyl)amino]propanoic acid.

Step-by-Step Spill Methodology:

  • Evacuate & Assess: Isolate the area. Verify the scale of the spill and consult the Safety Data Sheet[2].

  • Don PPE: Upgrade to a P100 respirator if the spill is outside a fume hood and exceeds 50 grams.

  • Containment: Surround the spill with an inert barrier (e.g., vermiculite or sand). Do not use combustible materials like sawdust, as the organic acid may exhibit unforeseen reactivity under friction.

  • Absorption/Sweeping: Lightly mist the powder with a compatible non-reactive solvent (e.g., a 10% isopropanol/water solution) to suppress dust generation. Use non-sparking tools to sweep the material.

  • Collection: Transfer the wetted powder and absorbent into a high-density polyethylene (HDPE) wide-mouth container.

  • Decontamination: Wash the spill surface with a mild alkaline detergent to neutralize residual acid, followed by a water rinse. Collect all washings as hazardous aqueous waste.

Waste Segregation & Disposal Procedures

The overriding principle of laboratory waste management is that no chemical should be discharged to the sanitary sewer unless explicitly confirmed to be non-hazardous and readily biodegradable ()[4]. 3-[(3,5-Dimethylphenyl)amino]propanoic acid contains a substituted aniline moiety, which is highly toxic to aquatic life and resists degradation in standard municipal wastewater treatment facilities.

WasteSegregation Waste 36053-83-5 Waste Stream Solid Solid Powder & Contaminated PPE Waste->Solid Liquid Liquid Solutions Waste->Liquid Incinerator Chemical Incinerator (>1000°C) Solid->Incinerator NonHalo Non-Halogenated Solvents Liquid->NonHalo Halo Halogenated Solvents Liquid->Halo NonHalo->Incinerator Halo->Incinerator Scrubber NOx Scrubber & Afterburner Incinerator->Scrubber Exhaust Gas

Waste segregation and incineration pathway detailing the requirement for NOx scrubbing.

Mechanistic Rationale for Incineration: The EPA and National Research Council guidelines dictate that organic compounds containing nitrogen should be destroyed via high-temperature chemical incineration ()[5]. Thermal destruction (>1000°C) cleaves the robust C-C and C-N bonds, converting the carbon backbone to CO2 and H2O. However, the oxidation of the secondary amine generates nitrogen oxides (NOx). Therefore, it is an absolute requirement that the contracted incineration facility utilizes an afterburner and an alkaline scrubber to neutralize these acidic exhaust gases before atmospheric release[6].

Step-by-Step Disposal Plan:

  • Solid Waste:

    • Collect all neat powder, contaminated Kimwipes, and empty primary packaging in a sealable, leak-proof HDPE container.

    • Label clearly: "Hazardous Solid Waste - Contains 3-[(3,5-Dimethylphenyl)amino]propanoic acid (Toxic/Irritant)."

  • Liquid Waste (Solvent Mixtures):

    • If the compound was dissolved in a non-halogenated solvent (e.g., ethanol, ethyl acetate), collect in a red-coded "Non-Halogenated Organic Waste" carboy.

    • If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), collect in a yellow-coded "Halogenated Organic Waste" carboy. Never mix halogenated and non-halogenated streams, as this exponentially increases disposal costs and incineration complexity.

  • Aqueous Waste:

    • Aqueous solutions containing this compound must NOT be poured down the sink[4]. Adjust the pH to 6-8 using dilute NaOH or HCl to prevent container degradation, and collect as "Aqueous Hazardous Waste."

  • EHS Handoff:

    • Submit a waste pickup request to your Environmental Health and Safety (EHS) department, ensuring the CAS number (36053-83-5) and exact mass/volume are listed on the manifest for RCRA compliance.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from:[Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-[(3,5-Dimethylphenyl)amino]propanoic acid

[1][2]

Executive Summary: Operational Safety at a Glance

Compound: 3-[(3,5-Dimethylphenyl)amino]propanoic acid CAS: 36053-83-5 (Isomer analog reference) Classification: N-Aryl

Physical State:12

This guide defines the safety protocols for handling 3-[(3,5-Dimethylphenyl)amino]propanoic acid.[1][2][3] While specific toxicological data for this exact isomer is limited, its structural moieties—a 3,5-dimethylaniline (xylidine) core bridged to a propanoic acid tail —dictate a conservative safety approach.[2] Operators must treat this compound as a Skin/Eye Irritant with potential Acute Toxicity (Oral/Dermal) typical of aniline derivatives.[2]

Immediate Action Required:

  • Primary Engineering Control: All open handling (weighing, transfer) must occur inside a certified chemical fume hood.[2]

  • Minimum PPE: Nitrile gloves (0.11 mm), Safety Glasses with side shields, Lab Coat.[2]

  • Prohibited: Open-bench handling of dry powder; use of latex gloves.

Chemical Hazard Profile & Risk Assessment

To select the correct PPE, we must understand the "Why" behind the hazard.[2] This compound is an N-substituted


-alanine12
Structural MoietyAssociated HazardPhysiological Risk
3,5-Dimethylphenyl (Xylidine) Group Toxicity & Absorption Xylidines are known to be toxic if swallowed or absorbed through the skin.[1][2] They can induce methemoglobinemia (reduced oxygen-carrying capacity of blood) upon chronic or high-dose exposure.[1][2]
Carboxylic Acid (-COOH) Irritation (pH) Acidic functionality contributes to skin and eye irritation (H315, H319).[1][2] Dust inhalation may cause respiratory tract irritation (H335).[2][3][4]
Secondary Amine (-NH-) Sensitization Secondary amines can act as sensitizers.[1][2] Potential for formation of nitrosamines if co-exposed to nitrosating agents.[2]

Inferred GHS Classification (Precautionary):

  • H302/H312: Harmful if swallowed or in contact with skin.

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for laboratory-scale (<10 g) handling.

Table 1: PPE Specifications
Protection ZoneEquipment StandardTechnical Justification
Hand Protection Nitrile Rubber Gloves (Min.[1][2] Thickness: 0.11 mm)Permeation Resistance: Nitrile provides excellent resistance to organic acids and amines. Latex is permeable to aniline derivatives and is strictly prohibited.Double Gloving: Recommended when dissolving in penetrating solvents (e.g., DMSO, DCM).[2]
Eye Protection Safety Glasses w/ Side Shields (ANSI Z87.1 / EN 166)Impact & Splash: Protects against flying particulates during weighing. Upgrade to Chemical Goggles if creating fine dust or handling large volumes (>50 g).[2]
Respiratory Fume Hood (Primary) N95/P2 Mask (Secondary)Inhalation Control: The solid powder poses an inhalation risk.[2] Engineering controls (Hood) are superior to respirators.[2] Use N95 only if hood access is compromised or during spill cleanup.[2]
Body Protection Cotton/Poly Lab Coat Closed-toe shoesDermal Barrier: Prevents incidental contact. Long sleeves are mandatory to protect forearms from dust settling.[2]
Visual Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for PPE based on the experimental state (Solid vs. Solution).

PPE_LogicStartStart: Handling 3-[(3,5-Dimethylphenyl)amino]propanoic acidStateDetermine Physical StateStart->StateSolidSolid / PowderState->SolidWeighing/TransferSolutionSolution (Liquid)State->SolutionReaction/WorkupRisk_SolidRisk: Dust Inhalation& Particulate ContactSolid->Risk_SolidRisk_SolRisk: Splash & DermalAbsorption (Solvent enhanced)Solution->Risk_SolPPE_SolidPPE Protocol A:- Fume Hood (Sash <18")- Nitrile Gloves (Single)- Safety GlassesRisk_Solid->PPE_SolidPPE_SolPPE Protocol B:- Fume Hood- Nitrile Gloves (Double if DMSO)- Chemical Goggles (if splashing likely)Risk_Sol->PPE_Sol

Figure 1: Decision logic for selecting PPE based on the physical state of the chemical.[1][2]

Operational Protocols: Step-by-Step

A. Weighing & Transfer (Solid State)[2]
  • Preparation: Bring the container and a pre-labeled weigh boat into the Fume Hood.

  • Static Control: Use an anti-static gun or wipe if the powder appears "fly-away" to prevent dispersion.[2]

  • Transfer: Use a clean spatula.[2] Do not pour directly from the stock bottle; this generates dust clouds.[2]

  • Closure: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent residue buildup (which degrades the seal).[2]

B. Solubilization (Liquid State)[2]
  • Solubility Profile: As an amino acid derivative, this compound is likely zwitterionic.[2]

    • Water:[1] Low to Moderate solubility (pH dependent).[2]

    • DMSO/Methanol: High solubility.[2]

    • Acid/Base: Soluble in dilute HCl (protonates amine) or dilute NaOH (deprotonates carboxylic acid).[2]

  • Protocol: Add solvent slowly. If using acid/base to dissolve, expect a mild exotherm.[2] Ensure the vessel is vented (not sealed) during initial mixing.[2]

C. Disposal Strategy

Do not wash down the sink.[2] This compound contains an aromatic amine moiety which is hazardous to aquatic life.[2]

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in the Hazardous Solid Waste bin.

  • Liquid Waste: Collect in a Halogenated or Non-Halogenated Organic Waste container (depending on the solvent used). Label clearly as "Contains Xylidine Derivative."[2]

Emergency Response: Spill & Exposure

Spill Response Decision Tree

In the event of a spill, immediate classification determines the cleanup method.[2]

Spill_ResponseEventSpill DetectedTypeIdentify Spill TypeEvent->TypeDryDry Powder SpillType->DryWetLiquid/Solution SpillType->WetAction_Dry1. Cover with wet paper towel (prevent dust)2. Wipe up gently3. Place in bagDry->Action_DryAction_Wet1. Cover with absorbent pads2. Neutralize if Acid/Base used3. Scoop into bagWet->Action_WetDisposalSeal in HazWaste BagLabel 'Toxic/Irritant'Action_Dry->DisposalAction_Wet->Disposal

Figure 2: Workflow for safely managing dry and wet spills in the laboratory.

Exposure First Aid[1][2]
  • Eye Contact: Flush immediately with water for 15 minutes .[5][8] Hold eyelids open. Seek medical attention if irritation persists.

  • Skin Contact: Wash with soap and water.[5][8] Do not use ethanol (increases absorption).[2]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical aid.

References

  • PubChem. (n.d.).[2][9] 3-[(3,4-Dimethylphenyl)amino]propanoic acid (Isomer Analog Data). National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][2]

  • ECHA (European Chemicals Agency). (n.d.).[2] Registration Dossier - Xylidine isomers (Toxicological reference). Retrieved October 26, 2023, from [Link][2]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。